Sodium hydrogen fumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-TYYBGVCCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-16-7 (Parent) | |
| Record name | Sodium maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70873768 | |
| Record name | Monosodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-57-4, 18016-19-8, 7704-73-6 | |
| Record name | Sodium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fumaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11949924I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hydrogen Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hydrogen fumarate (monosodium fumarate), a compound of interest in pharmaceutical development as a salt form of active pharmaceutical ingredients and as a food additive. This document details the synthetic route from fumaric acid, purification methods, and a full suite of characterization techniques including spectroscopic, crystallographic, and thermal analyses.
Synthesis of this compound
This compound is synthesized through a straightforward acid-base neutralization reaction between fumaric acid and a stoichiometric amount of sodium hydroxide. The resulting salt is then purified by recrystallization.
Experimental Protocol: Synthesis
Materials:
-
Fumaric acid (C₄H₄O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolution of Fumaric Acid: In a suitable reaction vessel, a slurry of fumaric acid in deionized water is prepared.
-
Reaction with Sodium Hydroxide: A solution of sodium hydroxide in deionized water is added dropwise to the fumaric acid slurry with constant stirring. The reaction is typically carried out at room temperature. The amount of sodium hydroxide is carefully measured to ensure a 1:1 molar ratio with the fumaric acid to favor the formation of the monosodium salt.
-
Completion of Reaction: The mixture is stirred for a period to ensure the reaction goes to completion, resulting in a clear solution of this compound.
-
Purification by Recrystallization: The product is isolated and purified by recrystallization from water.[1] The crude this compound is dissolved in a minimum amount of hot deionized water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The resulting white crystalline powder is collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.
Figure 1: Workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and solid-state properties. The following sections detail the experimental protocols for various analytical techniques.
Spectroscopic Analysis
Experimental Protocol:
-
Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1640 | C=C stretching |
| ~1550 | C=O stretching (carboxylate) |
| ~1420 | C-O stretching / O-H bending |
| ~980 | =C-H out-of-plane bending |
Note: The exact peak positions may vary slightly.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterium oxide (D₂O) in an NMR tube.
-
Analysis: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to an internal standard or the residual solvent peak.
Data Presentation:
| ¹H NMR | |
| Chemical Shift (δ, ppm) | Assignment |
| ~6.5 | -CH=CH- |
| ¹³C NMR | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COO⁻ |
| ~168 | -COOH |
| ~135 | -CH=CH- |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Crystallographic Analysis
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for SC-XRD can be grown by slow evaporation of a saturated aqueous solution of this compound.
-
Data Collection: A suitable single crystal is mounted on a goniometer, and diffraction data are collected using a single-crystal X-ray diffractometer with a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved and refined using appropriate crystallographic software.
Data Presentation:
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3257 |
| b (Å) | 6.4880 |
| c (Å) | 7.9340 |
| α (°) | 82.040 |
| β (°) | 87.928 |
| γ (°) | 67.230 |
| Volume (ų) | 249.26 |
| Z | 2 |
Data obtained from the Crystallography Open Database (COD) entry 7223232.[2]
Thermal Analysis
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum).
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature, while the DSC instrument measures the heat flow into or out of the sample.
Expected Results:
-
TGA: Thermogravimetric analysis is expected to show the thermal stability of the compound and its decomposition profile. For this compound, decomposition is anticipated at elevated temperatures, likely involving the loss of water and carbon dioxide.
-
DSC: Differential scanning calorimetry can reveal thermal events such as melting, decomposition, and phase transitions. An endothermic peak corresponding to the melting and/or decomposition of the compound is expected.
Figure 2: Workflow for the characterization of this compound.
Summary of Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value / Description |
| Chemical Formula | C₄H₃NaO₄ |
| Molecular Weight | 138.05 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| pH (1 in 30 solution) | 3 - 4 |
| Melting Point | Decomposes at elevated temperatures |
This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.
References
Monosodium Fumarate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and metabolic significance of monosodium fumarate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, outlines a standard protocol for its quantitative analysis, and illustrates its central role in cellular metabolism.
Core Molecular and Physical Properties
Monosodium fumarate, the monosodium salt of fumaric acid, is a white crystalline powder. It functions as a food acidity regulator and is an intermediate in the citric acid cycle.[1] Key quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₄H₃NaO₄ | [1] |
| Molecular Weight | 138.05 g/mol | [1] |
| CAS Number | 7704-73-6 | [1] |
| Synonyms | Sodium hydrogen fumarate, Monosodium trans-butenedioate | [1] |
Experimental Protocols
General Synthesis of Monosodium Fumarate
While specific, detailed industrial synthesis protocols are proprietary, monosodium fumarate is generally produced through the neutralization of fumaric acid with a sodium salt, such as sodium hydroxide or sodium carbonate.[2] The reaction involves the replacement of one of the acidic protons of the dicarboxylic fumaric acid with a sodium ion.[1]
A generalized laboratory procedure would involve dissolving fumaric acid in a suitable solvent, followed by the stoichiometric addition of a sodium hydroxide solution. The resulting monosodium fumarate can then be isolated and purified, often by crystallization.
Quantitative Analysis by Titration
A standardized method for determining the purity of monosodium fumarate is through acid-base titration, as specified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]
Principle: This method is based on the titration of the remaining acidic proton of monosodium fumarate with a standardized solution of sodium hydroxide.
Methodology: [3]
-
Sample Preparation: Accurately weigh approximately 0.3 g of previously dried monosodium fumarate.
-
Dissolution: Dissolve the sample in 30 mL of distilled water.
-
Titration:
-
Add 2 drops of phenolphthalein solution as an indicator.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide solution until the first appearance of a persistent pink color.
-
-
Calculation: The percentage of monosodium fumarate in the sample is calculated based on the volume of sodium hydroxide solution consumed. Each milliliter of 0.1 N sodium hydroxide is equivalent to 13.81 mg of C₄H₃NaO₄.
Metabolic Significance: The Krebs Cycle
Monosodium fumarate is a key intermediate in the Krebs (or citric acid) cycle, a fundamental metabolic pathway for cellular energy production. In this cycle, fumarate is formed from the oxidation of succinate and is subsequently converted to malate.[1]
Caption: Role of Fumarate in the Krebs Cycle.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Fumaric Acid Monosodium Salt
Abstract: This technical guide provides a comprehensive overview of the core chemical properties of fumaric acid monosodium salt (also known as monosodium fumarate). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physicochemical characteristics, solubility, stability, and spectroscopic data. Furthermore, it includes detailed experimental protocols for key analytical procedures and visualizes complex workflows and its biological context through diagrams.
Physicochemical Properties
Fumaric acid monosodium salt is an organic sodium salt formed by the replacement of a single proton from one of the carboxylic acid groups of fumaric acid.[1] It presents as a white, odorless, crystalline powder.[2][3][4]
Table 1: Summary of Physicochemical Data for Fumaric Acid Monosodium Salt
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃NaO₄ | [2][3][5] |
| Molecular Weight | 138.05 g/mol | [1][5] |
| CAS Number | 7704-73-6 | [2][3][6] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | ~290°C (decomposes) | [2] |
| Boiling Point | 355.5°C at 760 mmHg | [5] |
| pH (3.3% solution) | 3.0 - 4.0 at 25°C | [5][6] |
| Flash Point | 183°C | [5] |
| Vapor Pressure | 5.19E-06 mmHg at 25°C | [5] |
Solubility Profile
Monosodium fumarate is significantly more water-soluble than its parent compound, fumaric acid, a property that enhances its utility in aqueous formulations.[4][7] Its solubility is influenced by temperature and the solvent system.
Table 2: Solubility of Monosodium Fumarate in Various Solvents
| Solvent | Temperature | Solubility | Source(s) |
| Water | 25°C | 6.87 g / 100 mL | [2] |
| Water | 283.15 K (10°C) | Varies (Data available) | [8] |
| Water | 323.15 K (50°C) | Varies (Data available) | [8] |
| Methanol | 283.15 K - 323.15 K | Soluble, increases with temp. | [8] |
| Ethanol | 283.15 K - 323.15 K | Less soluble than in water/methanol | [8] |
| Acetone | 283.15 K - 323.15 K | Low solubility | [8] |
| Ethyl Acetate | 283.15 K - 323.15 K | Soluble | [8] |
A detailed study found the solubility order in pure solvents to be: water > methanol > ethyl acetate > 1,4-dioxane > ethanol > 1-propanol > 1-butanol > acetonitrile > 1-pentanol > 2-propanol > acetone > 2-methyl-1-propanol.[8] The presence of ethanol in aqueous solutions can significantly decrease the solubility of monosodium fumarate.[9]
Acidity and Stability
As the partial salt of a dicarboxylic acid, monosodium fumarate acts as a buffering agent, maintaining a pH between 3.0 and 4.0 in a 3.3% aqueous solution.[5][6] Fumaric acid itself has two pKa values: pKa1 = 3.03 and pKa2 = 4.44.[10]
The compound is stable under normal conditions of use and storage.[5][11] It is incompatible with strong oxidizing agents and highly alkaline or acidic materials.[11] When heated to decomposition, it can emit oxides of carbon and sodium.[11]
Spectroscopic Properties
-
Infrared (IR) Spectroscopy : The IR spectrum of fumarate salts is distinct from the cis-isomer, maleate. The trans-configuration of the double bond in fumarate results in sharper, more defined peaks compared to the broader peaks seen with maleic acid, which are influenced by strong intramolecular hydrogen bonding.[12] Key stretches include those for the carboxylate (COO⁻) and the C=C double bond.[13]
-
NMR Spectroscopy : In ¹H NMR spectra, the protons across the double bond in fumarate give a characteristic singlet, which is well-isolated from many other metabolites in biological samples, making it a potential internal standard for NMR analysis of biofluids.[14] For a 100 mM solution in D₂O at pH 7.4, the signal appears around 6.5 ppm.[14][15][16]
Biological Context: Role in the Citric Acid Cycle
In a biological context, the fumarate anion is a crucial intermediate in the Krebs (Citric Acid) Cycle, a central metabolic pathway for cellular energy production.[1][10] It is formed from the oxidation of succinate and is subsequently hydrated to form malate. This role is of significant interest in drug development, as fumarate has also been identified as an oncometabolite.[1]
References
- 1. Sodium Fumarate | C4H3NaO4 | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monosodium Fumarate [chemball.com]
- 3. Monosodium fumarate | 7704-73-6 [chemicalbook.com]
- 4. marutichemicals.com [marutichemicals.com]
- 5. chembk.com [chembk.com]
- 6. fao.org [fao.org]
- 7. Monosodium Fumarate: MONOFUMAR™ | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fumaric acid - Wikipedia [en.wikipedia.org]
- 11. Sodium fumarate or Disodium fumarate Manufacturers, with SDS [mubychem.com]
- 12. norbidar.com [norbidar.com]
- 13. Buy Monosodium fumarate (EVT-334808) | 5873-57-4 [evitachem.com]
- 14. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmse000083 Fumaric Acid at BMRB [bmrb.io]
- 16. spectrabase.com [spectrabase.com]
A Technical Guide to the Role of Fumarate in the Krebs Cycle and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hydrogen fumarate serves as a source of fumarate, a critical intermediate in the Krebs (Tricarboxylic Acid) cycle.[1][2] Beyond its canonical role in mitochondrial energy production, fumarate has emerged as a key signaling molecule, or "oncometabolite," particularly when it accumulates due to enzymatic deficiencies.[2][3][4] This guide provides an in-depth analysis of fumarate's dual functions. It details its enzymatic conversion within the Krebs cycle, explores the pathological consequences of its accumulation—including the inhibition of α-ketoglutarate-dependent dioxygenases and the activation of the NRF2 pathway via protein succination—and outlines its implications for cancer biology and therapeutic development.[3][4][5][6] The document includes quantitative data on enzyme kinetics, relevant experimental protocols, and visualizations of key pathways to provide a comprehensive resource for researchers in metabolism and drug discovery.
Introduction: From this compound to Biologically Active Fumarate
This compound, the monosodium salt of fumaric acid, is a water-soluble compound that readily dissociates in aqueous biological environments.[1] This dissociation yields sodium ions (Na+) and fumarate ions. It is the fumarate anion that is the biologically active species, participating directly as a key intermediate in the Krebs cycle.[1][2] Therefore, for all metabolic and signaling purposes discussed herein, this compound is considered a delivery agent for fumarate.
The Canonical Role of Fumarate in the Krebs Cycle
The Krebs cycle is a central metabolic pathway for the generation of ATP and reducing equivalents (NADH and FADH2).[7] Fumarate's involvement occurs in a critical two-step sequence within the mitochondrial matrix.[8][9]
-
Formation from Succinate: Fumarate is synthesized through the oxidation of succinate. This reaction is catalyzed by the enzyme succinate dehydrogenase (SDH) , which is unique as it is both a component of the Krebs cycle and Complex II of the mitochondrial electron transport chain.[10]
-
Conversion to Malate: Fumarate is then stereospecifically hydrated to form L-malate. This reversible reaction is catalyzed by the enzyme fumarate hydratase (FH) , also known as fumarase.[7][8][11][12] The disruption of this step, typically through mutations in the FH gene, leads to the accumulation of fumarate and has profound pathological consequences.[5][7][9]
References
- 1. This compound | 5873-57-4 | Benchchem [benchchem.com]
- 2. Sodium Fumarate | C4H3NaO4 | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 4. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Transformation of Sodium Hydrogen Fumarate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of sodium hydrogen fumarate, a process of significant interest in biocatalysis and pharmaceutical research. The focus is on the well-characterized enzyme, fumarase (fumarate hydratase), which catalyzes the reversible hydration of fumarate to L-malate. This document details the underlying biochemistry, presents key quantitative data, outlines experimental protocols for activity assessment, and visualizes the critical signaling pathways influenced by fumarate.
Introduction to Fumarase and the Conversion of Fumarate
Fumarase (EC 4.2.1.2) is a key enzyme in the citric acid cycle (Krebs cycle), where it facilitates the stereospecific hydration of fumarate to L-malate.[1] This reversible reaction is crucial for cellular energy production. The enzyme exists in two main isoforms: a mitochondrial form involved in the Krebs cycle and a cytosolic form participating in amino acid metabolism.[1]
This compound, a salt of fumaric acid, readily dissociates in aqueous solutions to provide the fumarate dianion, the substrate for fumarase. The enzymatic conversion of fumarate to L-malate is of significant industrial interest, particularly for the production of L-malic acid, which is used as a food acidulant and in pharmaceutical applications.[2]
Quantitative Analysis of Fumarase Activity
The efficiency of the enzymatic conversion of fumarate is dependent on various factors, including the source of the enzyme, pH, temperature, and substrate concentration. The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are critical for characterizing and comparing the performance of fumarase from different organisms.
Table 1: Michaelis-Menten Constants (Km) for Fumarase with Fumarate and L-Malate
| Enzyme Source | Substrate | Km (mM) | Reference |
| Escherichia coli (FumC) | L-Malate | 1.9 | [3] |
| Marine Microorganisms (FumF) | Fumarate | 0.48 | [4] |
| Synechocystis sp. PCC 6803 (SyFumC) | Fumarate | Lower than L-Malate | [2] |
| Cyanidioschyzon merolae (CmFUM) | Fumarate | 0.27 | [5] |
| Cyanidioschyzon merolae (CmFUM) | L-Malate | 1.49 | [5] |
| Thermosynechococcus elongatus (TeFum) | Fumarate | 0.14 | [5] |
| Thermosynechococcus elongatus (TeFum) | L-Malate | 0.20 | [5] |
Table 2: Optimal Conditions for Fumarase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Thermus thermophilus | 8.0 | 85 | [6] |
| Marine Microorganisms (FumF) | 8.5 | 55 | [4] |
| Synechocystis sp. PCC 6803 (SyFumC) | 7.5 | 30 | [2] |
| Cyanidioschyzon merolae (CmFUM) | 7.5 (for fumarate) | 52 | [5] |
| Thermosynechococcus elongatus (TeFum) | 7.0 (for fumarate) | 50 | [5] |
Experimental Protocols for Fumarase Activity Assays
Accurate determination of fumarase activity is essential for research and industrial applications. The most common method is a continuous spectrophotometric rate determination assay.
Spectrophotometric Assay for the Conversion of L-Malate to Fumarate
This protocol is adapted from standard procedures for measuring fumarase activity.
Principle: The formation of fumarate from L-malate is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of the carbon-carbon double bond in fumarate. One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of L-Malate to Fumarate per minute at pH 7.6 and 25 °C.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.6 at 25 °C: Prepare a 14 mg/mL solution of potassium phosphate in purified water and adjust the pH to 7.6 with 1 N KOH.
-
50 mM L-Malic Acid Solution: Prepare a 7 mg/mL solution of L-Malic Acid in the 100 mM Potassium Phosphate Buffer and adjust the pH to 7.6 with KOH.
-
0.1% Bovine Serum Albumin (BSA) Solution: Prepare a 1 mg/mL solution of BSA in purified water.
-
Fumarase Enzyme Solution: Immediately before use, prepare a solution containing a suitable concentration of Fumarase (e.g., 1 unit/mL) in cold 0.1% BSA solution. The enzyme solution should be clear and colorless.
Procedure:
-
Set a spectrophotometer to 240 nm and maintain the temperature at 25 °C.
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
2.9 mL of 50 mM L-Malic Acid Solution
-
-
Initiate the reaction by adding 0.1 mL of the Fumarase Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240nm/minute) from the linear portion of the curve.
Calculation of Enzyme Activity:
The activity in units per mL of enzyme solution can be calculated using the Beer-Lambert law and the molar extinction coefficient of fumarate.
Colorimetric Assay for Fumarase Activity
Commercial kits are also available for the colorimetric determination of fumarase activity. These assays are often based on a coupled enzymatic reaction where the product of the fumarase reaction is used in a subsequent reaction that produces a colored product. For example, a common method involves the reduction of a tetrazolium salt (like MTT) in an NADH-coupled reaction, where the resulting formazan product has an absorption maximum around 565 nm.[7]
General Procedure (based on commercially available kits): [7][8]
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to collect the supernatant.
-
Reaction Mix Preparation: Prepare a reaction mix containing the fumarase substrate, a developer, and an enzyme mix as per the kit's instructions.
-
Measurement: Add the reaction mix to the samples and standards in a 96-well plate. Measure the absorbance at the specified wavelength (e.g., 450 nm or 565 nm) in a kinetic mode for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 37°C).
-
Calculation: The fumarase activity is calculated based on the rate of change in absorbance and compared to a standard curve.
Fumarate as a Signaling Molecule and its Pathophysiological Implications
Beyond its role in central metabolism, fumarate has emerged as a critical signaling molecule, particularly in the context of cancer and cardiovascular disease.[9][10][11] The accumulation of fumarate, often due to mutations in the FH gene leading to fumarate hydratase deficiency, can act as an "oncometabolite".[10][11][12]
The Fumarate-KEAP1-NRF2 Pathway
A primary mechanism by which fumarate exerts its signaling effects is through the covalent modification of proteins, a process known as succination.[10][11][13]
Caption: Fumarate-mediated activation of the NRF2 pathway.
In this pathway, accumulated fumarate covalently modifies cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).[13] This "succination" of KEAP1 prevents it from targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for proteasomal degradation.[13] As a result, NRF2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and activates the transcription of a battery of antioxidant and cytoprotective genes.[9] This contributes to a cellular environment that can promote tumor survival.
Fumarate and the Hypoxia-Inducible Factor (HIF) Pathway
Fumarate can also act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including the prolyl hydroxylases that target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[10][11]
Caption: Fumarate-induced stabilization of HIF-1α.
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation. By inhibiting PHDs, high levels of fumarate stabilize HIF-1α, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and other processes that promote tumor growth, creating a "pseudohypoxic" state.[10][11]
Conclusion
The enzymatic conversion of this compound by fumarase is a well-established and industrially relevant process. A thorough understanding of the enzyme's kinetics and optimal reaction conditions is paramount for maximizing the efficiency of L-malate production. Furthermore, the recognition of fumarate as a key signaling molecule has opened new avenues of research into its role in pathophysiology, particularly in cancer biology. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, facilitating further investigation and application of this important enzymatic conversion.
References
- 1. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 2. Biochemical characterisation of fumarase C from a unicellular cyanobacterium demonstrating its substrate affinity, altered by an amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a novel fumarase gene by metagenome expression cloning from marine microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fumarase From Cyanidioschyzon merolae Stably Shows High Catalytic Activity for Fumarate Hydration Under High Temperature Conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Fumarate and its downstream signalling pathways in the cardiorenal system: Recent insights and novel expositions in the etiology of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging role of fumarate as an oncometabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The emerging role of fumarate as an oncometabolite | Semantic Scholar [semanticscholar.org]
- 13. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Hydrogen Fumarate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth studies on the thermal decomposition of sodium hydrogen fumarate (monosodium fumarate) are limited in publicly accessible scientific literature. This guide is a comprehensive overview based on the thermal analysis of closely related compounds, namely sodium fumarate (disodium fumararate) and fumaric acid, to infer the likely thermal behavior of this compound. All inferences and proposed mechanisms are explicitly stated.
Introduction
This compound, the monosodium salt of fumaric acid, is a compound of interest in the pharmaceutical and food industries for its role as a buffering agent and acidity regulator.[1] Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring product stability during manufacturing and storage, where thermal excursions can occur. This technical guide provides a detailed examination of the probable thermal decomposition of this compound, drawing upon data from related fumaric compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its parent compounds is essential for interpreting its thermal behavior.
| Property | This compound | Sodium Fumarate | Fumaric Acid |
| Molecular Formula | C₄H₃NaO₄ | C₄H₂Na₂O₄ | C₄H₄O₄ |
| Molecular Weight | 138.05 g/mol | 160.04 g/mol | 116.07 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Solubility in Water | Soluble | Soluble | Sparingly soluble in cold water, soluble in hot water |
Thermal Analysis of Fumarate Compounds
Key Findings from Thermal Analysis of Sodium Fumarate
Studies on the thermal decomposition of sodium fumarate indicate that upon heating, it decomposes to form a mixture of sodium carbonate (Na₂CO₃) and a carbonaceous residue. This decomposition process is an exothermic event.
| Compound | Decomposition Onset | Final Products | Reference |
| Sodium Fumarate | Not specified in available literature | Sodium Carbonate and Carbonaceous Residue |
Proposed Thermal Decomposition Pathway for this compound
Based on the known decomposition of sodium fumarate and the general principles of thermal decomposition of acid salts, a plausible multi-step decomposition pathway for this compound can be proposed.
-
Decarboxylation: The initial step is likely to be the decarboxylation of the carboxylic acid group. This would result in the formation of sodium acrylate and the release of carbon dioxide.
-
Intermediate Reactions: The sodium acrylate intermediate is expected to be unstable at elevated temperatures and would likely undergo further complex reactions.
-
Final Products: The ultimate decomposition products are anticipated to be sodium carbonate and a carbonaceous residue, similar to the decomposition of sodium fumarate.
Below is a diagram illustrating the proposed decomposition pathway.
Experimental Protocols
For researchers intending to investigate the thermal decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on standard practices for similar organic salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of the sample upon heating.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) with a constant flow rate.
-
Heating Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting, crystallization, and decomposition. The peak temperature and the enthalpy change (ΔH) for each transition are determined.
Below is a diagram illustrating the general experimental workflow.
References
Spectroscopic Analysis of Sodium Hydrogen Fumarate: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen fumarate, also known as monosodium fumarate, is the monosodium salt of fumaric acid. It is a key intermediate in the tricarboxylic acid (TCA) cycle and is utilized in the food and pharmaceutical industries as an acidity regulator and buffering agent. Accurate and robust analytical methods are essential for its characterization, quality control, and for studying its role in biological systems.
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of this compound. It details experimental protocols, presents key quantitative data, and illustrates the analytical workflow for comprehensive structural elucidation and identification.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" based on its functional groups and overall structure. Infrared (IR) and Raman spectroscopy are complementary techniques that are fundamental to the characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups present in this compound.
Experimental Protocol: KBr Pellet Method A common and effective method for analyzing solid samples is the potassium bromide (KBr) pellet technique.[1]
-
Sample Grinding: Approximately 1-2 mg of the this compound sample is finely ground using an agate mortar and pestle to reduce particle size and minimize light scattering.[1][2]
-
Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade KBr powder. KBr is used as a matrix because it is transparent in the mid-IR range.[1]
-
Pellet Formation: The mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure, forming a thin, transparent, or translucent pellet.[1]
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3500 - 3200 | Broad, Strong | O-H Stretch (from the carboxylic acid group) |
| ~3100 - 3000 | Medium | =C-H Stretch (vinylic) |
| ~1710 - 1680 | Strong | C=O Stretch (from the protonated carboxylic acid) |
| ~1650 - 1630 | Medium | C=C Stretch (alkene) |
| ~1600 - 1550 | Strong | C=O Asymmetric Stretch (from the carboxylate anion) |
| ~1450 - 1380 | Strong | C=O Symmetric Stretch (from the carboxylate anion) |
| ~1300 - 1000 | Strong | C-O Stretch |
| ~980 | Strong | =C-H Out-of-Plane Bend (trans) |
Note: These are expected ranges. The exact peak positions can be influenced by hydrogen bonding and the crystal lattice structure.
Raman Spectroscopy
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. The C=C double bond in the fumarate backbone gives a particularly strong Raman signal.
Experimental Protocol: Solid Sample Analysis
The following protocol is based on the analysis of fumarate salt powders.
-
Sample Preparation: A small amount of crystalline this compound powder is placed on a suitable substrate, such as a glass slide.
-
Instrumentation: A Raman spectrometer equipped with a 532 nm laser is used for excitation.
-
Data Acquisition: Spectra are acquired with a laser power of approximately 26 mW. To achieve a good signal-to-noise ratio, an acquisition time of 2-5 seconds is used, and multiple spectra (e.g., 10) are averaged.
-
Analysis: The scattered light is collected and analyzed to generate the Raman spectrum.
Data Presentation: Key Raman Shifts
The following quantitative data represents the dominant Raman peaks observed for solid sodium fumarate.
| Raman Shift (cm⁻¹) | Assignment |
| 913 ± 2 | C-C Stretch |
| 1296 ± 2 | =C-H in-plane bend |
| 1431 ± 2 | COO⁻ Symmetric Stretch |
| 1657 ± 2 | C=C Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (protons) and ¹³C.
Experimental Protocol: General Procedure for ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a clean NMR tube.[3][4] D₂O is preferred as it solubilizes the salt and exchanges with the acidic proton, simplifying the spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The instrument is tuned to the appropriate frequency for either ¹H or ¹³C.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets and enhance the signal-to-noise ratio.[5]
-
A sufficient number of scans are acquired to obtain a clear spectrum.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard.
Data Presentation: NMR Chemical Shifts
Due to the molecule's symmetry, a simple and characteristic NMR spectrum is expected.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.6 | Singlet | 2H | Vinylic Protons (-CH=CH-) |
Note: The ¹H NMR spectrum of fumarate in D₂O shows a characteristic singlet at approximately 6.6 ppm.[6] The acidic proton is exchanged with deuterium from the solvent and is therefore not observed.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carbonyl Carbon (-COO⁻ and -COOH) |
| ~135 | Vinylic Carbon (-CH=CH-) |
Note: Expected chemical shift ranges are based on typical values for carboxylates and alkenes.[5][7] Due to the rapid equilibrium between the acid and conjugate base in solution, the two carbonyl carbons and the two vinylic carbons are often observed as chemically equivalent, resulting in two distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and can be used for highly sensitive quantification when coupled with a separation technique like liquid chromatography (LC).
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile.
-
Ionization: The solution is infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and transferred into the gas phase. For sodium hydrogen fumararate, analysis is typically performed in negative ion mode to detect the hydrogen fumarate anion.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. Studies on various carboxylate anions have demonstrated the effectiveness of ESI for their analysis.[8][9]
Data Presentation: Expected Mass-to-Charge Ratio
| Ion | Formula | Calculated Mass (Da) | Expected m/z (Negative Mode) |
| Hydrogen Fumarate Anion | [C₄H₃O₄]⁻ | 115.0037 | 115.00 |
Integrated Analytical Workflow
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound. The logical workflow below illustrates how these methods are integrated for structural confirmation and purity analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the pKa of Sodium Hydrogen Fumarate for Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of sodium hydrogen fumarate in the formulation of stable and effective buffer systems for research, development, and clinical applications. A thorough understanding of the physicochemical properties of fumaric acid and its salts is paramount for ensuring reproducibility and accuracy in experimental and pharmaceutical settings.
Understanding the Dissociation of Fumaric Acid
Fumaric acid (trans-butenedioic acid) is a dicarboxylic acid, meaning it can donate two protons. This results in two distinct pKa values. The first dissociation (pKa1) corresponds to the loss of the first proton from one of the carboxylic acid groups, forming the hydrogen fumarate ion. The second dissociation (pKa2) involves the loss of the second proton from the hydrogen fumarate ion to yield the fumarate ion.
For the preparation of a buffer using this compound (monosodium fumarate), the second dissociation constant, pKa2 , is of primary importance. This is because this compound provides the hydrogen fumarate ion (HC₄H₂O₄⁻), which then acts as the weak acid in the buffer system, in equilibrium with its conjugate base, the fumarate ion (C₄H₂O₄²⁻).
The Henderson-Hasselbalch equation is used to calculate the pH of this buffer system:
pH = pKa₂ + log ( [Fumarate²⁻] / [Hydrogen Fumarate⁻] )
The optimal buffering capacity for a this compound buffer is centered around its pKa2 value.
Quantitative Data on the pKa of Fumaric Acid
The pKa values of fumaric acid have been determined by various methods and are influenced by temperature and ionic strength. The table below summarizes the generally accepted pKa values at or near standard conditions.
| Parameter | Value (pKa1) | Value (pKa2) | Temperature (°C) | Reference(s) |
| Fumaric Acid | ~3.03 | ~4.44 | 18 | [1] |
| Fumaric Acid | ~3.03 | ~4.54 | 25 | [2] |
| Fumaric Acid | 2.86 ± 0.04 | 4.26 ± 0.04 | Not Specified | [3] |
| Fumaric Acid | 3.02, 4.38 | 25 | [4] |
Experimental Protocols
Accurate determination of pKa values is crucial for the precise preparation of buffer solutions. The following are detailed methodologies for two common experimental techniques used to determine the pKa of dicarboxylic acids like fumaric acid.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Materials:
-
Fumaric acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of fumaric acid and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the fumaric acid solution to maintain a constant ionic strength throughout the titration (e.g., 0.1 M KCl).
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using a small amount of 0.1 M HCl to ensure the acid is fully protonated.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating the fumaric acid solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The resulting titration curve will show two equivalence points for a dicarboxylic acid. The pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa1, and the second half-equivalence point corresponds to pKa2.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule that contains a chromophore near the ionizable group will have different UV-Vis absorption spectra.
Materials:
-
Fumaric acid
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of fumaric acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Sample Preparation: Prepare a series of solutions by diluting the fumaric acid stock solution into each of the buffer solutions of known pH. Ensure the final concentration of fumaric acid is the same in all samples.
-
Spectral Measurement: Measure the UV-Vis absorption spectrum for each of the prepared solutions over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Buffer Preparation Protocol: 0.1 M Sodium Fumarate Buffer (pH 4.5)
This protocol describes the preparation of a 0.1 M sodium fumarate buffer with a target pH of 4.5, which is close to the pKa2 of fumaric acid, ensuring good buffering capacity.
Materials:
-
This compound (Monosodium fumarate)
-
Disodium fumarate
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 1 L)
-
Beaker
Procedure:
-
Calculate the required amounts of the acidic and basic forms:
-
Use the Henderson-Hasselbalch equation: 4.5 = 4.44 + log ( [Disodium Fumarate] / [this compound] )
-
Solving for the ratio: [Disodium Fumarate] / [this compound] = 10^(4.5 - 4.44) = 1.15
-
For a 0.1 M total buffer concentration: [Disodium Fumarate] + [this compound] = 0.1 M
-
Solving the system of equations gives:
-
[this compound] ≈ 0.0465 M
-
[Disodium Fumarate] ≈ 0.0535 M
-
-
-
Weigh the components:
-
For 1 L of buffer:
-
Mass of this compound (MW: 138.06 g/mol ) = 0.0465 mol/L * 1 L * 138.06 g/mol ≈ 6.42 g
-
Mass of Disodium Fumarate (MW: 160.04 g/mol ) = 0.0535 mol/L * 1 L * 160.04 g/mol ≈ 8.56 g
-
-
-
Dissolve the components:
-
Add the weighed amounts of this compound and disodium fumarate to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution using a magnetic stirrer until all solids are completely dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
If necessary, adjust the pH to exactly 4.5 by adding small amounts of a dilute solution of fumaric acid (to lower the pH) or a dilute solution of sodium hydroxide (to raise the pH).
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to the mark to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in buffer preparation and its biological relevance.
References
- 1. mdpi.com [mdpi.com]
- 2. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]
Early Biological Studies of Monosodium Fumarate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium fumarate, the monosodium salt of fumaric acid, has been utilized in various applications, including as a food acidulant and a therapeutic agent. This technical guide delves into the early scientific literature (pre-2000) to provide a comprehensive overview of the initial investigations into its biological effects. The focus is on quantitative toxicological data, experimental methodologies, and the metabolic fate of the compound. It is important to note that specific data for monosodium fumarate from this period are limited; therefore, information from studies on fumaric acid and other fumarate salts is included to provide a broader context, with the distinction clearly indicated.
Data Presentation
Acute Toxicity
Table 1: Acute Oral Toxicity Data for Fumarate and Related Compounds in Rats (Pre-2000)
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Monosodium Succinate | Rat | Oral | > 8000 | [1] |
| Fumaric Acid | Rat | Oral | ~4280 | [2] |
Note: Data for monosodium fumarate is inferred from closely related compounds due to a lack of specific pre-2000 studies.
Subchronic Toxicity
Subchronic toxicity studies involving repeated administration of fumarate salts over a period of up to 90 days were conducted to assess potential cumulative effects. A 13-week subchronic oral toxicity study on monosodium succinate in rats revealed suppression of body-weight gain at concentrations of 2.5% or higher in drinking water, with no specific toxic lesions observed upon histological examination.[1] This suggests that very high doses may lead to reduced growth, likely due to palatability or nutritional imbalances, rather than systemic toxicity.
Table 2: Summary of 90-Day Subchronic Oral Toxicity Study of Monosodium Succinate in F344 Rats
| Parameter | Dose Groups (in drinking water) | Observations | Reference |
| Body Weight | ≥ 2.5% | Suppression of body-weight gain | [1] |
| Histopathology | Up to 2.5% | No toxic lesions in any organs | [1] |
| Maximum Tolerated Dose | 2-2.5% | Based on body-weight depression | [1] |
Note: This data is for monosodium succinate and serves as a surrogate in the absence of specific pre-2000 studies on monosodium fumarate.
Experimental Protocols
The experimental designs of early toxicological studies were foundational to modern safety assessments. The protocols described below are based on established guidelines from the era, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Protocol (Based on OECD Guideline 401, adopted in 1981)
The objective of this test was to determine the median lethal dose (LD50) of a substance after a single oral administration.
Workflow: Acute Oral Toxicity Study
Caption: Workflow of an acute oral toxicity study.
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, were used. Animals were acclimatized to laboratory conditions for at least five days.
-
Housing: Animals were housed in appropriate cages with controlled temperature (around 22°C) and humidity (30-70%).
-
Fasting: Prior to dosing, animals were fasted overnight.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., water), was administered in a single dose by gavage. At least three dose levels, spaced to produce a range of toxic effects and mortality rates, were used. A control group received the vehicle alone.
-
Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Pathology: All animals (those that died during the study and survivors at the end) were subjected to a gross necropsy.
-
Data Analysis: The LD50 was calculated using a standard statistical method.
90-Day Subchronic Oral Toxicity Protocol
This study aimed to characterize the toxicological profile of a substance following repeated oral administration over 90 days.
Workflow: 90-Day Subchronic Oral Toxicity Study
Caption: Workflow of a 90-day subchronic oral toxicity study.
-
Test Animals and Housing: Similar to the acute toxicity studies, with a larger number of animals per group (e.g., 10-20 per sex).
-
Dose Levels: At least three dose levels and a concurrent control group were used. The highest dose was chosen to induce some toxic effects but not significant mortality, allowing for the determination of a No-Observed-Adverse-Effect Level (NOAEL).
-
Administration: The test substance was administered daily, seven days a week, for 90 days, typically mixed in the diet or administered by gavage.
-
Observations:
-
Clinical Signs: Observed daily.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Conducted before the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
-
-
Pathology: At the end of the 90-day period, all surviving animals were euthanized. A comprehensive gross necropsy was performed, and major organs were weighed. Tissues from all control and high-dose animals, and any gross lesions from other groups, were examined microscopically.
Metabolic Fate
Fumarate is a natural intermediate in the Krebs (citric acid) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. Early research established that exogenously administered fumarate is readily metabolized. A 1970 study on sodium stearyl fumarate in rats and dogs showed that the fumarate moiety was metabolized and the breakdown products were incorporated into body fluids and tissues or excreted.[3] While this study used a fumarate derivative, it supports the understanding that the fumarate ion enters central metabolic pathways.
Metabolic Pathway of Fumarate
References
- 1. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The absorption and metabolism of orally administered tritium labeled sodium stearyl fumarate in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncometabolite Role of Fumarate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Krebs cycle intermediate, fumarate, has emerged as a bona fide oncometabolite, playing a pivotal role in tumorigenesis, particularly in the context of fumarate hydratase (FH) deficient cancers such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[1][2] The accumulation of fumarate due to FH inactivation initiates a cascade of molecular events that drive cancer progression. This technical guide provides an in-depth exploration of the multifaceted role of fumarate salts as oncometabolites, focusing on their impact on key cellular processes including epigenetic regulation, DNA damage repair, and the epithelial-to-mesenchymal transition (EMT). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: Fumarate as a Key Player in Cancer Metabolism
Mutations in the gene encoding the Krebs cycle enzyme fumarate hydratase (FH) lead to the accumulation of its substrate, fumarate.[3][4] This accumulation is a hallmark of HLRCC, an aggressive form of kidney cancer.[3][4] Elevated intracellular fumarate levels disrupt normal cellular signaling and contribute to a pro-tumorigenic environment.[1] Fumarate's oncogenic activity stems from its ability to competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[5][6] This inhibition has wide-ranging consequences, affecting epigenetic landscapes, cellular responses to hypoxia, and DNA repair mechanisms.[2][7][8]
Mechanisms of Fumarate-Driven Oncogenesis
Epigenetic Reprogramming
Fumarate accumulation leads to widespread changes in the epigenome by inhibiting key demethylating enzymes.
-
Inhibition of Histone Demethylases (KDMs): Fumarate competitively inhibits the activity of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[9][10][11] This leads to hypermethylation of histones, altering gene expression patterns that can promote cancer growth.[9][10][11]
-
Inhibition of TET Enzymes: The Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation, are also inhibited by fumarate.[2][12][13] This inhibition results in global changes to DNA methylation, contributing to the silencing of tumor suppressor genes.[2][12][13]
Modulation of the DNA Damage Response
Fumarate has a dual role in the DNA damage response (DDR). While FH itself is involved in DNA repair, the accumulation of fumarate can impair this process.
-
Impairment of Homologous Recombination: High levels of fumarate have been shown to inhibit key enzymes involved in homologous recombination (HR), a major DNA double-strand break repair pathway. This can lead to genomic instability, a hallmark of cancer.
-
Localization of Fumarase to DNA Damage Sites: Interestingly, nuclear fumarase has been observed to localize to sites of DNA double-strand breaks, where it produces fumarate locally.[8] This localized production of fumarate can inhibit KDM2B, leading to increased H3K36me2 and promoting non-homologous end joining (NHEJ) repair.[8]
Induction of Epithelial-to-Mesenchymal Transition (EMT)
Fumarate accumulation is a key driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[2][3][5][14]
-
Epigenetic Silencing of miR-200: Fumarate inhibits TET-mediated demethylation of the promoter region of the miR-200 family of microRNAs.[2] These miRNAs are critical suppressors of EMT. Their silencing leads to the upregulation of key EMT transcription factors like ZEB1 and ZEB2.[2]
-
Altered Expression of EMT Markers: The induction of EMT by fumarate results in the downregulation of epithelial markers such as E-cadherin and the upregulation of mesenchymal markers like vimentin.[2][5][15][16]
Activation of the Nrf2 Antioxidant Pathway
Fumarate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[17][18]
-
Succination of KEAP1: Fumarate can react with cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of Nrf2, through a process called succination.[19] This modification prevents KEAP1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation and the activation of its downstream antioxidant genes.[19] While this pathway can be protective in normal cells, its chronic activation in cancer cells can promote survival and resistance to therapy.
Quantitative Data on Fumarate's Oncometabolic Role
The following tables summarize key quantitative data related to the effects of fumarate.
| Parameter | Cell/Tumor Type | Fumarate Concentration | Reference |
| Intracellular Fumarate | FH-deficient Mouse Embryonic Fibroblasts | 8.9 fmol/cell | [1] |
| Intracellular Fumarate | FH-deficient human cells | Lower than in mouse Fh1-deficient cells | [20] |
Table 1: Fumarate Concentrations in FH-deficient Models.
| Enzyme Family | Specific Enzyme | IC50 / Ki Value | Reference |
| HIF Prolyl Hydroxylases | Not specified | Ki: 50–80 μmol/L | [1] |
| TET Enzymes | TET1 and TET2 | IC50: ~400–500 μM | [7][12] |
| Histone Demethylases | KDM5B | IC50: > 1 mM | [10] |
Table 2: Inhibitory Constants of Fumarate for α-Ketoglutarate-Dependent Dioxygenases.
| Gene | Cell Type | Fumarate Treatment | Fold Change | Reference | | --- | --- | --- | --- | | Vimentin | FH-deficient cells | - | Upregulated |[2] | | E-cadherin | FH-deficient cells | - | Downregulated |[2] | | IL-6 | Human Fetal Astrocytes | Isosorbide di-(methyl fumarate) (2.5 µM) | Downregulated |[4] | | HMOX1 | Human Fetal Astrocytes | Isosorbide di-(methyl fumarate) (2.5 µM) | Upregulated |[4] |
Table 3: Fumarate-Induced Changes in Gene Expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular Fumarate by LC-MS/MS
Objective: To quantify the intracellular concentration of fumarate.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells with a cold methanol/acetonitrile/water (2:2:1) extraction solvent.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transition for fumarate (e.g., m/z 115 -> 71).
-
Quantify fumarate levels by comparing the peak area to a standard curve generated with known concentrations of fumarate.
-
Comet Assay for DNA Damage Assessment
Objective: To assess DNA strand breaks in cells treated with fumarate.
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentration of a cell-permeable fumarate analog (e.g., dimethyl fumarate) for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation and Lysis:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
-
Electrophoresis and Staining:
-
Rinse the slides with distilled water and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralize the slides with 0.4 M Tris, pH 7.5.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify DNA damage using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Nrf2 Luciferase Reporter Assay
Objective: To measure the activation of the Nrf2 pathway by fumarate.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Fumarate Treatment:
-
After 24 hours, treat the cells with various concentrations of a cell-permeable fumarate analog. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity relative to the untreated control.
-
Global DNA Methylation Analysis
Objective: To determine the overall changes in DNA methylation in response to fumarate.
Protocol (ELISA-based method):
-
DNA Extraction:
-
Isolate genomic DNA from control and fumarate-treated cells using a standard DNA extraction kit.
-
-
ELISA Assay:
-
Use a commercially available global DNA methylation ELISA kit.
-
Briefly, denature the DNA and coat it onto the wells of a microplate.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the absorbance using a microplate reader.
-
-
Quantification:
-
Quantify the amount of 5-mC by comparing the absorbance to a standard curve generated with methylated DNA.
-
Express the results as a percentage of 5-mC relative to the total DNA.
-
Histone Demethylase Activity Assay
Objective: To measure the inhibitory effect of fumarate on KDM activity.
Protocol (Antibody-based method):
-
Nuclear Extract Preparation:
-
Isolate nuclear extracts from cells of interest.
-
-
Demethylase Reaction:
-
Use a commercially available histone demethylase activity assay kit.
-
Incubate the nuclear extract with a methylated histone substrate (e.g., H3K36me3 peptide) in the presence or absence of fumarate.
-
-
Detection:
-
Coat a microplate with the reaction mixture.
-
Detect the demethylated product using a specific antibody that recognizes the demethylated histone mark (e.g., H3K36me2).
-
Use a secondary antibody and a colorimetric or fluorometric substrate for detection.
-
-
Analysis:
-
Measure the signal and calculate the percentage of inhibition of KDM activity by fumarate compared to the untreated control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Fumarate-driven signaling pathways in cancer.
Experimental Workflows
Caption: Experimental workflow for studying the oncometabolite role of fumarate.
Conclusion
Fumarate, when accumulated due to FH deficiency, acts as a potent oncometabolite that drives tumorigenesis through a variety of interconnected mechanisms. Its ability to inhibit α-ketoglutarate-dependent dioxygenases disrupts the epigenetic landscape, impairs DNA repair, and promotes a metastatic phenotype through the induction of EMT. Furthermore, its modulation of the Nrf2 pathway highlights the complex interplay between metabolism and cellular stress responses in cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of fumarate's role in cancer and to develop novel therapeutic strategies targeting this metabolic vulnerability. A deeper understanding of these pathways will be crucial for the development of targeted therapies for HLRCC and other cancers characterized by metabolic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fumarate is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate drives EMT in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes* | Semantic Scholar [semanticscholar.org]
- 7. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fumarate is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of e-cadherin and vimentin expression for different grades of oral epithelial dysplasia and oral squamous cell carcinoma – An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Vimentin and E-cadherin Expression in Premalignant and Malignant Lesions of Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sodium Hydrogen Fumarate as a pH Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen fumarate, the monosodium salt of fumaric acid, is a versatile dicarboxylic acid buffer that offers a stable pH environment for a variety of biochemical assays. With two pKa values, it provides two distinct buffering regions, making it a suitable choice for experiments requiring acidic conditions. Its natural occurrence as an intermediate in the Krebs cycle suggests a high degree of biocompatibility in many biological systems. These application notes provide detailed information and protocols for the effective use of this compound as a pH buffer in a laboratory setting.
Fumaric acid is a diprotic acid, meaning it can donate two protons. Its two acid dissociation constants (pKa) are approximately:
-
pKa₁ = 3.03
-
pKa₂ = 4.54
This results in two effective buffering ranges for this compound solutions:
-
pH 2.0 - 4.0
-
pH 3.5 - 5.5
Key Properties and Advantages
| Property | Value/Description |
| Chemical Formula | C₄H₃NaO₄ |
| Molecular Weight | 138.05 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Buffering Range 1 | pH 2.0 - 4.0 |
| Buffering Range 2 | pH 3.5 - 5.5 |
Advantages:
-
Biocompatibility: As a natural metabolite, fumarate is generally well-tolerated in many biological systems and is less likely to interfere with cellular processes compared to some synthetic buffers.
-
Two Buffering Ranges: The diprotic nature of fumaric acid provides two distinct acidic pH ranges for buffering.
-
Low UV Absorbance: this compound exhibits low absorbance in the UV spectrum, which is advantageous for spectrophotometric assays.
-
Reduced Potential for Interaction: Unlike phosphate buffers, which can precipitate with divalent cations like Ca²⁺ and Mg²⁺, fumarate buffers are less prone to such interactions. This can be critical in assays involving metal-dependent enzymes.
Experimental Protocols
Preparation of this compound Buffer Solutions
To prepare a this compound buffer of a specific pH and concentration, you will need to mix solutions of a weak acid (fumaric acid) and its conjugate base (this compound or by adding a strong base like NaOH). The Henderson-Hasselbalch equation for a diprotic acid can be used to determine the required ratio of the acidic and basic forms.
Stock Solutions:
-
0.1 M Fumaric Acid (H₂A): Dissolve 1.1607 g of fumaric acid (MW: 116.07 g/mol ) in deionized water and make up to a final volume of 100 mL. Gentle heating may be required to fully dissolve the acid.
-
0.1 M this compound (NaHA): Dissolve 1.3805 g of this compound (MW: 138.05 g/mol ) in deionized water and make up to a final volume of 100 mL.
-
0.1 M Sodium Hydroxide (NaOH): A standardized solution of sodium hydroxide.
Buffer Preparation Tables:
The following tables provide the approximate volumes of stock solutions required to prepare 100 mL of a 0.1 M this compound buffer at various pH values. It is recommended to verify and adjust the final pH using a calibrated pH meter.
Table 1: Preparation for Buffering Range 1 (pH 2.5 - 4.0)
Using 0.1 M Fumaric Acid and 0.1 M NaOH
| Desired pH | Volume of 0.1 M Fumaric Acid (mL) | Volume of 0.1 M NaOH (mL) |
| 2.5 | 87.7 | 12.3 |
| 2.8 | 78.4 | 21.6 |
| 3.0 | 69.0 | 31.0 |
| 3.2 | 59.0 | 41.0 |
| 3.4 | 49.0 | 51.0 |
| 3.6 | 39.8 | 60.2 |
| 3.8 | 31.5 | 68.5 |
| 4.0 | 24.5 | 75.5 |
Dilute the final mixture to 100 mL with deionized water.
Table 2: Preparation for Buffering Range 2 (pH 4.0 - 5.5)
Using 0.1 M this compound and 0.1 M Fumaric Acid
| Desired pH | Volume of 0.1 M this compound (mL) | Volume of 0.1 M Fumaric Acid (mL) |
| 4.0 | 75.5 | 24.5 |
| 4.2 | 82.4 | 17.6 |
| 4.4 | 88.7 | 11.3 |
| 4.6 | 93.3 | 6.7 |
| 4.8 | 96.1 | 3.9 |
| 5.0 | 97.9 | 2.1 |
| 5.2 | 98.9 | 1.1 |
| 5.5 | 99.5 | 0.5 |
Dilute the final mixture to 100 mL with deionized water.
General Protocol for Use in an Enzyme Assay
-
Buffer Preparation: Prepare a this compound buffer of the desired pH and concentration using the tables above. For example, to prepare a 50 mM buffer, you would use 50 mM stock solutions or dilute a 0.1 M buffer accordingly.
-
Assay Cocktail Preparation: Prepare the assay cocktail by adding the other reaction components (e.g., substrate, cofactors, and enzyme) to the fumarate buffer.
-
Enzyme Addition: Initiate the reaction by adding the enzyme to the assay cocktail.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Detection: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
Applications and Considerations
While not as commonly used as phosphate or Tris buffers, this compound can be a valuable alternative in specific situations.
Potential Applications
-
Enzyme Assays in the Acidic Range: For enzymes with optimal activity in the pH range of 3.0 to 5.5, a fumarate buffer can provide a stable environment. This is particularly relevant for certain proteases, glycosidases, and other hydrolases.
-
Assays Sensitive to Phosphate or Amines: In assays where phosphate may act as an inhibitor or where primary amines in buffers like Tris can interfere with the reaction chemistry, this compound offers a suitable alternative.
-
Studies of TCA Cycle Enzymes: While fumarate is a substrate for fumarase, a fumarate buffer could potentially be used in studies of other TCA cycle enzymes where the buffering species itself might have a regulatory role that is being investigated. However, careful consideration of its potential as a product inhibitor would be necessary.
Considerations and Potential Interferences
-
Interaction with Fumarase: The most significant and obvious interference is in assays involving the enzyme fumarase, where fumarate is the substrate. In such cases, a different buffer system must be used.
-
Substrate/Product Inhibition: In any enzymatic assay, it is crucial to consider whether the buffer components might act as inhibitors or activators of the enzyme under study. Preliminary experiments to assess the effect of the fumarate buffer on enzyme kinetics are recommended.
-
Limited Buffering Range: The buffering capacity of this compound is limited to the acidic pH range. For assays requiring neutral or alkaline conditions, other buffers such as phosphate, HEPES, or Tris are more appropriate.
-
Temperature Dependence: The pKa of an acid can be temperature-dependent. For assays conducted at temperatures significantly different from room temperature (25°C), it is advisable to measure and adjust the pH of the buffer at the working temperature.
Signaling Pathway Context: The Krebs Cycle
Fumarate is a key intermediate in the Krebs (Tricarboxylic Acid) Cycle, a central metabolic pathway for cellular energy production.
Conclusion
This compound is a useful and biocompatible buffer for biochemical assays conducted in the acidic pH range. Its primary advantages lie in its natural origin and its utility in systems sensitive to phosphate or amine-containing buffers. By following the detailed preparation protocols and considering the potential for specific interactions, researchers can effectively employ this compound to maintain stable pH conditions and obtain reliable experimental results.
Application Notes and Protocols: Preparation of Sodium Hydrogen Fumarate Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid is a dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the Krebs cycle.[1] Its monosodium salt, sodium hydrogen fumarate (also known as monosodium fumarate), is utilized as a buffering agent in various biological experiments and pharmaceutical formulations.[2][3] Due to the two dissociable protons of fumaric acid, fumarate buffers can be prepared over two distinct pH ranges, making them versatile for different applications. The biocompatibility of fumarate, coupled with its involvement in key metabolic pathways, makes it an attractive buffer choice in drug development and manufacturing, including for injectable formulations.[4] Fumaric acid and its esters have also demonstrated significant potential in biomedical applications, including the treatment of immune-mediated diseases like psoriasis and multiple sclerosis.[5][6][7]
This document provides detailed protocols for the preparation of this compound buffer solutions, along with key physicochemical data and diagrams to guide researchers.
Physicochemical Properties and Data
Fumaric acid has two pKa values, which define two distinct buffering regions. The first, pKa₁, corresponds to the equilibrium between fumaric acid (H₂A) and the hydrogen fumarate ion (HA⁻). The second, pKa₂, corresponds to the equilibrium between the hydrogen fumarate ion (HA⁻) and the fumarate ion (A²⁻). The effective buffering range for any buffer is generally considered to be pKa ± 1 pH unit.[8]
Table 1: Physicochemical Properties of Fumaric Acid and its Sodium Salt
| Property | Fumaric Acid | This compound |
|---|---|---|
| Molecular Formula | C₄H₄O₄ | C₄H₃NaO₄ |
| Molecular Weight | 116.07 g/mol [1] | 139.06 g/mol [2] |
| pKa₁ | ~3.03[1][9][10] | - |
| pKa₂ | ~4.44[9][10] | - |
| Effective Buffer Range 1 | pH 2.0 - 4.0 | - |
| Effective Buffer Range 2 | pH 3.4 - 5.4 | - |
| Water Solubility (25°C) | 0.63 g/100 mL[1][9] | More soluble than fumaric acid[2] |
Chemical Equilibrium of Fumarate Buffer
The fumarate buffer system is based on the two-step dissociation of fumaric acid. The diagram below illustrates these equilibria and the species that predominate in the two corresponding buffering regions.
Caption: Dissociation equilibria of fumaric acid.
Applications in Research and Drug Development
The unique properties of the fumarate buffer system lend it to several applications in scientific research and the pharmaceutical industry.
-
Biopharmaceutical Formulations: Fumarate is considered a safe and effective buffer for injectable drug products.[4] Its presence as a natural intermediate in the citric acid cycle contributes to its biocompatibility.
-
Drug Stability and Solubility: Like other buffers, fumarate solutions are crucial for maintaining a specific pH to ensure the stability, solubility, and activity of drug components in a formulation.[11]
-
Immunology and Metabolism Research: Given that fumarate is a signaling molecule in immunometabolism, fumarate buffers are relevant for in vitro experiments studying inflammatory pathways and cellular redox homeostasis.[2]
-
Drug Delivery and Tissue Engineering: Fumaric acid and its derivatives are used in creating biodegradable scaffolds for tissue engineering and as components in drug delivery vehicles.[5][7]
Experimental Protocols
The preparation of a buffer to a specific pH is governed by the Henderson-Hasselbalch equation: pH = pKa + log₁₀ ([Base]/[Acid]).[12][13][14] Accurate preparation requires a calibrated pH meter and precise measurements.
Materials and Equipment:
-
Fumaric acid (C₄H₄O₄)
-
This compound (C₄H₃NaO₄)
-
Disodium fumarate (C₄H₂Na₂O₄)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
High-purity water (e.g., deionized, distilled)
-
Calibrated pH meter with electrode
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Beakers
Protocol 1: Preparation of Fumarate Buffer (pH 3.4 - 5.4) from this compound
This protocol utilizes the second pKa (pKa₂ ≈ 4.44) and involves titrating the acidic species (hydrogen fumarate, HA⁻) with a strong base to form the conjugate base (fumarate, A²⁻).
-
Calculate: Determine the mass of this compound (MW = 139.06 g/mol ) needed to achieve the desired molarity and final volume.
-
Example for 1 L of 0.1 M buffer: Mass = 0.1 mol/L × 1 L × 139.06 g/mol = 13.91 g.
-
-
Dissolve: Weigh the calculated amount of this compound and dissolve it in approximately 80% of the final volume of high-purity water in a beaker with a magnetic stir bar.
-
Adjust pH: Place the pH electrode in the solution. While stirring, slowly add 1 M NaOH dropwise until the target pH is reached. If the pH overshoots, use 1 M HCl to adjust it back.
-
Final Volume: Once the desired pH is stable, transfer the solution to a volumetric flask. Rinse the beaker with high-purity water and add the rinsing to the flask. Add water to the final volume mark.
-
Final Check: Cap the flask and invert several times to ensure homogeneity. Verify the final pH.
Protocol 2: Preparation of Fumarate Buffer (pH 2.0 - 4.0) from Fumaric Acid
This protocol utilizes the first pKa (pKa₁ ≈ 3.03) and involves titrating fumaric acid (H₂A) with a strong base to form its conjugate base, hydrogen fumarate (HA⁻).
-
Calculate: Determine the mass of fumaric acid (MW = 116.07 g/mol ) needed for the desired molarity and volume.
-
Example for 1 L of 0.1 M buffer: Mass = 0.1 mol/L × 1 L × 116.07 g/mol = 11.61 g.
-
-
Dissolve: Weigh the fumaric acid and add it to ~80% of the final volume of water. Note that fumaric acid has low water solubility, and gentle heating may be required to fully dissolve it.[1][9] Cool to room temperature before proceeding.
-
Adjust pH: While stirring, slowly titrate the solution with 1 M NaOH until the target pH is reached.
-
Final Volume: Transfer the solution to a volumetric flask, bring it to the final volume with high-purity water, and mix thoroughly.
-
Final Check: Verify the final pH of the solution.
Protocol 3: Preparation of Fumarate Buffer (pH 3.4 - 5.4) by Mixing Stock Solutions
This method provides high precision by mixing stock solutions of the conjugate acid (this compound, HA⁻) and conjugate base (disodium fumarate, A²⁻).
-
Prepare Stock Solutions:
-
Stock A (0.1 M this compound): Dissolve 13.91 g of this compound in high-purity water to a final volume of 1 L.
-
Stock B (0.1 M Disodium Fumarate): Dissolve 16.00 g of anhydrous disodium fumarate (MW = 160.04 g/mol ) in high-purity water to a final volume of 1 L.
-
-
Mix Stocks: Combine the volumes of Stock A and Stock B as indicated in Table 2 to prepare 100 mL of the desired buffer. The ratios are calculated using the Henderson-Hasselbalch equation with pKa₂ = 4.44.
-
Final Check: Always verify the pH of the final mixed solution with a calibrated pH meter. Minor adjustments may be necessary.
Table 2: Volumetric Ratios for 0.1 M Fumarate Buffer (pH 3.4 - 5.4)
| Target pH | Vol. of Stock A (mL) (0.1 M HA⁻) | Vol. of Stock B (mL) (0.1 M A²⁻) |
|---|---|---|
| 3.8 | 81.5 | 18.5 |
| 4.0 | 72.8 | 27.2 |
| 4.2 | 62.9 | 37.1 |
| 4.4 | 51.0 | 49.0 |
| 4.6 | 39.5 | 60.5 |
| 4.8 | 29.8 | 70.2 |
| 5.0 | 22.0 | 78.0 |
| 5.2 | 15.5 | 84.5 |
General Buffer Preparation Workflow
The following diagram outlines the standard workflow for preparing a buffer solution in a laboratory setting.
Caption: Standard laboratory workflow for buffer preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5873-57-4 | Benchchem [benchchem.com]
- 3. fao.org [fao.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-ai.com [chemistry-ai.com]
- 9. Fumaric acid - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. What are the applications of biological buffers in the pharmaceutical field? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 13. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 14. byjus.com [byjus.com]
Application of Sodium Hydrogen Fumarate in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen fumarate, the monosodium salt of fumaric acid, serves as a valuable tool in cell culture applications due to its enhanced water solubility compared to fumaric acid. As an intermediate of the tricarboxylic acid (TCA) cycle, fumarate is a key metabolite in cellular energy production.[1] Beyond its metabolic role, fumarate and its derivatives are recognized as signaling molecules that can modulate various cellular processes, including oxidative stress response, proliferation, and hypoxia-like signaling.[2][3] These properties make this compound a compound of interest for research in areas such as cancer biology, immunology, and neuroprotection.
This document provides detailed application notes and protocols for the use of this compound in cell culture media, with a focus on its effects on key signaling pathways and cellular functions.
Key Applications in Cell Culture
-
Modulation of the Nrf2 Antioxidant Pathway: Fumarates are well-established activators of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[3] This activation can protect cells from oxidative stress.
-
Induction of Pseudohypoxic Signaling: In certain contexts, particularly at high concentrations or in cells with compromised fumarate hydratase (FH) activity, fumarate can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to a hypoxia-like gene expression profile.
-
Regulation of Cell Proliferation: The effect of fumarate on cell proliferation is context-dependent. In some cancer cells with FH deficiency, fumarate accumulation can promote proliferation by activating the FOXM1 signaling pathway.[4] Conversely, at high concentrations, it can be cytotoxic.
-
Investigation of Cellular Metabolism: As a central metabolite, supplementing cell culture media with this compound can be used to study its impact on the TCA cycle and overall cellular bioenergetics.
Data Presentation: Dose-Response of Fumarate Derivatives
Disclaimer: The following quantitative data is primarily derived from studies using dimethyl fumarate (DMF) and monomethyl fumarate (MMF), which are cell-permeable esters of fumaric acid. While the biological effects are related to the fumarate moiety, the optimal concentrations for this compound may differ and should be determined empirically for each cell line and experimental condition.
Table 1: Concentration Ranges of Fumarate Derivatives for Nrf2 Activation
| Compound | Cell Line | Concentration Range for Nrf2 Activation | Observation Time | Reference |
| Dimethyl Fumarate (DMF) | Human Retinal Endothelial Cells | 10 µM - 50 µM | From 6 hours | [2] |
| Dimethyl Fumarate (DMF) | Various Cancer Cell Lines | 50 µM - 200 µM | 24 - 72 hours | [2] |
| Monomethyl Fumarate (MMF) | Human, Mouse, and Rat Astrocytes | 5 µM - 50 µM | Not Specified | [5] |
Table 2: Effects of Fumarate Derivatives on Cell Viability and Gene Expression
| Compound | Cell Line | Concentration | Effect | Reference |
| Dimethyl Fumarate (DMF) | OVCAR3 (Ovarian Cancer) | > 25 µM | Cytotoxicity | [6] |
| Monomethyl Fumarate (MMF) | UOK262-FHres cells | Not Specified | Abrogates reduced growth rate | [4] |
| Fumarate (in E. coli) | E. coli | Not Specified | 5.6-fold increase in dcuB gene expression (on glucose) | [7] |
| Fumarate (in E. coli) | E. coli | Not Specified | 10.9-fold increase in dcuB gene expression (on glycerol) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a sterile, pH-neutral stock solution of this compound from fumaric acid for use in cell culture.
Materials:
-
Fumaric acid (cell culture grade)
-
Nuclease-free water
-
1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric acid (HCl), sterile (for pH adjustment if needed)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
pH meter
-
Stir plate and sterile stir bar
Procedure:
-
Weigh Fumaric Acid: Accurately weigh 116.07 mg of fumaric acid to prepare a 10 mL solution with a final concentration of 100 mM.
-
Initial Suspension: In a sterile conical tube, add the weighed fumaric acid to 8 mL of nuclease-free water. The fumaric acid will not dissolve and will form a white suspension.
-
pH Adjustment for Solubilization:
-
Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.
-
Slowly add 1 M sterile NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.
-
Carefully adjust the final pH to 7.4. If the pH exceeds 7.4, it can be cautiously adjusted back with sterile 1 M HCl.[8]
-
-
Final Volume Adjustment: Once the fumaric acid is dissolved and the pH is at 7.4, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Filter the 100 mM this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: Assessment of Cell Viability using WST-1 Assay
This protocol provides a general method for determining the effect of this compound on cell viability. It is crucial to perform a dose-response experiment to identify sub-lethal concentrations for subsequent signaling studies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
100 mM this compound stock solution (from Protocol 1)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the 100 mM this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis of Nrf2 Activation
This protocol details the detection of Nrf2 activation by assessing its nuclear translocation.
Materials:
-
Cells of interest cultured in 100 mm dishes
-
100 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic and nuclear extraction buffers (commercial kits are recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells grown to 70-80% confluency with the desired concentration of this compound for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen extraction kit. Add protease and phosphatase inhibitors to the buffers.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To verify the purity of the fractions, probe separate blots with anti-Lamin B1 for the nuclear fraction and anti-GAPDH for the cytoplasmic fraction.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
An increase in the Nrf2 protein band in the nuclear fraction of treated cells compared to the control indicates Nrf2 activation.
-
Signaling Pathways and Visualizations
Fumarate-Induced Nrf2 Activation Pathway
Caption: Fumarate-induced Nrf2 activation pathway.
Fumarate-Induced HIF-1α Stabilization Pathway
Caption: Fumarate-induced HIF-1α stabilization pathway.
Fumarate-Mediated FOXM1 Activation in Cancer Cells
Caption: Fumarate-mediated FOXM1 activation in cancer.[9]
References
- 1. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective Action of Sodium Fumarate in an in vitro Model of Hypoxia Using Sodium Dithionite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer-cell-derived fumarate suppresses the anti-tumor capacity of CD8+ T cells in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Sodium Hydrogen Fumarate as a Terminal Electron Acceptor in Anaerobic Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the role of sodium hydrogen fumarate as a terminal electron acceptor in anaerobic respiration. This process is crucial for the survival and proliferation of various anaerobic and facultative anaerobic microorganisms, as well as for mammalian cells under hypoxic conditions, making it a key area of investigation for infectious disease and cancer research.
Introduction
Under anaerobic conditions, where oxygen is unavailable to serve as the final electron acceptor in the electron transport chain, many organisms utilize alternative terminal electron acceptors to sustain cellular respiration. Fumarate is a common alternative electron acceptor, and its reduction to succinate is catalyzed by the enzyme fumarate reductase. This process is a key component of anaerobic energy metabolism, allowing for the re-oxidation of reduced cofactors such as NADH and the generation of a proton motive force for ATP synthesis.
The enzyme responsible for this reaction, fumarate reductase, is a complex protein typically embedded in the cell membrane. In many bacteria, electrons are transferred from a quinol, such as menaquinol or rhodoquinol, to fumarate.[1] The expression of fumarate reductase is tightly regulated in response to environmental cues, such as the absence of oxygen and the presence of fumarate. In Escherichia coli, this regulation is primarily mediated by the DcuS-DcuR two-component system, while in Mycobacterium tuberculosis, the DosR regulon plays a critical role in the adaptation to hypoxic or anaerobic environments.
Understanding the mechanisms of fumarate respiration is vital for developing novel antimicrobial agents that target the energy metabolism of pathogenic bacteria. Furthermore, the discovery that mammalian cells can utilize fumarate as a terminal electron acceptor under hypoxic conditions has opened new avenues for cancer research, as this pathway may contribute to the survival and proliferation of tumor cells in the oxygen-deprived microenvironment of solid tumors.
Data Presentation
Table 1: Kinetic Parameters of Fumarate Reductase
| Organism/Source | Substrate | Km (µM) | Vmax (µM/s) | Reference |
| Bovine Heart Mitochondria | Fumarate | 27 | 237.7 | [2] |
| Bovine Heart Mitochondria | Quinol (QH2) | 1.5 - 2.55 | - | [2] |
| Escherichia coli | Fumarate | - | - | [3] |
| Escherichia coli | Succinate | - | - | [3] |
| Fumarase (Bovine) | Bencyclan-hydrogenfumarate | 1300 | - | [4] |
| Fumarase (Bovine) | Na2-fumarate | 1300 | - | [4] |
Table 2: Fumarate Reductase Activity in Various Bacteria
| Bacterial Strain | Growth Condition | Fumarate Reductase Activity (mM NADH oxidized/min/mg cellular N) | Reference |
| Enterococcus faecium SROD5 | Anaerobic | 42.13 | [5] |
| Enterococcus faecium SROD | Anaerobic | 37.05 | [5] |
| Bacteroides fragilis WT | Anaerobic | ~125 (milliunits/mg protein) | [6] |
| Bacteroides fragilis WT | Nanaerobic | ~100 (milliunits/mg protein) | [6] |
Experimental Protocols
Protocol 1: Anaerobic Growth Assay of Bacteria with this compound
This protocol describes how to assess the ability of a bacterial strain to utilize fumarate as a terminal electron acceptor for anaerobic growth.
Materials:
-
Anaerobic growth medium (e.g., M9 minimal medium)
-
Carbon source (e.g., 50 mM xylose)
-
This compound (sterile stock solution, e.g., 1 M)
-
Anaerobic chamber or jars with gas-generating sachets (e.g., GasPak™)
-
Sterile culture tubes or flasks
-
Spectrophotometer
Procedure:
-
Prepare Anaerobic Medium: Prepare the desired growth medium following a standard protocol for anaerobic media preparation.[7][8] This typically involves boiling the medium to remove dissolved oxygen and adding a reducing agent (e.g., cysteine-HCl) and a redox indicator (e.g., resazurin).
-
Supplement with Fumarate: Aseptically add the sterile this compound solution to the cooled anaerobic medium to a final concentration of 50 mM.[9] Prepare a control medium without added fumarate.
-
Inoculation: In an anaerobic chamber, inoculate the media with the bacterial strain of interest from a fresh overnight culture.
-
Incubation: Tightly seal the culture vessels and incubate under anaerobic conditions at the optimal temperature for the bacterial strain.
-
Growth Monitoring: At regular time intervals, measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer. Blank the spectrophotometer with the sterile growth medium.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth in the presence and absence of fumarate to determine if fumarate enhances anaerobic growth.
Protocol 2: Measurement of Fumarate Reductase Activity in Bacterial Cell Lysates
This spectrophotometric assay measures the activity of fumarate reductase by monitoring the fumarate-dependent oxidation of NADH.
Materials:
-
Bacterial cell pellet from an anaerobically grown culture
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT and protease inhibitors)
-
Ultrasonicator or other cell disruption equipment
-
Refrigerated centrifuge
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
NADH (stock solution, e.g., 10 mM)
-
This compound (stock solution, e.g., 100 mM)
-
Anaerobic cuvettes
-
UV/Vis spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest bacterial cells from an anaerobic culture by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris. The supernatant contains the crude enzyme extract.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Set up the reaction in an anaerobic cuvette.
-
Add the assay buffer to the cuvette.
-
Add the cell lysate (containing the enzyme) to the cuvette.
-
Add NADH to a final concentration of 0.2 mM.
-
Monitor the baseline absorbance at 340 nm for a few minutes to measure any non-specific NADH oxidase activity.
-
Initiate the reaction by adding this compound to a final concentration of 10 mM.[6]
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Subtract the rate of non-specific NADH oxidation (measured before the addition of fumarate).
-
Express the specific activity of fumarate reductase as µmol of NADH oxidized per minute per mg of total protein.
-
Protocol 3: Quantification of Fumarate and Succinate in Bacterial Culture Supernatants by HPLC
This protocol allows for the quantification of fumarate consumption and succinate production in bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Synergi Polar-RP)
-
Mobile phase (e.g., 14 mM H2SO4)[10]
-
Fumarate and succinate standards of known concentrations
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Collect bacterial culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phase.[10]
-
Set the flow rate (e.g., 0.4 mL/min) and the column temperature (e.g., 40°C).[10]
-
Set the UV detector to a wavelength of 210 nm for detecting fumarate and succinate.
-
Inject a series of fumarate and succinate standards to generate a standard curve.
-
Inject the prepared culture supernatant samples.
-
-
Data Analysis:
-
Identify the peaks corresponding to fumarate and succinate in the chromatograms based on their retention times compared to the standards.
-
Quantify the concentration of fumarate and succinate in the samples using the standard curves.
-
Plot the concentrations of fumarate and succinate over time to visualize their consumption and production.
-
Visualizations
Caption: Anaerobic electron transport with fumarate.
Caption: DcuS-DcuR two-component signaling pathway.
Caption: DosR regulon signaling in M. tuberculosis.
Caption: Experimental workflow for studying fumarate respiration.
References
- 1. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]
- 2. Computational Modeling Analysis of Kinetics of Fumarate Reductase Activity and ROS Production during Reverse Electron Transfer in Mitochondrial Respiratory Complex II | MDPI [mdpi.com]
- 3. Fumarate reductase and succinate oxidase activity of Escherichia coli complex II homologs are perturbed differently by mutation of the flavin binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of the KM-value of the fumarase (E.C. 4.2.1.2) with bencyclan-hydrogenfumarate as the substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part:BBa K1465102 - parts.igem.org [parts.igem.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Culturing Anaerobic Microorganisms with Sodium Hydrogen Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaerobic microorganisms thrive in oxygen-deprived environments, employing alternative metabolic strategies for energy production. One such strategy is anaerobic respiration, where a terminal electron acceptor other than oxygen is utilized. Sodium hydrogen fumarate serves as an effective terminal electron acceptor for a variety of anaerobic and facultative anaerobic microorganisms. The reduction of fumarate to succinate is catalyzed by the enzyme fumarate reductase, a process coupled to the electron transport chain, leading to the generation of a proton motive force and subsequent ATP synthesis.[1][2][3] This metabolic capability is crucial for the survival and proliferation of these organisms in anaerobic niches, such as the gut microbiome and certain pathological environments.
The study of anaerobic microorganisms that utilize fumarate is pivotal in various fields, including microbial physiology, gut microbiology, and infectious disease research. For instance, the fumarate reductase system in pathogenic bacteria like Helicobacter pylori is being investigated as a potential drug target.[4] Understanding the mechanisms and optimizing the culture conditions for these microorganisms is therefore of significant scientific interest.
These application notes provide detailed protocols and quantitative data for culturing anaerobic microorganisms using this compound as a terminal electron acceptor.
Data Presentation
The following tables summarize quantitative data on the growth of anaerobic microorganisms in the presence of fumarate.
Table 1: Growth Yield of Escherichia coli on Fumarate under Anaerobic Conditions
| Strain | Culture Condition | Electron Donor | Growth Yield (Ymax(fum)) | ATP Yield (mol ATP/mol fumarate) | Reference |
| Escherichia coli | Continuous Culture (Mineral Medium) | Molecular Hydrogen (H₂) or Formate | 6.6 g dry weight / mol fumarate | 0.4 | [5] |
| Escherichia coli | Continuous Culture (with Casamino Acids) | Molecular Hydrogen (H₂) or Formate | 7.5 g dry weight / mol fumarate | Not Reported | [5] |
| Escherichia coli | Batch Culture | Not Specified | 4.8 g dry weight / mol fumarate | Not Reported | [5] |
Table 2: Effect of Dissolved Oxygen on NADH/NAD⁺ Ratio and ATP Levels in Mycobacterium tuberculosis
| Dissolved Oxygen Tension (mmHg) | Growth Rate (h⁻¹) | NADH/NAD⁺ Ratio | Intracellular ATP (fold change from 50 mmHg) | Reference |
| 50 | ~0.035 | ~0.1 | 1 | [6][7] |
| 8.19 | ~0.025 | ~0.1 | Not Reported | [6][7] |
| 1.85 | ~0.015 | ~0.1 | Not Reported | [6][7] |
| 1.44 | ~0.01 | ~0.6 | Not Reported | [6][7] |
| 0.42 | ~0.005 | >10 | ~0.43 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Medium with this compound
This protocol describes the preparation of a defined minimal medium for the anaerobic cultivation of microorganisms like Escherichia coli, using this compound as the terminal electron acceptor.
Materials:
-
Basal salt solution components (e.g., KH₂PO₄, K₂HPO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, CaCl₂·2H₂O)
-
Trace element solution
-
Sodium lactate (or other suitable carbon and electron source)
-
This compound
-
Resazurin (redox indicator)
-
Reducing agent (e.g., L-cysteine-HCl or sodium sulfide)
-
Deionized water
-
Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v or 100% N₂)
-
Serum bottles or Hungate tubes
-
Butyl rubber stoppers and aluminum crimp seals
Procedure:
-
Medium Preparation:
-
Dissolve the basal salts in deionized water to 90% of the final volume.
-
Add 1 ml/L of resazurin stock solution (0.1% w/v). The solution will turn pink.
-
Add the trace element solution.
-
Boil the medium for 5-10 minutes while sparging with the anaerobic gas mixture to remove dissolved oxygen. The resazurin will turn colorless, indicating a reduced environment.[8][9]
-
Cool the medium to room temperature under a continuous stream of the anaerobic gas mixture.
-
-
Addition of Supplements:
-
Aseptically add the heat-labile components from sterile, anoxic stock solutions. This includes the carbon source (e.g., sodium lactate to a final concentration of 40 mM) and the terminal electron acceptor (this compound to a final concentration of 50 mM).
-
Add the reducing agent (e.g., L-cysteine-HCl to a final concentration of 0.025% w/v) to further lower the redox potential.[9]
-
-
Dispensing and Sterilization:
-
Dispense the medium into serum bottles or Hungate tubes under a continuous flow of the anaerobic gas mixture.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.
-
Autoclave at 121°C for 20 minutes.
-
Protocol 2: Culturing and Growth Analysis of Anaerobic Microorganisms with this compound
This protocol outlines the procedure for inoculating and monitoring the growth of an anaerobic microorganism in the prepared medium.
Materials:
-
Prepared anaerobic medium with this compound
-
Anaerobic culture of the desired microorganism
-
Sterile syringes and needles
-
Anaerobic chamber or gassing station
-
Incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculation:
-
Transfer the prepared medium and the seed culture into an anaerobic chamber.
-
Alternatively, use a gassing station to maintain anaerobic conditions.
-
Inoculate the medium with the anaerobic culture (e.g., 1-5% v/v) using a sterile syringe.
-
-
Incubation:
-
Incubate the cultures at the optimal temperature for the microorganism (e.g., 37°C for E. coli).
-
If in a shaker, ensure the shaking speed is appropriate for the culture volume and vessel.
-
-
Growth Monitoring:
-
At regular intervals, aseptically withdraw a small sample from the culture using a sterile syringe.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer to monitor cell growth.
-
-
Metabolite Analysis:
-
Centrifuge the collected samples to pellet the cells.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for the consumption of fumarate and the production of succinate using an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and detector (e.g., UV or refractive index detector).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Electron transport chain for fumarate respiration in anaerobic bacteria.
Caption: Experimental workflow for anaerobic culturing with this compound.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the successful cultivation and study of anaerobic microorganisms utilizing this compound as a terminal electron acceptor. The ability to harness fumarate respiration is a key metabolic feature that enables these organisms to thrive in anoxic environments. For researchers in drug development, the components of the fumarate respiration pathway, particularly fumarate reductase, represent promising targets for the development of novel antimicrobial agents against anaerobic pathogens. Careful adherence to anaerobic techniques is paramount for obtaining reliable and reproducible results in these experimental systems.
References
- 1. Fumarate reductase - Wikipedia [en.wikipedia.org]
- 2. The electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic respiration - Wikipedia [en.wikipedia.org]
- 4. Heterologous production in Wolinella succinogenes and characterization of the quinol:fumarate reductase enzymes from Helicobacter pylori and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell yields of Escherichia coli during anaerobic growth on fumarate and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumarate Reductase Activity Maintains an Energized Membrane in Anaerobic Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 7. Fumarate Reductase Activity Maintains an Energized Membrane in Anaerobic Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dsmz.de [dsmz.de]
Utilizing Sodium Hydrogen Fumarate as a Carbon Source for Bacterial Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen fumarate, a salt of the Krebs cycle intermediate fumaric acid, serves as a valuable carbon source for the cultivation of various bacterial species. Its utilization is particularly significant in the study of anaerobic and facultative anaerobic bacteria, where fumarate can act as a terminal electron acceptor. Understanding the metabolic pathways and growth kinetics associated with fumarate metabolism is crucial for research in microbial physiology, metabolic engineering, and the development of antimicrobial strategies targeting these pathways. These application notes provide detailed protocols for researchers to effectively utilize this compound as a carbon source for bacterial growth and to characterize the associated metabolic processes. Escherichia coli, a well-characterized facultative anaerobe, is used as a model organism in the described protocols.[1]
Data Presentation
The following tables summarize key quantitative data related to the growth of Escherichia coli on fumarate as a sole carbon source.
Table 1: Growth Kinetics of E. coli on Fumarate
| Parameter | Value | Conditions | Reference |
| Doubling Time (t_d) | ~102 min | Minimal medium, Fumarate as sole carbon source | [2] |
| Specific Growth Rate (µ) | ~0.41 h⁻¹ | Calculated from Doubling Time |
Note: The specific growth rate (µ) is calculated from the doubling time (t_d) using the formula: µ = ln(2) / t_d.
Table 2: Biomass Yield of E. coli on Fumarate
| Parameter | Value | Conditions | Reference |
| Molar Growth Yield (Y_fum) | 4.8 g dry weight / mol fumarate | Batch culture, Anaerobic | [3] |
| Maximum Molar Growth Yield (Y_max(fum)) | 6.6 g dry weight / mol fumarate | Continuous culture, Mineral medium, Anaerobic | [3] |
Signaling Pathway and Metabolism
The utilization of external fumarate in Escherichia coli is primarily regulated by the DcuS-DcuR two-component signal transduction system. This system senses the presence of C4-dicarboxylates, such as fumarate, in the periplasm and activates the expression of genes required for their transport and metabolism.
Under anaerobic conditions, fumarate is transported into the cell and can serve as a terminal electron acceptor in a process known as fumarate respiration. This process is catalyzed by the enzyme fumarate reductase.
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with this compound
This protocol describes the preparation of M9 minimal medium, a chemically defined medium, with this compound as the sole carbon source.
Materials:
-
5x M9 Salts solution (see recipe below)
-
This compound (molecular weight: 138.05 g/mol )
-
Sterile deionized water
-
2 M MgSO₄ (sterile)
-
1 M CaCl₂ (sterile)
-
Autoclave
-
Sterile flasks and glassware
5x M9 Salts Recipe (per liter):
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
Procedure:
-
To prepare 1 liter of 1x M9 Fumarate Medium, add 200 mL of sterile 5x M9 Salts solution to 790 mL of sterile deionized water.
-
Weigh out the desired amount of this compound. For a final concentration of 20 mM, for example, add 2.76 g of this compound to the solution.
-
Stir the medium until the this compound is completely dissolved.
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to room temperature.
-
Aseptically add the following sterile solutions:
-
2 mL of 2 M MgSO₄
-
0.1 mL of 1 M CaCl₂
-
-
The medium is now ready for use.
Protocol 2: Bacterial Growth Curve Analysis
This protocol details the procedure for monitoring bacterial growth in M9 Fumarate Medium by measuring optical density (OD) over time.
Materials:
-
Prepared M9 Fumarate Medium
-
Bacterial strain (e.g., E. coli)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Sterile pipette tips
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the desired bacterial strain into a small volume (e.g., 5 mL) of a rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.
-
Sub-culturing: The next day, inoculate a fresh volume of M9 Fumarate Medium with the overnight culture. A 1:100 dilution is a common starting point.
-
Incubation: Incubate the culture at the optimal temperature with shaking (e.g., 37°C and 200 rpm for E. coli).
-
OD Measurement: At regular time intervals (e.g., every hour), aseptically remove a sample of the culture and measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. Use sterile M9 Fumarate Medium as a blank.
-
Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic graph. This will generate a bacterial growth curve. From the exponential phase of this curve, the doubling time and specific growth rate can be calculated.
References
Application Notes and Protocols for Dissolving Fumaric Acid with Sodium Hydroxide for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization of fumaric acid for use in cell culture experiments. Due to its low aqueous solubility, dissolving fumaric acid requires a specific protocol to ensure it is fully solubilized and physiologically compatible with cell culture conditions. This is achieved by converting the fumaric acid to its more soluble sodium salt, sodium fumarate, through the addition of sodium hydroxide (NaOH).
Quantitative Data Summary
The solubility of fumaric acid is highly dependent on the solvent and pH. The following table summarizes key solubility data and recommended conditions for preparing a stock solution for cell culture.
| Parameter | Value | Notes |
| Fumaric Acid Solubility in Water | 0.63 g/100 mL (6.3 g/L) at 25°C[1] | Fumaric acid has low solubility in water at neutral pH. |
| Stock Solution Concentration | 100 mM[1] | A commonly used concentration for a stock solution. |
| Required Fumaric Acid | 116.07 mg for 10 mL of 100 mM solution[1] | Based on the molecular weight of fumaric acid (116.07 g/mol ).[2][3][4][5] |
| NaOH Concentration | 1 M (sterile)[1] | Used to adjust the pH and solubilize the fumaric acid. |
| Target pH | 7.4[1] | Physiologically relevant pH for cell culture media.[6] |
| Final Volume | 10 mL[1] | The final volume of the prepared stock solution. |
| Sterilization Method | 0.22 µm syringe filter[1] | To ensure the sterility of the stock solution. |
| Storage Conditions | 4°C for short-term (up to one week), -20°C for long-term storage[1] | To maintain the stability of the stock solution. |
Experimental Protocol: Preparation of a 100 mM Fumaric Acid Stock Solution
This protocol details the steps to prepare a sterile 100 mM stock solution of fumaric acid, which is fully dissolved and pH-adjusted for cell culture applications.
Materials:
-
Nuclease-free water[1]
-
1 M Sodium Hydroxide (NaOH), sterile[1]
-
Sterile conical tubes (15 mL or 50 mL)[1]
-
Sterile 0.22 µm syringe filter[1]
-
pH meter[1]
-
Stir plate and sterile stir bar[1]
-
Calibrated balance[7]
Procedure:
-
Weigh Fumaric Acid: Accurately weigh 116.07 mg of fumaric acid to prepare a 100 mM stock solution in a final volume of 10 mL.[1]
-
Initial Suspension: In a sterile conical tube, add the weighed fumaric acid to 8 mL of nuclease-free water. The fumaric acid will not dissolve at this point and will form a white suspension.[1]
-
pH Adjustment for Solubilization:
-
Place the conical tube on a stir plate with a sterile stir bar and begin gentle stirring.[1]
-
Slowly add 1 M sterile NaOH dropwise to the suspension.[1]
-
Continuously monitor the pH of the solution using a calibrated pH meter.[1]
-
Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.[1]
-
Carefully adjust the final pH to 7.4. Avoid overshooting the target pH. If the pH exceeds 7.4, it can be adjusted with sterile 1 M HCl, though it is best to add the NaOH slowly to prevent this.[1]
-
-
Final Volume Adjustment: Once the fumaric acid is fully dissolved and the pH is adjusted to 7.4, add nuclease-free water to bring the final volume to 10 mL.[1]
-
Sterilization: Filter the 100 mM sodium fumarate stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.[1]
Application in Cell Culture:
-
Dilution: Dilute the 100 mM stock solution into your cell culture medium to achieve the desired final working concentration.
-
Mixing: When adding the stock solution to the cell culture medium, ensure thorough mixing to prevent localized high concentrations that could lead to precipitation. It is recommended to warm both the stock solution and the media to 37°C before mixing.[1]
-
Vehicle Control: Always include a vehicle control in your experiments. This should consist of the cell culture medium with the same volume of the vehicle (in this case, the sodium fumarate solution without the initial compound if it were a drug dissolved in this buffer) used to dissolve the fumaric acid.[1][7]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a sterile fumaric acid stock solution for cell culture applications.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS-110-17-8, Fumaric Acid 99.0% Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1125 [cdhfinechemical.com]
- 3. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fumaric acid BioReagent, cell culture 110-17-8 [sigmaaldrich.com]
- 5. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. benchchem.com [benchchem.com]
HPLC method for the quantification of sodium hydrogen fumarate
An HPLC Method for the Quantitative Determination of Sodium Hydrogen Fumarate
Application Note
Introduction
This compound, the monosodium salt of fumaric acid, is utilized in various applications, including as a food acidulant and a component in pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, reliable, and efficient method for this purpose. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Principle of the Method
The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. This compound is first dissolved to release the hydrogen fumarate anion. To ensure consistent retention and sharp peak shapes, the mobile phase is acidified to a pH well below the first pKa of fumaric acid (pKa1 ≈ 3.03).[1] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and allowing for optimal interaction with the C18 stationary phase.[1][2] The analyte is then detected by its UV absorbance, which is characteristic of the carbon-carbon double bond in conjugation with the carboxyl groups.[3] Quantification is achieved by comparing the peak area of the sample to that of a known reference standard (external standard method).[4]
Chromatographic Conditions
The separation is achieved using a C18 column with an isocratic mobile phase under the following conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.3) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
1. Preparation of Mobile Phase (0.1% Formic Acid in Water)
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration) before use.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade water and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with HPLC-grade water and mix well.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with HPLC-grade water. A suggested concentration range is 5 µg/mL to 100 µg/mL. For example:
-
100 µg/mL: Pipette 10 mL of Stock Solution into a 100 mL flask, dilute to volume.
-
50 µg/mL: Pipette 5 mL of Stock Solution into a 100 mL flask, dilute to volume.
-
25 µg/mL: Pipette 2.5 mL of Stock Solution into a 100 mL flask, dilute to volume.
-
10 µg/mL: Pipette 1 mL of Stock Solution into a 100 mL flask, dilute to volume.
-
5 µg/mL: Pipette 0.5 mL of Stock Solution into a 100 mL flask, dilute to volume.
-
-
Transfer the solutions to HPLC vials for analysis.
-
3. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample powder expected to contain approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade water and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with HPLC-grade water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This initial sample may require further dilution with HPLC-grade water to fall within the calibration curve range.
4. System Suitability
Before sample analysis, the chromatographic system must be equilibrated.
-
Pump the mobile phase through the system until a stable baseline is achieved.
-
Make at least five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).
-
Evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
-
5. Analysis and Calculation
-
Calibration Curve:
-
Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solution (C_sample) using the linear regression equation from the calibration curve:
-
Peak Area_sample = (m * C_sample) + b
-
Where 'm' is the slope and 'b' is the y-intercept.
-
-
Calculate the percentage of this compound in the original sample using the following formula:
% this compound = (C_sample * V * D) / (W * 10000)
Where:
-
C_sample = Concentration from calibration curve (µg/mL)
-
V = Initial volume of the sample preparation (mL)
-
D = Dilution factor, if any
-
W = Weight of the sample taken (mg)
-
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method based on typical validation results for fumaric acid analysis.[6][7]
| Parameter | Typical Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for this compound HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. journals.umt.edu.pk [journals.umt.edu.pk]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Fumarate Derivatives In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid esters, particularly Dimethyl Fumarate (DMF) and its primary active metabolite Monomethyl Fumarate (MMF), have emerged as significant therapeutic agents with potent cytoprotective and anti-inflammatory properties.[1][2][3] Initially approved for psoriasis and multiple sclerosis, their mechanism of action is now being extensively investigated for broader neuroprotective applications.[1][2][3] These compounds exert their effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, a critical cellular defense mechanism against oxidative stress.[1][4][5][6] This document provides detailed protocols for key in vitro assays to evaluate the neuroprotective effects of fumarate derivatives and summarizes quantitative data from preclinical studies.
Core Signaling Pathways
The neuroprotective effects of fumarate derivatives are multifaceted. The principal mechanism involves the activation of the Nrf2 pathway.[1][5][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][7] As electrophiles, DMF and MMF react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[1][4][7] Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutathione-related enzymes.[1][7]
Additionally, fumarates can modulate neuroinflammation by inhibiting the pro-inflammatory Nuclear Factor-κB (NF-κB) pathway and by acting as an agonist for the Hydroxycarboxylic acid receptor 2 (HCAR2), which can shift microglia towards an anti-inflammatory phenotype.[1][8]
Quantitative Data Summary
The neuroprotective efficacy of fumarate derivatives has been quantified in numerous in vitro studies. The following tables summarize key findings.
Table 1: Effect of Fumarate Derivatives on Neuronal Cell Viability under Oxidative Stress
| Cell Type | Stressor | Compound | Concentration | Outcome | Reference |
| Rat Neural Progenitor Cells | H₂O₂ | DMF | 10 µM | Decreased apoptosis from 27.1% to 12.6% | [9] |
| SH-SY5Y Human Neuroblastoma | MPP⁺ (3 mM) | DMF | 30 µM | Significantly reduced cell death | [4] |
| Primary Murine Neurons | Oxidative Stress | MMF | 10-100 µM | Increased neuronal survival | [5][10] |
| SH-SY5Y Human Neuroblastoma | H₂O₂ | DMF-loaded Nanoparticles | - | Improved cell viability | [3][11] |
| Primary Striatal Cells | H₂O₂ | DMF | 10 µM | Markedly prevented cytotoxicity | [12] |
Table 2: Effect of Fumarate Derivatives on Nrf2 Pathway Activation and Antioxidant Response
| Cell Type | Compound | Concentration | Measured Parameter | Result | Reference |
| Rat Neural Progenitor Cells | DMF | 10 µM | ROS Production (vs H₂O₂) | Reduced from 0.98 to 0.73 (relative units) | [9] |
| Rat Neural Progenitor Cells | DMF | 10 µM | Nrf2 Protein Levels | Increased expression | [9][13] |
| Primary CNS Cells | DMF/MMF | 10-100 µM | Nuclear Nrf2 Levels | Increased nuclear translocation | [6][14] |
| Primary CNS Cells | DMF/MMF | 10-100 µM | Glutathione & ATP Levels | Increased in a concentration-dependent manner | [6][14] |
| Human BE(2)-M17 Neuroblastoma | DMF/MMF | 10 µM | Nuclear Nrf2 Levels | Increased nuclear translocation | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and advancing research. Below are protocols for key experiments to study the neuroprotective effects of fumarate derivatives.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol describes a method for inducing oxidative stress in a neuronal cell line and assessing the protective effect of a fumarate derivative using the MTT assay for cell viability.
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Dimethyl Fumarate (DMF) or Monomethyl Fumarate (MMF)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
2. Cell Plating:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
3. Treatment:
-
Prepare stock solutions of DMF/MMF in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 1, 10, 30, 50, 100 µM). Ensure the final DMSO concentration is <0.1%.[4]
-
Remove the old medium from the cells and replace it with a medium containing the different concentrations of the fumarate derivative or vehicle (medium with DMSO).
-
Incubate for 2 hours (pre-treatment).
-
Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-200 µM, determined via a preliminary dose-response experiment). Do not add H₂O₂ to control wells.
-
Incubate for an additional 24 hours.
4. MTT Assay:
-
After incubation, remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-stressed control cells.
Protocol 2: Western Blot for Nrf2 and HO-1 Expression
This protocol outlines the detection of key protein markers of the Nrf2 pathway.
1. Materials:
-
6-well cell culture plates
-
Treated cell cultures (from a scaled-up version of Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
2. Protein Extraction:
-
Culture and treat cells in 6-well plates as described previously.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Electrophoresis and Transfer:
-
Determine protein concentration using the BCA assay.
-
Normalize protein samples to the same concentration (e.g., 20-30 µg) with RIPA buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000, anti-β-actin 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the β-actin loading control.
Conclusion
Dimethyl Fumarate and its derivatives demonstrate significant neuroprotective potential, primarily by activating the Nrf2-mediated antioxidant defense system.[1][5] The quantitative data from in vitro studies provide compelling evidence for their efficacy in mitigating neuronal damage in models of oxidative stress.[4][6][9] The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic applications of these compounds and to screen for novel neuroprotective agents targeting these critical signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumarates promote cytoprotection of central nervous system cells against oxidative stress via the nuclear factor (erythroid-derived 2)-like 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effects of dimethyl fumarate against depression-like behaviors via astrocytes and microglia modulation in mice: possible involvement of the HCAR2/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and In vivo neuroprotective study of solid lipid nanoparticles loaded with dimethyl fumarate | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 12. Protective Effect of Dimethyl Fumarate on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
Application Notes and Protocols for In Vitro Rumen Fermentation Studies with Sodium Hydrogen Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro rumen fermentation studies to evaluate the effects of sodium hydrogen fumarate. This document is intended to guide researchers in designing and executing experiments to assess the potential of this compound as a feed additive to modulate rumen fermentation, particularly for reducing methane emissions and improving feed efficiency.
Application Notes
This compound, a dicarboxylic acid, has been investigated as a feed additive for ruminants due to its potential to alter rumen fermentation pathways. Specifically, it can act as an alternative hydrogen sink, competing with methanogenesis.[1][2] The primary mechanism involves the reduction of fumarate to succinate, which is subsequently converted to propionate, a key energy source for the host animal.[1][3] This diversion of hydrogen away from methane-producing archaea can lead to a decrease in methane production, an important greenhouse gas.[4][5]
In vitro rumen fermentation studies offer a controlled and cost-effective method to screen and understand the effects of compounds like this compound before progressing to more complex and expensive in vivo trials.[6][7] These studies typically involve incubating a feed substrate with rumen fluid in an anaerobic environment and measuring key fermentation parameters over time.
Key findings from various in vitro studies indicate that the addition of this compound can:
-
Decrease Methane Production: By acting as a hydrogen acceptor, fumarate can significantly reduce methane output.[4][5][8]
-
Increase Propionate Production: The conversion of fumarate to succinate and then propionate leads to an increased concentration of this beneficial volatile fatty acid (VFA).[4][8]
-
Alter VFA Profiles: The overall VFA profile is often shifted, with an increase in propionate and sometimes acetate, while the acetate to propionate ratio may decrease.[4][9]
-
Enhance Dry Matter Digestibility: Some studies have shown that fumarate can stimulate the growth of cellulolytic bacteria, leading to improved fiber digestion.[8][10]
-
Modulate Rumen Microbial Populations: Fumarate supplementation can influence the rumen microbiome, favoring the growth of fumarate-utilizing bacteria.[5][10]
Data Presentation
The following tables summarize quantitative data from in vitro rumen fermentation studies investigating the effects of this compound.
Table 1: Effect of Sodium Fumarate on In Vitro Rumen Gas and Methane Production (24-hour incubation)
| Parameter | Control (0 mM Fumarate) | 5 mM Sodium Fumarate | 10 mM Sodium Fumarate | Reference |
| Total Gas Production (µmol) | - | Increased | Increased | [4] |
| Methane (CH₄) Production (µmol) | 360 | 342 | 338 | [4][8] |
| Methane (% of total gas) | 12 | 9 | 7 | [11] |
| Methane (mmol CH₄/mol gas) | 256 | 229 | 219 | [4] |
Table 2: Effect of Sodium Fumarate on In Vitro Rumen Volatile Fatty Acid (VFA) Profile (24-hour incubation)
| VFA (µmol) | Control (0 mM Fumarate) | 5 mM Sodium Fumarate | 10 mM Sodium Fumarate | Reference |
| Acetate | - | +92 | +194 | [4][8] |
| Propionate | - | +212 | +396 | [4][8] |
| Total VFA | - | Increased | Increased | [9] |
Table 3: Effect of Sodium Fumarate on In Vitro Dry Matter Digestibility and Microbial Numbers (48-hour incubation)
| Parameter | Control | With Fumarate | Reference |
| Dry Matter Digestibility | 0.476 | 0.508 | [8][10] |
| Total Bacterial Numbers | No significant effect | No significant effect | [8][10] |
| Methanogenic Archaea Numbers | No significant effect | No significant effect | [8][10] |
| Cellulolytic Bacteria (x 10⁵ per ml) | 8.8 | 23.9 | [8][10] |
Experimental Protocols
This section provides a detailed methodology for conducting in vitro rumen fermentation assays to evaluate this compound. This protocol is synthesized from established methods.[4][6][11][12]
Experiment: In Vitro Rumen Fermentation using Batch Culture
1. Materials and Reagents:
-
Rumen fluid from at least two cannulated donor animals (e.g., cows, sheep) fed a consistent diet.[11]
-
Anaerobic buffer solution (e.g., McDougall's buffer).[12]
-
Feed substrate (e.g., total mixed ration, hay, concentrate), ground to pass through a 1 mm sieve.[4]
-
This compound stock solution.
-
Incubation vessels (e.g., 120 mL serum bottles with butyl rubber stoppers and aluminum crimp seals).[11]
-
Water bath with shaker set at 39°C.
-
Gas-tight syringes for gas measurement.
-
pH meter.
-
Equipment for VFA and methane analysis (Gas Chromatograph).
-
CO₂ gas supply.
2. Rumen Fluid Collection and Preparation:
-
Collect rumen contents from donor animals before morning feeding.[6]
-
The collection should be done from multiple sites within the rumen.[12]
-
Immediately transfer the rumen contents into a pre-warmed, insulated flask, minimizing oxygen exposure.
-
In the laboratory, filter the rumen contents through four layers of cheesecloth into a pre-warmed beaker under a continuous stream of CO₂ to maintain anaerobic conditions.[6]
-
The filtered rumen fluid will serve as the inoculum.
3. In Vitro Incubation Procedure:
-
Weigh a precise amount of the feed substrate (e.g., 200 mg) into each incubation bottle.[4]
-
Prepare different treatment groups with varying concentrations of this compound (e.g., 0, 5, 10 mM final concentration).[4] Add the corresponding volume of the this compound stock solution to the respective bottles.
-
Dispense the anaerobic buffer solution into each bottle (e.g., 40 mL) under a stream of CO₂.[4]
-
Seal the bottles with stoppers and crimp seals.
-
Pre-warm the bottles in the shaking water bath at 39°C.
-
Inoculate each bottle with a specific volume of the prepared rumen fluid (e.g., 10 mL) while flushing with CO₂.[4]
-
Incubate the bottles in the shaking water bath at 39°C for a defined period (e.g., 24 or 48 hours).
4. Data and Sample Collection:
-
Gas Production: Measure the total gas production at regular intervals (e.g., 2, 4, 8, 12, 24 hours) using a gas-tight syringe.
-
Methane Analysis: At the end of the incubation, collect a gas sample from the headspace of each bottle for methane analysis using a gas chromatograph.[11]
-
pH: At the termination of the incubation, open the bottles and immediately measure the pH of the culture fluid.
-
VFA and Ammonia Analysis: Collect a sample of the incubation fluid.[11] Centrifuge the sample to remove feed particles and microbes.[4] Analyze the supernatant for VFA concentrations using gas chromatography and for ammonia-nitrogen concentration using a spectrophotometric method.[4][11]
-
Dry Matter Digestibility: The remaining contents of the bottle can be used to determine in vitro dry matter digestibility by filtering, drying, and weighing the undigested residue.
Visualizations
Caption: Experimental workflow for in vitro rumen fermentation with this compound.
Caption: Mechanism of this compound in altering rumen fermentation pathways.
References
- 1. Response of Fumaric Acid Addition on Methanogenesis, Rumen Fermentation, and Dry Matter Degradability in Diets Containing Wheat Straw and Sorghum or Berseem as Roughage Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Fumarate and Nitroglycerin on In Vitro Rumen Fermentation, Methane and Hydrogen Production, and on Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. Effect of the addition of fumarate on methane production by ruminal microorganisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Inoculation of Fresh or Frozen Rumen Fluid Distinguishes Contrasting Microbial Communities and Fermentation Induced by Increasing Forage to Concentrate Ratio [frontiersin.org]
- 7. ankom.com [ankom.com]
- 8. Influence of sodium fumarate addition on rumen fermentation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Influence of sodium fumarate addition on rumen fermentation in vitro | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. A Standard Procedure for In Vitro Digestion Using Rumen Fermenters: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Monosodium Fumarate in Food Science Research as an Acidulant
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium fumarate, the monosodium salt of fumaric acid, is a functional food additive utilized primarily as an acidulant in various food and beverage products. Its unique properties, including high water solubility compared to fumaric acid and a distinct sour taste profile, make it a versatile ingredient in food formulation and research. These application notes provide detailed protocols and quantitative data for researchers and scientists exploring the use of monososodium fumarate in food science.
Physicochemical Properties and Applications
Monosodium fumarate offers several advantages in food applications. It provides a persistent and smooth sourness, which can enhance fruit flavors and mask off-tastes. Due to its buffering capacity, it also aids in pH control, contributing to the stability and shelf-life of food products.
Key Applications:
-
Beverages: Fruit juices, powdered drinks, and carbonated beverages.
-
Confectionery: Jams, jellies, and gelatin-based desserts.
-
Baked Goods: As a leavening acid in baking powders.
-
Dairy Products: To adjust pH and enhance flavor.
-
Seasonings and Condiments: For flavor enhancement and preservation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application of monosodium fumarate as an acidulant.
Table 1: Comparison of Physicochemical Properties of Common Food Acidulants
| Property | Monosodium Fumarate | Fumaric Acid | Citric Acid | Malic Acid |
| Molecular Formula | C₄H₃NaO₄ | C₄H₄O₄ | C₆H₈O₇ | C₄H₆O₅ |
| Molecular Weight ( g/mol ) | 138.05 | 116.07 | 192.12 | 134.09 |
| Solubility in Water ( g/100 mL at 25°C) | ~15 | 0.63 | 147 | 132 |
| pKa₁ | 3.03 | 3.03 | 3.13 | 3.40 |
| pKa₂ | 4.44 | 4.44 | 4.76 | 5.11 |
| Relative Sourness (compared to Citric Acid = 1.0) | ~1.5 | ~1.5 | 1.0 | ~0.9 |
Note: Data is compiled from various scientific sources. Exact values may vary depending on specific conditions.
Table 2: Impact of Monosodium Fumarate on Beverage pH and Titratable Acidity (Hypothetical Data for Illustrative Purposes)
| Beverage Formulation | Acidulant Concentration (%) | Initial pH | Final pH | Titratable Acidity (% as Citric Acid) |
| Control (No added acidulant) | 0 | 4.50 | 4.48 | 0.15 |
| Monosodium Fumarate | 0.2 | 4.50 | 3.85 | 0.45 |
| Citric Acid | 0.2 | 4.50 | 3.75 | 0.48 |
| Monosodium Fumarate | 0.4 | 4.50 | 3.50 | 0.75 |
| Citric Acid | 0.4 | 4.50 | 3.40 | 0.80 |
This table illustrates the expected effect of monosodium fumarate on pH and titratable acidity in a model beverage system. Actual results will vary based on the food matrix.
Table 3: Sensory Panel Evaluation of a Fruit-Flavored Beverage (Hypothetical Data)
| Attribute (9-point hedonic scale) | Control | 0.2% Monosodium Fumarate | 0.2% Citric Acid |
| Overall Liking | 5.5 ± 1.2 | 7.8 ± 0.9 | 7.5 ± 1.0 |
| Sourness Intensity | 2.1 ± 0.8 | 6.5 ± 1.1 | 6.8 ± 1.3 |
| Fruit Flavor Intensity | 6.0 ± 1.0 | 7.9 ± 0.8 | 7.2 ± 0.9 |
| Aftertaste | 4.8 ± 1.3 | 7.2 ± 1.0 | 6.5 ± 1.2 |
This table presents hypothetical sensory data to demonstrate the potential impact of monosodium fumarate on the sensory profile of a beverage. A higher score indicates a more positive perception of the attribute.
Table 4: Antimicrobial Efficacy of Fumaric Acid (as a proxy for Monosodium Fumarate's active component)
| Microorganism | Food Matrix | Fumaric Acid Concentration (%) | Log Reduction (CFU/g) | Reference |
| E. coli O157:H7 | Apple Cider | 0.15 | > 5.0 | [1] |
| Salmonella Typhimurium | Ground Chicken | 0.5 | 1.5 - 2.0 | [1] |
| Listeria monocytogenes | Ready-to-eat ham | 1.0 | 2.5 |
This table provides examples of the antimicrobial activity of fumaric acid, the active acidic component of monosodium fumarate. The effectiveness can vary based on the food matrix, pH, and storage conditions.
Experimental Protocols
The following are detailed methodologies for key experiments related to the application of monosodium fumarate in food science research.
Protocol for Measuring pH and Titratable Acidity
Objective: To determine the effect of monosodium fumarate on the pH and titratable acidity of a liquid food product.
Materials:
-
pH meter with a calibrated electrode
-
Burette (50 mL)
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Beakers (100 mL)
-
Magnetic stirrer and stir bars
-
Food sample (e.g., fruit juice)
-
Monosodium fumarate
-
Distilled water
Procedure:
-
Sample Preparation: Prepare a control sample of the food product without any added acidulant. Prepare experimental samples by adding known concentrations of monosodium fumarate (e.g., 0.1%, 0.2%, 0.5% w/v).
-
pH Measurement:
-
Calibrate the pH meter using standard buffers (pH 4.0 and 7.0).
-
Take 50 mL of each sample in a beaker.
-
Immerse the pH electrode in the sample and record the stable pH value.
-
-
Titratable Acidity Measurement:
-
To the same 50 mL sample, add a magnetic stir bar and place it on a magnetic stirrer.
-
Fill the burette with 0.1 N NaOH solution.
-
Slowly titrate the sample with NaOH while continuously stirring.
-
Monitor the pH change. The endpoint for most fruit beverages is pH 8.2.
-
Record the volume of NaOH used to reach the endpoint.
-
-
Calculation:
-
Titratable Acidity (% as citric acid) = (V × N × 0.064) / W × 100
-
V = volume of NaOH used (mL)
-
N = normality of NaOH (0.1 N)
-
0.064 = milliequivalent factor for citric acid
-
W = volume of the sample (mL)
-
-
Protocol for Sensory Evaluation (Triangle Test)
Objective: To determine if there is a perceivable sensory difference between a food product formulated with monosodium fumarate and one with another acidulant (e.g., citric acid).
Materials:
-
Food samples (Control, Sample A with monosodium fumarate, Sample B with citric acid)
-
Identical, coded sample cups
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
-
Panel of at least 30 trained or consumer panelists
-
Ballots for recording responses
Procedure:
-
Sample Preparation: Prepare the samples to have the same target pH or titratable acidity to ensure a fair comparison of flavor profiles.
-
Test Setup:
-
For each panelist, present three coded samples. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.
-
The order of presentation should be randomized for each panelist.
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Provide water and crackers for panelists to cleanse their palate between sets of samples.
-
-
Data Analysis:
-
Compile the number of correct and incorrect responses.
-
Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if the difference is statistically significant (p < 0.05).
-
Protocol for Evaluating Antimicrobial Activity (Agar Well Diffusion Method)
Objective: To assess the antimicrobial activity of monosodium fumarate against common foodborne pathogens.
Materials:
-
Pure cultures of test microorganisms (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Sterile swabs
-
Solutions of monosodium fumarate at various concentrations (e.g., 1%, 2%, 5% w/v in sterile distilled water)
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test microorganism using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the different concentrations of monosodium fumarate solution into the wells. Use sterile distilled water as a negative control.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation and Measurement:
-
After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited).
-
Measure the diameter of the zones of inhibition in millimeters.
-
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Beverage Formulation and Analysis
Caption: Workflow for comparing monosodium fumarate and citric acid in beverages.
Logical Relationship of Monosodium Fumarate's Functionality
Caption: Functional properties and effects of monosodium fumarate in food systems.
References
Application Notes and Protocols for Studying the Effect of Sodium Hydrogen Fumarate on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium hydrogen fumarate, the salt of fumaric acid, plays a significant role in cellular metabolism as an intermediate in the Krebs cycle. Beyond its metabolic function, fumarate has been identified as a modulator of enzyme activity, acting as a competitive inhibitor for several key enzymes.[1][2][3][4] Understanding the effect of this compound on enzyme kinetics is crucial for elucidating its regulatory roles in physiological and pathological processes and for its potential therapeutic applications.
These application notes provide a comprehensive guide to studying the impact of this compound on enzyme kinetics, with a focus on practical experimental protocols and data interpretation. We will use the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain, by fumarate as a primary example.[5][6] The principles and techniques described herein are broadly applicable to other enzyme systems.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is essential for interpreting the effect of this compound on enzyme kinetics. The following table provides a template for summarizing key kinetic parameters obtained from enzyme inhibition studies.
Table 1: Hypothetical Kinetic Parameters for Succinate Dehydrogenase (SDH) Inhibition by this compound.
| Parameter | Without Inhibitor | With this compound (Concentration) | Description |
| Michaelis-Menten Constant (Km) | 2.5 mM | 5.0 mM (at 10 mM Fumarate) | Substrate concentration at which the reaction velocity is half of Vmax. An increase in Km suggests competitive inhibition. |
| Maximum Velocity (Vmax) | 120 µmol/min/mg | 120 µmol/min/mg | The maximum rate of the reaction when the enzyme is saturated with the substrate. Unchanged Vmax is characteristic of competitive inhibition. |
| Inhibition Constant (Ki) | N/A | 4.5 µM | The dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.[7] |
| Half-maximal Inhibitory Concentration (IC50) | N/A | 15 µM (at 2.5 mM Substrate) | The concentration of inhibitor required to reduce enzyme activity by 50%. This value is dependent on the substrate concentration. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effect of this compound on an enzyme, using succinate dehydrogenase (SDH) as an example.
Protocol 1: Determination of the Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax) of SDH
This protocol establishes the baseline kinetic parameters of the enzyme in the absence of the inhibitor.
Materials and Reagents:
-
Purified succinate dehydrogenase (SDH)
-
Succinate (substrate) stock solution (e.g., 1 M)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a series of succinate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM).
-
In a 96-well plate, add the assay buffer, DCPIP, and PMS to each well.
-
Add a fixed amount of SDH enzyme to each well.
-
Initiate the reaction by adding the different concentrations of succinate to the wells. The final volume in each well should be constant.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to determine the initial reaction velocity (V0).
-
Calculate the initial velocity for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Protocol 2: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol determines the concentration of this compound required to reduce the enzyme activity by 50%.
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the fumarate stock solution in the assay buffer to create a range of final concentrations (e.g., logarithmic dilutions).
-
In a 96-well plate, add the assay buffer, DCPIP, PMS, the enzyme, and the different concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the reaction by adding succinate at a fixed concentration, typically at or near its Km value determined in Protocol 1.
-
Measure the absorbance at 600 nm kinetically as described in Protocol 1 to determine the initial reaction velocity (V0) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Protocol 3: Determination of the Mechanism of Inhibition and Inhibition Constant (Ki)
This protocol elucidates the mode of inhibition (e.g., competitive, non-competitive) and determines the inhibition constant (Ki).
Procedure:
-
Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the succinate substrate.
-
Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 vs. 1/[S]).
-
The Ki value can be determined from the Lineweaver-Burk plot or by using non-linear regression to fit the data to the appropriate inhibition model equation. For competitive inhibition, the Ki can be calculated from the apparent Km (Km,app) obtained in the presence of the inhibitor using the following equation: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Advanced Techniques for Studying Enzyme-Inhibitor Interactions
Beyond classical steady-state kinetics, several advanced techniques can provide deeper insights into the interaction between this compound and the target enzyme.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for a competitive inhibitor), enthalpy (ΔH), and entropy (ΔS).[9][10][11][12][13] This technique is label-free and can be performed in solution.[10]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to an enzyme immobilized on a sensor surface.[14][15][16][17][18] This provides kinetic information (association and dissociation rate constants, kon and koff) from which the binding affinity (KD) can be calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the experimental work and the underlying biochemical pathway.
Caption: Experimental workflow for enzyme kinetic analysis.
Caption: Competitive inhibition of an enzyme by fumarate.
Conclusion
The protocols and techniques outlined in these application notes provide a robust framework for investigating the effects of this compound on enzyme kinetics. By systematically determining key kinetic parameters and elucidating the mechanism of inhibition, researchers can gain valuable insights into the regulatory functions of fumarate and its potential as a modulator of enzymatic activity in various biological contexts. The use of advanced techniques like ITC and SPR can further enhance the understanding of the molecular interactions at play.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 3. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase and fumarate hydratase: linking mitochondrial dysfunction and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fumaric Acid Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility issues of fumaric acid in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving fumaric acid in water for my experiment. What am I doing wrong?
A1: Fumaric acid has low solubility in water at room temperature, which is a common challenge.[1][2] At 25°C, its solubility is only about 0.63 to 0.70 g per 100 mL of water.[1][3][4][5] Several factors can be adjusted to improve this.
Troubleshooting Steps:
-
Increase Temperature: The solubility of fumaric acid in water significantly increases with temperature.[1][3][6] For instance, at 100°C, the solubility rises to approximately 9.8 g/100 mL.[1][4] Consider gently heating your solution while stirring to facilitate dissolution.
-
Particle Size: Using a fine powder form of fumaric acid will increase the surface area and can help it dissolve faster than larger crystals or granules.[3][7]
-
pH Adjustment: Fumaric acid's solubility is highly dependent on pH.[3] By increasing the pH of the solution, you can convert fumaric acid into its more soluble salt forms, known as fumarates.[3][8]
Q2: What are the best solvents for dissolving fumaric acid?
A2: While water is a common solvent, others show much higher efficacy in dissolving fumaric acid.
-
Alcohols: Alcohols, such as ethanol and propan-2-ol, are excellent solvents for fumaric acid.[3][9] For example, the solubility in 95% ethanol at 30°C is 5.76 g/100 g.[10][11]
-
Acetone: Acetone is another effective organic solvent, with a solubility of 1.72 g/100 g at 30°C.[10]
-
DMSO: For in vitro studies, Dimethyl sulfoxide (DMSO) can be used, with a reported solubility of 23 mg/mL.[4][12] However, it's crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[12] Also, be mindful of potential cytotoxicity with organic solvents in cell culture applications.[4]
Q3: Can I prepare a concentrated stock solution of fumaric acid for my cell culture experiments?
A3: Yes, you can prepare a concentrated aqueous stock solution by adjusting the pH. This method avoids the use of potentially cytotoxic organic solvents.[4] The principle is to convert the poorly soluble fumaric acid into its highly soluble sodium fumarate salt by adding a base like sodium hydroxide (NaOH).[4] See the detailed protocol below.
Q4: I observed precipitation when adding my fumaric acid stock solution to the cell culture medium. How can I prevent this?
A4: Precipitation can occur due to localized high concentrations of the stock solution.
Preventative Measures:
-
Pre-warm Solutions: It is advisable to warm both the stock solution and the media to 37°C before mixing.[4]
-
Thorough Mixing: Ensure the stock solution is added to the medium with gentle but thorough mixing to prevent localized oversaturation.[4]
-
Vehicle Control: Always include a vehicle control in your experiments. This would be the same volume of the solvent (in the case of pH adjustment, it would be water with the corresponding salt concentration) used to dissolve the fumaric acid, added to the cell culture medium without the fumaric acid.[4]
Quantitative Data Summary
The following tables provide a summary of fumaric acid solubility in various solvents at different temperatures.
Table 1: Solubility of Fumaric Acid in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.49[13] |
| 25 | 0.63 - 0.70[1][3][4][5][13] |
| 40 | 1.07[5][13][14] |
| 60 | 2.4[5][13][14] |
| 100 | 9.8[1][4][5][13][14] |
Table 2: Solubility of Fumaric Acid in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g or g/100 mL) |
| Ethanol (95%) | 30 | 5.76 g/100 g[10] |
| Ethanol | Not Specified | 20 mg/mL[4] |
| Propan-2-ol | 23.85 | 3.99 g/100 g[14] |
| Acetone | 29.7 | 1.72 g/100 g[5][10] |
| Diethyl Ether | 25 | 0.72 - 1.01 g/100 g[10][13] |
| DMSO | Not Specified | 23 mg/mL[4][12] |
| Chloroform | 25 | Insoluble[10][13] |
| Benzene | 25 | Insoluble[10][13] |
Experimental Protocols
Protocol: Preparation of a 100 mM Fumaric Acid Stock Solution for Cell Culture
This protocol details the preparation of a fumaric acid stock solution by pH adjustment, making it suitable for cell culture applications.[4]
Materials:
-
Fumaric acid (cell culture grade)
-
Nuclease-free water
-
1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric acid (HCl), sterile (for pH adjustment if needed)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
pH meter
-
Stir plate and sterile stir bar
Procedure:
-
Weigh Fumaric Acid: Accurately weigh 116.07 mg of fumaric acid to prepare 10 mL of a 100 mM stock solution.
-
Initial Suspension: Add the weighed fumaric acid to a sterile conical tube containing 8 mL of nuclease-free water. The fumaric acid will form a white suspension.[4]
-
pH Adjustment for Solubilization:
-
Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.
-
Slowly add 1 M sterile NaOH dropwise to the suspension.
-
Continuously monitor the pH of the solution with a calibrated pH meter.
-
Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.
-
Carefully adjust the final pH to 7.4. Avoid overshooting the target pH. If the pH exceeds 7.4, it can be cautiously adjusted back with sterile 1 M HCl.[4]
-
-
Final Volume Adjustment: Once the fumaric acid is dissolved and the pH is at 7.4, add nuclease-free water to reach a final volume of 10 mL.[4]
-
Sterilization: Filter the 100 mM fumaric acid stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.[4]
-
Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.[4]
Visualizations
Experimental Workflow: Preparing a pH-Adjusted Fumaric Acid Stock Solution
Caption: Workflow for preparing a pH-adjusted fumaric acid stock solution.
Signaling Pathway: Fumaric Acid Esters and Nrf2 Activation
Fumaric acid esters, such as dimethyl fumarate (DMF), are known to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.[15][16]
Caption: Simplified diagram of the Nrf2 signaling pathway activation by fumaric acid esters.
References
- 1. koyonchem.com [koyonchem.com]
- 2. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. norbidar.com [norbidar.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalstore.com [chemicalstore.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Fumaric acid - Sciencemadness Wiki [sciencemadness.org]
- 14. fumaric acid [chemister.ru]
- 15. Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Hydrogen Fumarate for E. coli Growth
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for using sodium hydrogen fumarate in Escherichia coli cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of fumarate in E. coli metabolism? A1: Fumarate serves two main roles. Aerobically, it is an intermediate in the Krebs cycle (TCA cycle). Anaerobically, it can act as a terminal electron acceptor for respiration, a process known as fumarate respiration, which is crucial for growth when oxygen is absent.[1][2][3] This process is catalyzed by the enzyme fumarate reductase.[1][2][3]
Q2: What is a typical concentration range for this compound in culture media? A2: Concentrations can vary based on the experimental goal. For studies on antibiotic persistence, concentrations as high as 100 mM have been used in rich media like LB broth without causing severe growth inhibition.[4] For minimal media where fumarate is a carbon source or electron acceptor, concentrations typically range from 20 mM to 50 mM. Effector concentrations for half-maximal induction of fumarate-responsive genes are around 2–3 mM.[5]
Q3: Does the growth condition (aerobic vs. anaerobic) affect how E. coli utilizes fumarate? A3: Yes, profoundly.
-
Aerobically , fumarate is primarily metabolized through the TCA cycle.[6]
-
Anaerobically , E. coli induces the expression of fumarate reductase (frdABCD genes) to use fumarate as a terminal electron acceptor.[2][7][8] This process is regulated by the DcuS-DcuR two-component system, which senses extracellular C4-dicarboxylates like fumarate.[7][8][9]
Q4: Can fumarate be used as a sole carbon source for E. coli growth? A4: Yes, E. coli can grow on fumarate as the sole carbon source.[10] The doubling time in such conditions is approximately 102 minutes.[10]
Q5: Will adding this compound significantly change the pH of my medium? A5: It can. This compound is the conjugate base of fumaric acid. Depending on the concentration and the buffering capacity of your medium, it may cause an increase in pH. When E. coli metabolizes fumarate, it can lead to alkalinization of the medium.[11] It is crucial to check and adjust the final pH of the medium after all components are added and dissolved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or poor growth on minimal medium with fumarate as the sole carbon source. | 1. Transport Issue: The strain may have mutations in the C4-dicarboxylate transporters, such as dctA (aerobic) or dcuB/dcuC (anaerobic).[7][9] 2. Regulatory Issue: Mutations in the DcuS-DcuR two-component system can prevent the induction of genes required for fumarate metabolism.[7][8] 3. Metabolic Block: Deletions in fumarase genes (fumA, fumB, fumC) can impair fumarate metabolism.[12] | 1. Use a wild-type strain known to metabolize C4-dicarboxylates. Sequence key transporter genes if a specific mutant strain is being used. 2. Ensure the dcuSR operon is intact and functional. 3. Verify the genetic background of your strain to ensure the central metabolic pathways are complete. |
| Precipitate forms in the medium after adding this compound. | 1. Low Solubility: Fumarate salts can precipitate, especially in concentrated stock solutions or in media with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). 2. pH Imbalance: Incorrect pH can reduce the solubility of media components. | 1. Prepare a separate, sterile stock solution of this compound (e.g., 1 M) and add it to the final medium after autoclaving other components. 2. Ensure the final pH of the medium is adjusted to 7.0–7.4 after all supplements are added. |
| Unexpectedly slow or inhibited growth in rich media (e.g., LB) with high fumarate concentrations. | 1. Metabolic Stress: While often well-tolerated, very high concentrations (>100 mM) might exert osmotic or metabolic stress on some strains. 2. Carbon Source Transition: In media with multiple carbon sources, the switch to metabolizing fumarate can cause a temporary lag in growth.[4] | 1. Test a range of fumarate concentrations (e.g., 20 mM, 50 mM, 100 mM) to determine the optimal level for your specific strain and experiment. 2. Adapt the cells by pre-culturing them in a medium with a lower concentration of fumarate before inoculating the main culture. |
| E. coli fails to use fumarate as an electron acceptor under anaerobic conditions. | 1. Missing Co-substrate: Anaerobic respiration on fumarate requires a suitable electron donor, such as glycerol, formate, or H₂.[2][13] 2. Genetic Defect: The strain may lack a functional fumarate reductase (frd mutants).[2][14] 3. Repression: Succinate dehydrogenase is repressed anaerobically, so the cell relies on fumarate reductase.[2][14] | 1. Ensure your anaerobic medium contains a non-fermentable carbon source that can act as an electron donor (e.g., glycerol). 2. Use a strain with a functional frdABCD operon. 3. Confirm anaerobic conditions are strictly maintained. |
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with Fumarate
This protocol describes how to prepare 1 liter of M9 minimal medium with this compound as the primary carbon source.
Materials:
-
5x M9 Salts Solution (30 g Na₂HPO₄, 15 g KH₂PO₄, 5 g NH₄Cl, 2.5 g NaCl per liter of dH₂O)[15]
-
1 M this compound stock solution
-
1 M MgSO₄ stock solution
-
1 M CaCl₂ stock solution
-
Sterile dH₂O
Procedure:
-
Prepare Base Medium: To 700 mL of sterile dH₂O, aseptically add 200 mL of sterile 5x M9 Salts solution.
-
Add Carbon Source: Aseptically add 40 mL of the sterile 1 M this compound stock solution to achieve a final concentration of 40 mM.
-
Add Supplements: Aseptically add 2 mL of sterile 1 M MgSO₄ and 0.1 mL of sterile 1 M CaCl₂.
-
Final Volume: Adjust the final volume to 1 liter with sterile dH₂O.
-
pH Check: Check the pH and adjust to 7.0 with sterile NaOH or HCl if necessary.
-
Inoculation: Inoculate the medium with an E. coli culture previously washed in a saline solution to remove any residual carbon sources.
Protocol 2: Anaerobic Growth in Glycerol-Fumarate Medium
This protocol is for culturing E. coli anaerobically, using glycerol as the electron donor and fumarate as the terminal electron acceptor.
Materials:
-
Minimal medium base (e.g., M9 or M63)[15]
-
Sterile 50% (v/v) Glycerol stock solution
-
Sterile 1 M this compound stock solution
-
Anaerobic chamber or GasPak™ jar
Procedure:
-
Prepare Medium: Prepare 1 liter of M9 minimal medium as described in Protocol 1, but omit the fumarate for now.
-
Add Substrates: Before use, add glycerol to a final concentration of 0.4% (8 mL of 50% stock) and this compound to a final concentration of 40 mM (40 mL of 1 M stock).
-
Deoxygenate: Dispense the medium into culture vessels inside an anaerobic chamber. Alternatively, sparge the medium with an inert gas (e.g., N₂) and seal the vessels with butyl rubber stoppers before autoclaving.
-
Inoculation: Inoculate the medium with an E. coli culture inside the anaerobic chamber.
-
Incubation: Incubate at 37°C under strict anaerobic conditions without shaking.[2]
Visualizations: Pathways and Workflows
Signaling Pathway: DcuS-DcuR Two-Component System
The DcuS-DcuR system is essential for sensing and responding to extracellular C4-dicarboxylates like fumarate, primarily under anaerobic conditions.[7][8][16]
Caption: Fumarate detection and gene regulation via the DcuS-DcuR pathway.
Experimental Workflow: Media Preparation
A standardized workflow ensures reproducibility when preparing fumarate-supplemented media.
Caption: Workflow for preparing sterile fumarate-supplemented minimal medium.
References
- 1. Anaerobic Expression of Escherichia coli Succinate Dehydrogenase: Functional Replacement of Fumarate Reductase in the Respiratory Chain during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and properties of fumarate reductase mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]
- 4. Fumarate-Mediated Persistence of Escherichia coli against Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Fumarate dependent protein composition under aerobic and anaerobic growth conditions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumarate Regulation of Gene Expression in Escherichia coli by the DcuSR (dcuSR Genes) Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate regulation of gene expression in Escherichia coli by the DcuSR (dcuSR genes) two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doubling time grown on fumarate as sole carbo - Bacteria Escherichia coli - BNID 109107 [bionumbers.hms.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell yields of Escherichia coli during anaerobic growth on fumarate and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Recipes and tools for culture of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting pH drift in sodium hydrogen fumarate buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydrogen fumarate buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My freshly prepared this compound buffer has a pH that is significantly different from the target pH. What could be the cause?
A1: Several factors can contribute to an incorrect initial pH. Consider the following possibilities:
-
Inaccurate Weighing or Dilution: Ensure that the this compound and any other components were weighed accurately using a calibrated balance and that all dilutions were performed with calibrated volumetric glassware.
-
Incorrect pKa Values Used in Calculation: Fumaric acid is a dicarboxylic acid with two pKa values. At 25°C, these are approximately pKa₁ = 3.03 and pKa₂ = 4.49.[1][2][3] Your calculations for the buffer composition should be based on the pKa value closest to your target pH. A this compound buffer is typically prepared to work within the buffering range of the second pKa (approximately pH 3.5 to 5.5).
-
Quality of Reagents: Ensure that the this compound used is of high purity and has been stored correctly. Contamination of the reagent can affect the final pH.
-
Quality of Water: Always use high-purity, deionized, or distilled water for buffer preparation. Dissolved gases, such as CO₂, in the water can lower the initial pH.
Q2: The pH of my this compound buffer is drifting downwards over time. What is causing this?
A2: A downward pH drift is a common issue and is often caused by the absorption of atmospheric carbon dioxide (CO₂).
-
CO₂ Absorption: When exposed to air, the buffer can absorb CO₂, which then forms carbonic acid in the solution. This increase in acidity leads to a gradual decrease in the pH.[4]
-
Mitigation Strategies:
-
Seal Containers Tightly: Always store your buffer in a well-sealed container to minimize contact with the atmosphere.[4]
-
Prepare Freshly: For critical experiments, it is best to prepare the buffer fresh on the day of use.
-
Degas Water: For highly sensitive applications, consider using degassed water to prepare your buffer.
-
Q3: The pH of my buffer changes when I move it from room temperature to a colder or warmer environment. Why does this happen and how can I account for it?
A3: The pH of a buffer is dependent on temperature. This is because the acid dissociation constant (pKa) is a thermodynamic parameter that varies with temperature.
-
Temperature Dependence of pKa: The change in pKa with temperature is described by the van't Hoff equation. For many carboxylic acids, like fumaric acid, the change in pKa with temperature is relatively small compared to amine-based buffers.[5][6] However, for high-precision experiments, this change can be significant.
-
Practical Recommendations:
-
Calibrate at Working Temperature: Calibrate your pH meter with standard buffers at the same temperature at which you will be using your sodium hydrogen fumararate buffer.
-
Measure and Adjust at Working Temperature: If your experiment is being conducted at a temperature other than room temperature, you should measure and, if necessary, adjust the pH of your buffer at that specific temperature.
-
Q4: I am observing precipitation in my this compound buffer, especially when it's concentrated or stored at low temperatures. What should I do?
A4: Fumaric acid and its salts have limited solubility in water, which can lead to precipitation.
-
Solubility Limits: The solubility of fumaric acid in water is relatively low at room temperature. While this compound is more soluble, precipitation can still occur at high concentrations or low temperatures.
-
Troubleshooting Steps:
-
Check Concentration: Ensure your buffer concentration is not exceeding the solubility limit at the storage or working temperature.
-
Gentle Warming and Mixing: If precipitation occurs upon cooling, you may be able to redissolve the precipitate by gently warming the buffer while stirring. Ensure the buffer has returned to the working temperature before use.
-
Consider Additives (with caution): In some drug formulation contexts, co-solvents may be used to increase solubility, but these can also affect the pKa and should be used with a clear understanding of their impact on the experimental system.[6]
-
Q5: Could microbial contamination be affecting the pH of my buffer?
A5: Yes, microbial growth can significantly alter the pH of a buffer.
-
Metabolic Byproducts: Microorganisms can metabolize the buffer components, producing acidic or basic byproducts that will cause the pH to drift.[4]
-
Prevention:
-
Sterilization: For long-term storage or use in cell culture, sterilize the buffer solution by filtering it through a 0.22 µm filter.[7]
-
Refrigeration: Store the buffer at 4°C to slow down potential microbial growth.[4]
-
Aseptic Technique: Use sterile techniques when handling the buffer to prevent contamination.
-
Quantitative Data: Temperature Effects on pKa of Fumaric Acid
The pKa of a buffer is influenced by temperature. For dicarboxylic acids like fumaric acid, this effect is generally small. The following table provides the pKa values of fumaric acid at 25°C and estimated values at other common laboratory temperatures. The temperature coefficient, d(pKa)/dT, for carboxylic acids is typically small.[5][6]
| Temperature (°C) | pKa₁ (estimated) | pKa₂ (estimated) |
| 4 | 3.04 | 4.50 |
| 25 | 3.03 | 4.49 |
| 37 | 3.02 | 4.48 |
Note: These are estimated values. For high-accuracy applications, it is recommended to empirically determine the pH at the specific working temperature.
Experimental Protocols
Protocol for Preparation of a 0.1 M this compound Buffer (pH 4.5)
This protocol describes the preparation of 1 L of a 0.1 M this compound buffer with a target pH of 4.5.
Materials:
-
Fumaric acid (MW: 116.07 g/mol )
-
Sodium hydroxide (NaOH)
-
High-purity (deionized or distilled) water
-
Calibrated pH meter with a temperature probe
-
Volumetric flask (1 L)
-
Beaker (2 L)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter (optional, for sterile applications)
Procedure:
-
Weigh Fumaric Acid: Accurately weigh out 11.61 g of fumaric acid (0.1 mol) and add it to the 2 L beaker.
-
Add Water: Add approximately 800 mL of high-purity water to the beaker.
-
Dissolve with pH Adjustment: Place the beaker on the magnetic stirrer and begin stirring. Fumaric acid has low water solubility and will not fully dissolve initially. Slowly add a 1 M NaOH solution dropwise. As the NaOH is added, the fumaric acid will deprotonate to form sodium fumarate, which is more soluble.[7]
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter. Continue to add NaOH solution until the pH reaches the target of 4.5.
-
Final Volume Adjustment: Once the target pH is reached and the solution is stable, transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to bring the final volume to the 1 L mark.
-
Mix Thoroughly: Stopper the volumetric flask and invert it several times to ensure the buffer is homogenous.
-
Sterilization (Optional): If a sterile buffer is required, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the buffer in a tightly sealed container at 4°C.
Visualizations
Caption: Troubleshooting workflow for pH instability in this compound buffers.
Caption: The role of fumarate as an oncometabolite in cellular signaling pathways.[8][9][10]
References
- 1. Fumaric Acid (CAS 110-17-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Fumaric Acid [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fumarate and its downstream signalling pathways in the cardiorenal system: Recent insights and novel expositions in the etiology of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 10. The emerging role of fumarate as an oncometabolite (Journal Article) | ETDEWEB [osti.gov]
Improving the yield of fumaric acid fermentation with neutralizing agents.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of fumaric acid fermentation, with a specific focus on the role and impact of neutralizing agents.
Frequently Asked Questions (FAQs)
Q1: Why is a neutralizing agent essential for fumaric acid fermentation? A1: The accumulation of fumaric acid significantly lowers the pH of the fermentation broth. This acidic environment is inhibitory to the growth and metabolic activity of the producing microorganisms, such as Rhizopus oryzae[1]. A neutralizing agent is required to maintain the pH within an optimal range, allowing for sustained cell viability and high production rates.
Q2: What are the most common neutralizing agents used in this process? A2: The most frequently studied and applied neutralizing agents include calcium carbonate (CaCO₃), sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), calcium hydroxide (Ca(OH)₂), and ammonium carbonate ((NH₄)₂CO₃)[2][3].
Q3: Which neutralizing agent typically results in the highest fumaric acid yield? A3: Numerous studies have demonstrated that calcium carbonate (CaCO₃) consistently leads to the highest fumaric acid production rates, yields, and final titers when compared to other agents like sodium or calcium hydroxides and bicarbonates[2][3][4]. Using limestone (a natural source of CaCO₃), a weight yield of up to 82.4% has been reported[1].
Q4: What are the main advantages and disadvantages of using Calcium Carbonate (CaCO₃)? A4:
-
Advantages : It consistently promotes the highest volumetric productivity and yield[1][3]. Additionally, as a carbonate source, it can supply the CO₂ needed for the reductive tricarboxylic acid (TCA) cycle, a key pathway for fumaric acid overproduction where pyruvate is carboxylated to oxaloacetate[2][5].
-
Disadvantages : The primary drawback is the low aqueous solubility of the resulting calcium fumarate. This salt precipitates in the broth, leading to a significant increase in viscosity, which can complicate aeration, mixing, and downstream product recovery[2][3].
Q5: What are the trade-offs when using sodium-based neutralizers like NaHCO₃? A5:
-
Advantages : Sodium fumarate, the product formed when using NaHCO₃ or Na₂CO₃, is highly soluble in water[2][6]. This prevents the viscosity issues seen with CaCO₃, simplifies downstream processing, and allows for the potential reuse of cells[1][2][6].
-
Disadvantages : The fumaric acid yield and productivity are significantly lower compared to fermentations using CaCO₃[1][3][6].
Troubleshooting Guide
Problem: My fumaric acid yield is lower than expected.
-
Possible Cause 1: Suboptimal Neutralizing Agent
-
Possible Cause 2: Inadequate pH Control
-
Question: What is the pH profile of your fermentation?
-
Recommendation: The accumulation of acid can inhibit fungal growth[1]. CaCO₃ naturally maintains the pH at around 6.5[4]. However, some research indicates that controlling the pH at lower levels (e.g., pH 4.0) can enhance selectivity towards fumaric acid and improve yield, though dropping below pH 5.0 can also be unfavorable depending on the conditions[7][8][9]. The optimal pH is often strain- and process-dependent.
-
-
Possible Cause 3: Unfavorable Fungal Morphology
-
Question: Are your fungi growing as discrete pellets or as filamentous clumps?
-
Recommendation: For submerged fermentations, the ideal morphology is small, spherical pellets, which helps to keep broth viscosity low and improves mass transfer[2]. Filamentous growth or large clumps can lead to viscosity problems and poor performance[1]. Cultivation at a low initial pH can favor the formation of smaller pellets[2].
-
-
Possible Cause 4: Incorrect Carbon-to-Nitrogen (C:N) Ratio
-
Question: Have you optimized the nitrogen concentration in your media?
-
Recommendation: Fumaric acid production is typically induced under nitrogen-limiting conditions, which shifts the metabolism from growth to acid accumulation[2]. An initial C:N molar ratio of 200:1 has been shown to be effective for achieving high yields with Rhizopus arrhizus[2]. However, excessive nitrogen limitation can also reduce overall productivity[3].
-
Problem: The fermentation broth is extremely viscous.
-
Possible Cause: Precipitation of Calcium Fumarate
-
Question: Are you using CaCO₃ as the neutralizing agent?
-
Recommendation 1: The high viscosity is almost certainly due to the precipitation of low-solubility calcium fumarate[2][3]. To mitigate this, consider switching to NaHCO₃ or Na₂CO₃. The resulting sodium fumarate is highly soluble, which will maintain a low-viscosity broth[2]. Be aware this will likely reduce your overall yield[6].
-
Recommendation 2: Focus on controlling the fungal morphology. Promoting the growth of small, uniform pellets can significantly reduce viscosity, even in the presence of precipitated calcium fumarate[2].
-
Problem: Significant ethanol is being produced as a byproduct.
-
Possible Cause: Overflow Metabolism (Crabtree Effect)
-
Question: Are you running a batch fermentation with a high initial glucose concentration?
-
Recommendation: Rhizopus species can exhibit a Crabtree-like effect, where high glucose concentrations lead to overflow metabolism and the production of ethanol, even under aerobic conditions[7]. To eliminate ethanol production, switch from a batch process to a continuous or fed-batch strategy where the glucose feed rate is carefully controlled to match the cells' consumption capacity[7].
-
Data Presentation: Comparison of Neutralizing Agents
The following table summarizes the performance of different neutralizing agents in fumaric acid fermentation by Rhizopus oryzae.
| Neutralizing Agent | Fumaric Acid Yield (w/w) | Volumetric Productivity (g/L·h) | Key Observations | Reference(s) |
| CaCO₃ (Limestone) | 82.4% | 1.20 | Highest yield and productivity reported. | [1] |
| CaCO₃ | 53.4% | 1.03 | Significantly higher yield compared to other agents in the same study. Causes high viscosity. | [3][6] |
| NaHCO₃ | 33.7% | 0.69 | Lower yield but simplifies downstream processing due to high product solubility. | [3][6] |
| Ca(OH)₂ | Lower than CaCO₃ | Lower than CaCO₃ | Generally results in lower yields and productivities compared to CaCO₃. | [3][4] |
Experimental Protocols
Generalized Protocol for Batch Fumaric Acid Fermentation
This protocol provides a general framework. Researchers should optimize parameters such as media composition, inoculum size, and temperature for their specific Rhizopus strain.
-
Inoculum Preparation:
-
Grow Rhizopus spores on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days.
-
Harvest spores using a sterile saline solution with a surfactant (e.g., 0.1% Tween 80).
-
Transfer a defined spore concentration (e.g., 1 x 10⁵ spores/mL) to a seed culture medium in a shake flask[5].
-
Incubate the seed culture for approximately 24 hours at 34°C with agitation (e.g., 200 rpm)[5].
-
-
Fermentation:
-
Prepare the main fermentation medium. A typical medium contains a high glucose concentration, a limiting nitrogen source (e.g., (NH₄)₂SO₄), phosphate (KH₂PO₄), and trace minerals[5].
-
Autoclave the fermenter with the medium.
-
Add the neutralizing agent. For CaCO₃, an initial concentration of 50 g/L is often used[5].
-
Inoculate the main fermentation medium with the seed culture (e.g., 10% v/v)[10].
-
Maintain fermentation conditions: Temperature at ~34°C, controlled aeration, and agitation.
-
-
Sampling and Analysis:
-
Periodically take well-mixed samples from the fermenter under sterile conditions[5].
-
For samples containing CaCO₃, add a strong acid (e.g., 5% HCl) and heat to 80°C to dissolve the precipitated calcium fumarate and excess carbonate before analysis[5].
-
Analyze the supernatant for fumaric acid, residual glucose, and byproducts using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Simplified metabolic pathway for fumaric acid overproduction in Rhizopus.
Caption: General experimental workflow for fumaric acid fermentation.
Caption: Troubleshooting flowchart for diagnosing low fumaric acid yield.
References
- 1. "Fumaric acid fermentation by Rhizopus oryzae in submerged systems" by Ying Zhou [docs.lib.purdue.edu]
- 2. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of fumaric acid production by Rhizopus oryzae using different neutralizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. Development of a low pH fermentation strategy for fumaric acid production by Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for preparing sterile sodium hydrogen fumarate solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation of sterile sodium hydrogen fumarate solutions, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as monosodium fumarate, is the monosodium salt of fumaric acid. It is a white crystalline powder used as a buffering agent and acidulant.[1] Its use is driven by its higher water solubility compared to fumaric acid.
Q2: What are the key solubility properties of this compound?
This compound is soluble in water.[1] Its solubility is positively correlated with temperature. The pH of a 1 in 30 solution is typically between 3 and 4.
Q3: How should solid this compound be stored?
It is recommended to store this compound in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[2][3]
Q4: How should sterile this compound solutions be stored?
Sterile this compound solutions should be stored at controlled room temperature or as specified by experimental protocols.[4] It is crucial to use sterile, sealed, and non-reactive containers, such as pharmaceutical-grade plastic or glass, to prevent contamination and maintain stability.[4]
Quantitative Data: Solubility of this compound in Water
The following table summarizes the mole fraction solubility of this compound in water at different temperatures.
| Temperature (K) | Temperature (°C) | Mole Fraction (x10^3) | Solubility ( g/100g H₂O) |
| 283.15 | 10.0 | 1.58 | 12.08 |
| 288.15 | 15.0 | 1.74 | 13.31 |
| 293.15 | 20.0 | 1.91 | 14.59 |
| 298.15 | 25.0 | 2.11 | 16.10 |
| 303.15 | 30.0 | 2.32 | 17.67 |
| 308.15 | 35.0 | 2.56 | 19.48 |
| 313.15 | 40.0 | 2.82 | 21.44 |
| 318.15 | 45.0 | 3.11 | 23.63 |
| 323.15 | 50.0 | 3.43 | 26.04 |
Data adapted from the Journal of Chemical & Engineering Data.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Sterile 1M this compound Stock Solution from Solid
This protocol describes the preparation of a sterile 1M this compound stock solution from its solid form.
Materials:
-
This compound (MW: 138.06 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (or appropriate vessels)
-
Sterile 0.22 µm syringe or vacuum filter
-
Calibrated pH meter
-
Stir plate and sterile stir bar
Procedure:
-
Weighing: Accurately weigh 13.81 g of this compound for a final volume of 100 mL (for a 1M solution).
-
Dissolution: In a sterile vessel, add the weighed this compound to approximately 80 mL of nuclease-free water. Place a sterile stir bar in the vessel and stir on a stir plate until the solid is completely dissolved. Gentle warming to 30-40°C can aid dissolution.
-
pH Adjustment (if necessary): Check the pH of the solution. If adjustment is needed for your specific application, use sterile 1M NaOH or 1M HCl to bring the solution to the desired pH.
-
Final Volume Adjustment: Once completely dissolved and the pH is set, add nuclease-free water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by passing it through a sterile 0.22 µm filter into a sterile final container.
-
Storage: Store the sterile solution at room temperature or as required by your protocol.
Protocol 2: In-situ Preparation of a Sterile Sodium Fumarate Solution for Cell Culture
This protocol outlines the preparation of a sterile fumarate solution by dissolving fumaric acid and adjusting the pH with sodium hydroxide, which is then sterile filtered.
Materials:
-
Fumaric Acid (MW: 116.07 g/mol )
-
Nuclease-free water
-
1M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
-
Stir plate and sterile stir bar
Procedure:
-
Initial Suspension: For a 100 mM stock solution, weigh 1.16 g of fumaric acid and add it to a sterile conical tube containing 80 mL of nuclease-free water. The fumaric acid will form a white suspension.
-
pH Adjustment for Solubilization: With a sterile stir bar, gently stir the suspension. Slowly add sterile 1M NaOH dropwise. Monitor the pH continuously. Continue adding NaOH until the fumaric acid is completely dissolved and the solution becomes clear.
-
Final pH Adjustment: Adjust the final pH to your desired level (e.g., 7.4 for cell culture applications).
-
Final Volume Adjustment: Add nuclease-free water to bring the final volume to 100 mL.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile container.
Troubleshooting Guides
Issue 1: Precipitation Occurs During or After Preparation
-
Diagram: Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Choosing the Right Sterilization Method
-
Diagram: Sterilization Method Decision Workflow
Caption: Decision workflow for sterilization method selection.
Recommendation: Sterile filtration is the strongly recommended method for sterilizing this compound solutions. Thermal decomposition of sodium fumarate upon heating has been reported, which suggests that autoclaving may lead to degradation of the compound. The high temperatures and pressure of autoclaving can also cause precipitation of salts in solution.[7]
Issue 3: Problems During Sterile Filtration
-
Slow Filtration Rate:
-
Possible Cause: High viscosity of a concentrated solution or partial clogging of the filter.
-
Solution: Consider preparing a less concentrated solution. If clogging is suspected, use a pre-filter before the 0.22 µm sterile filter.
-
-
Filter Clogging:
-
Possible Cause: Undissolved particles in the solution.
-
Solution: Ensure the this compound is completely dissolved before filtration. Gentle warming and adequate stirring can help. Allow any non-soluble impurities from lower-grade reagents to settle and decant the supernatant for filtration.
-
-
Loss of Sterility:
-
Possible Cause: Improper handling of the sterile filter or receiving container.
-
Solution: Use aseptic techniques throughout the filtration process. Ensure the filter housing and all connections are sterile. Visually inspect the filter for any damage before use.[8]
-
References
- 1. fao.org [fao.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 5873-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. trilinkftz.com [trilinkftz.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Managing Temperature Sensitivity of Sodium Hydrogen Fumarate Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the temperature sensitivity of sodium hydrogen fumarate buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound buffer and what is its effective pH range?
A this compound buffer is a solution prepared using fumaric acid and its conjugate base, the hydrogen fumarate ion (from a salt like monosodium fumarate). This buffer system is effective in maintaining a stable pH in the acidic range. The buffering capacity is optimal around the second dissociation constant (pKa₂) of fumaric acid, which is approximately 4.44 at 25°C. Therefore, this buffer is most effective in the pH range of approximately 3.4 to 5.4.
Q2: Why is managing the temperature sensitivity of this buffer important?
The pH of a buffer solution can change with temperature.[1] For many biological and chemical experiments, maintaining a constant pH is critical for enzyme activity, reaction kinetics, and the stability of molecules.[2] Failure to account for the temperature sensitivity of a this compound buffer can lead to inconsistent and unreliable experimental results. Carboxylic acid-based buffers, like fumarate, are generally less sensitive to temperature changes than amine-based buffers.[3]
Q3: How does temperature affect the pKa of the fumarate buffer?
The dissociation constant (pKa) of an acid is a measure of its strength and is temperature-dependent. For the second dissociation of fumaric acid (which forms the basis of the this compound buffer), the pKa value changes with temperature. As the temperature increases, the pKa of many acidic buffers tends to decrease, leading to a lower pH.[4] Conversely, as the temperature decreases, the pKa may increase, resulting in a higher pH.
Quantitative Data: Temperature Dependence of Fumaric Acid pKa₂
The second dissociation constant (pKa₂) of fumaric acid is the critical value for preparing a this compound buffer. The following table summarizes the reported pKa₂ values at different temperatures.
| Temperature (°C) | pKa₂ Value | Reference(s) |
| 15 | 4.44 | [5] |
| 25 | ~4.3 - 4.4 | [5][6] |
| 37 | 4.17 (predicted) | [7] |
Note: There is some variability in the reported pKa values in the literature.
Troubleshooting Guide
Problem: My buffer's pH is different from the target pH when I use it at a different temperature.
-
Cause: The pKa of the fumaric acid in the buffer is temperature-dependent. A buffer prepared to a specific pH at room temperature will have a different pH when used at a higher or lower temperature.
-
Solution:
-
Calibrate at the working temperature: Always calibrate your pH meter with standard buffers that are at the same temperature as your experimental conditions.
-
Adjust pH at the working temperature: Prepare the buffer and bring it to the final experimental temperature before making the final pH adjustment. For example, if your experiment is at 37°C, warm the buffer to 37°C before adjusting the pH. If your experiment is at 4°C, cool the buffer to 4°C before the final pH adjustment.
-
Problem: The pH of my buffer is drifting over time.
-
Cause 1: Absorption of atmospheric CO₂. Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. This is more pronounced in alkaline buffers but can still affect buffers with a pH above 4.
-
Solution 1: Keep the buffer container tightly sealed when not in use. For long-term storage, consider flushing the headspace of the container with an inert gas like nitrogen or argon.
-
Cause 2: Microbial contamination. Microorganisms can grow in buffer solutions, especially if they are not sterile, and their metabolic byproducts can alter the pH.
-
Solution 2:
-
Prepare buffers with high-purity water (e.g., deionized or distilled).
-
For long-term storage, sterile filter the buffer solution through a 0.22 µm filter.
-
Store buffers at low temperatures (e.g., 4°C) to inhibit microbial growth. However, be mindful of potential pH shifts upon cooling and re-equilibration to the working temperature.
-
Problem: I am seeing precipitation in my buffer, especially at low temperatures.
-
Cause: The solubility of the buffer components (fumaric acid and its salt) is temperature-dependent and may decrease at lower temperatures, leading to precipitation.
-
Solution:
-
Avoid preparing highly concentrated stock solutions if they will be stored at low temperatures.
-
If you need to work at low temperatures, ensure that the buffer concentration is below the solubility limit at that temperature.
-
If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate before use. Ensure the pH is re-checked and adjusted if necessary at the working temperature.
-
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer (pH 4.5) at 25°C
This protocol outlines the preparation of a 0.1 M this compound buffer with a target pH of 4.5.
Materials:
-
Fumaric acid (MW: 116.07 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized or distilled water
-
pH meter and calibration standards (pH 4.0 and 7.0)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
0.22 µm sterile filter (optional, for long-term storage)
Procedure:
-
Prepare a 0.1 M Fumaric Acid Solution:
-
Weigh out 11.61 g of fumaric acid.
-
Add it to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution on a magnetic stirrer. Fumaric acid has low water solubility at room temperature, so gentle heating may be required to fully dissolve it.
-
Once dissolved, allow the solution to cool to 25°C.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
-
pH Adjustment:
-
Place the 0.1 M fumaric acid solution in a beaker with a magnetic stir bar.
-
Calibrate the pH meter at 25°C using pH 4.0 and 7.0 standard buffers.
-
Slowly add a concentrated solution of sodium hydroxide (e.g., 1 M NaOH) dropwise to the fumaric acid solution while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 4.5.
-
Caution: Add the NaOH slowly to avoid overshooting the target pH.
-
-
Final Volume Adjustment and Storage:
-
Once the desired pH is reached, transfer the buffer solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
If long-term storage is required, sterile filter the buffer through a 0.22 µm filter into a sterile container.
-
Store the buffer in a tightly sealed bottle at 4°C. Before use, allow the buffer to equilibrate to the experimental temperature and re-check the pH.
-
Experimental Workflow for Buffer Preparation
Caption: Workflow for preparing a this compound buffer.
Signaling Pathways and Logical Relationships
Relationship between Temperature, pKa, and Buffer pH
The following diagram illustrates the relationship between temperature and the pH of an acidic buffer like this compound.
Caption: Influence of temperature on buffer pH.
References
Technical Support Center: Sodium Hydrogen Fumarate in Enzymatic Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the interference of sodium hydrogen fumarate in your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my sample?
A: this compound is the monosodium salt of fumaric acid, a dicarboxylic acid that is a key intermediate in the cellular tricarboxylic acid (TCA) or Krebs cycle.[1] In drug development, it is often used as a salt form to improve the stability and bioavailability of an active pharmaceutical ingredient (API). If your test compound is formulated as a this compound salt, the fumarate moiety will be present in your assay solution.
Q2: How can this compound interfere with my enzymatic assay?
A: Fumarate can interfere with enzymatic assays through several mechanisms:
-
Competitive Inhibition: Fumarate is structurally similar to other dicarboxylic acids like succinate and malate. It can act as a competitive inhibitor for enzymes that bind these molecules, such as succinate dehydrogenase (SDH) and prolyl hydroxylases (PHDs).[1][2][3][4]
-
pH Alteration: As a salt of a weak acid, this compound can alter the pH of your assay buffer. Enzyme activity is highly sensitive to pH, and deviations from the optimal pH can lead to a significant loss of activity.[5]
-
Metal Chelation: Fumarate can chelate divalent metal cations (e.g., Mg²⁺, Fe²⁺), which are essential cofactors for many enzymes.[6] Sequestration of these ions can lead to reduced enzyme function.
-
Non-specific Reactivity: At high concentrations, fumarate can react with protein residues, potentially leading to non-specific inhibition.[7]
Q3: My enzyme activity is lower than expected. Could fumarate be the cause?
A: Yes, this is a common sign of interference. The most likely cause is competitive inhibition, especially if your enzyme's natural substrate is structurally similar to fumarate. A shift in pH or chelation of essential metal cofactors are also strong possibilities.
Q4: Are there specific enzyme classes that are particularly sensitive to fumarate?
A: Yes. Enzymes involved in cellular metabolism and signaling are known to be affected. Key examples include:
-
Succinate Dehydrogenase (SDH): Fumarate is the product of the SDH-catalyzed reaction, and high concentrations can cause product inhibition.[1][2]
-
Prolyl Hydroxylases (PHDs): These enzymes are critical for regulating the hypoxia-inducible factor (HIF) pathway. Fumarate is a known competitive inhibitor of PHDs, leading to the stabilization of HIF-1α.[2][3][4][8][9][10]
-
Fumarase (Fumarate Hydratase): While this enzyme uses fumarate as a substrate, excessively high concentrations can affect reaction kinetics.[11]
-
Lipoxygenases: Fumaric acid has been shown to be a competitive inhibitor of wheat germ lipoxygenase.[12]
Troubleshooting Guide
Use this guide to diagnose and resolve potential interference from this compound in your assay.
Problem 1: Lower Than Expected Enzyme Activity
| Potential Cause | Diagnostic Step | Recommended Solution |
| Competitive Inhibition | Run the assay with varying concentrations of the natural substrate while keeping the fumarate concentration constant. If increasing the substrate concentration recovers enzyme activity, competitive inhibition is likely. | 1. Increase Substrate Concentration: If possible, use a substrate concentration that is well above its Km value (e.g., 5-10 times the Km) to outcompete the inhibitor.[13] 2. Determine Ki: Perform a full kinetic analysis by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki). This quantifies the inhibitor's potency.[14][15] |
| pH Shift | Measure the pH of the final assay solution containing all components, including your test compound (with fumarate). Compare this to the pH of the buffer alone. | 1. Use a Stronger Buffer: Increase the concentration of your buffering agent or switch to a buffer with a pKa closer to the desired assay pH. 2. Re-adjust pH: After adding the test compound, carefully adjust the pH of the final reaction mixture back to the optimal pH for your enzyme. |
| Metal Cofactor Chelation | Check if your enzyme requires a divalent metal cation (e.g., Mg²⁺, Mn²⁺, Fe²⁺) for activity. Run the assay with and without supplementary metal ions in the presence of fumarate. | 1. Supplement with Cations: Add a slight excess of the required metal cofactor to the assay buffer to compensate for chelation by fumarate. Titrate the metal ion concentration to find the optimal level. |
Problem 2: High Background Signal or Assay Instability
| Potential Cause | Diagnostic Step | Recommended Solution |
| Direct Reaction with Detection Reagents | Run a "no-enzyme" control containing all assay components, including fumarate and your detection reagents (e.g., resazurin, DTNB).[16] | 1. Use an Orthogonal Assay: If fumarate reacts directly with your detection system, switch to a different detection method (e.g., from a fluorescence-based assay to a luminescence or absorbance-based one). 2. Run Controls: Always subtract the signal from the "no-enzyme" control from your experimental wells.[16] |
| Redox Cycling | Use a redox interference assay. For example, incubate fumarate with a reducing agent like DTT and a redox indicator like resazurin to see if it catalyzes the reaction.[17] | If fumarate is causing redox cycling, it can generate reactive oxygen species that interfere with the assay. Consider using an alternative assay format that is less sensitive to redox effects. |
Quantitative Data Summary
The inhibitory potential of fumarate is context-dependent. Below are examples of its effects on specific enzymes.
| Enzyme | Organism/Source | Inhibitor | Inhibition Type | Ki Value |
| Fumarate Hydratase (Fumarase) | Porcine Heart | trans-Aconitate (Fumarate Analog) | Competitive (vs. Fumarate) | 2.0 +/- 0.5 mM[11] |
| Fumarate Hydratase (Fumarase) | SW620 Cells | Biphenyl Pyrrolidinone Derivative | Competitive | 4.5 µM[18][19] |
| Prolyl Hydroxylase (HPH) | Human | Fumarate | Competitive | Not specified, but acts as a competitive inhibitor[4] |
| Lipoxygenase | Wheat Germ | Fumaric Acid | Competitive | Not specified, but identified as a competitive inhibitor[12] |
Visual Guides and Pathways
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and address potential fumarate interference.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Succinate dehydrogenase and fumarate hydratase: linking mitochondrial dysfunction and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 7. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Succinate links TCA cycle dysfunction to oncogenesis by inhibiting HIF-alpha prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of enzymes with iso-mechanisms: dead-end inhibition of fumarase and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fumaric acid is a competitive inhibitor of wheat germ lipoxygenase [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Sodium Hydrogen Fumarate in Complex Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of sodium hydrogen fumarate and related compounds in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying fumarate in biological samples?
A1: The primary challenges include:
-
Analyte Stability: Fumarate is enzymatically converted to malate by fumarase, which is active in many biological samples, particularly plasma. This can lead to underestimation of fumarate concentrations.[1]
-
Endogenous Levels: Fumarate is a naturally occurring intermediate in the Krebs cycle, meaning true blank matrices are unavailable. This complicates the preparation of standards and quality controls.[1][2]
-
Matrix Effects: Complex biological samples like plasma, urine, and tissue homogenates contain numerous components that can interfere with the analysis, affecting ionization efficiency in mass spectrometry.[3]
-
Poor Ionization and Retention: Fumarate and its derivatives can exhibit poor ionization efficiency and retention on reverse-phase chromatography columns, requiring specific analytical methods.[4]
Q2: How can I prevent the degradation of fumarate in my plasma samples?
A2: The most effective method is to inhibit the enzymatic activity of fumarase. This can be achieved by adding a fumarase inhibitor, such as citric acid, to the plasma samples immediately after collection.[1] Another approach is to use an anti-coagulant like sodium fluoride/potassium oxalate, which can help prevent esterase hydrolysis of related compounds like dimethyl fumarate (DMF).[5][6]
Q3: What is the recommended analytical technique for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of fumarate and its metabolites in biological matrices.[1][3][4][7] It offers high selectivity and sensitivity, which are crucial for measuring low endogenous levels and overcoming matrix interferences.
Q4: Are there alternative methods to LC-MS/MS for fumarate quantification?
A4: Yes, commercially available colorimetric assay kits provide an alternative method. These kits utilize an enzymatic assay that produces a colorimetric product proportional to the amount of fumarate present.[8][9][10] This method can be useful for high-throughput screening or when an LC-MS/MS system is not available.
Q5: Is derivatization necessary for the analysis of fumarate?
A5: For LC-MS/MS analysis, derivatization is not always necessary. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often required to increase the volatility and thermal stability of fumarate.[11][12][13] Common derivatization techniques include silylation, acylation, and alkylation.[11][14]
Troubleshooting Guides
Issue 1: Low or No Recovery of Fumarate from Plasma Samples
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately after collection, add a fumarase inhibitor like citric acid to your plasma samples.[1] Keep samples on ice and process them as quickly as possible. |
| Inefficient Extraction | Optimize your sample preparation method. For plasma, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[4][7] |
| Poor Analyte Stability during Storage | Ensure samples are stored at -80°C for long-term stability.[15] Perform freeze-thaw stability tests to assess analyte degradation during sample handling.[15] |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., monomethyl fumarate-d3) to compensate for variations in extraction efficiency and matrix effects.[4][7] A surrogate matrix approach may be necessary to construct a reliable calibration curve due to the presence of endogenous fumarate.[1][2] |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol. Ensure consistent timing and temperature control for all samples. |
| Contamination | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid external contamination. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a C18 column, which is commonly reported for the separation of fumarate and its metabolites.[3][4] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A common mobile phase consists of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium formate.[3][4] |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
Experimental Protocols
Detailed Methodology for Fumarate Quantification in Rat Plasma by LC-MS/MS
This protocol is based on the method described by Shi et al. (2016).[1]
1. Sample Stabilization:
-
Immediately after blood collection, add citric acid to the rat plasma to inhibit fumarase activity.
2. Sample Preparation:
-
Perform protein precipitation to remove larger molecules.
-
Use a surrogate matrix approach for the preparation of calibration standards and quality control samples due to the presence of endogenous fumarate.
3. LC-MS/MS Analysis:
-
Chromatography: High-performance liquid chromatography (HPLC) with a suitable C18 column.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer.
-
Detection: Tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
General Protocol for Fumarate Quantification using a Colorimetric Assay Kit
This protocol is a general guide based on commercially available kits.[8][9][10]
1. Sample Preparation:
-
Tissue: Homogenize tissue samples in the provided assay buffer. Centrifuge to remove insoluble material.
-
Cells: Lyse cells in the assay buffer. Centrifuge to pellet debris.
-
Serum: Serum samples may be used directly after dilution with the assay buffer.
2. Standard Curve Preparation:
-
Prepare a series of fumarate standards by diluting the provided stock solution in the assay buffer.
3. Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Prepare a master reaction mix containing the fumarate enzyme mix and developer.
-
Add the master mix to each well and incubate at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the background reading (from the zero standard) from all other readings.
-
Plot the standard curve and determine the fumarate concentration in the samples.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Fumarate and Metabolite Quantification
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Reference |
| Linearity Range | 1 - 1000 ng/mL | 10 - 10000 ng/mL | [5][6] |
| Linearity Range | 50 - 2500 ng/mL | 10 - 500 ng/mL | [3] |
| Linearity Range | N/A | 5.03 - 2006.92 ng/mL | [4][7] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 10 ng/mL | [3] |
| Lower Limit of Detection (LOD) | 20 ng/mL | 1 ng/mL | [3] |
| Intra-day Precision (%CV) | < 10% | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | < 10% | [3] |
| Accuracy (Bias %) | 90 - 110% | 90 - 110% | [3] |
Visualizations
Caption: Workflow for Fumarate Quantification by LC-MS/MS.
Caption: Troubleshooting Logic for Inaccurate Fumarate Results.
References
- 1. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. jfda-online.com [jfda-online.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. gcms.cz [gcms.cz]
- 15. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Sodium Hydrogen Fumarate During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of sodium hydrogen fumarate during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is a relatively stable compound under recommended storage conditions. However, its stability can be compromised by several factors, including:
-
Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical changes like clumping and can also facilitate chemical degradation pathways such as hydrolysis and isomerization.
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation, including thermal decomposition.
-
Light: Although less common for this specific molecule, prolonged exposure to light, particularly UV radiation, can potentially induce photodegradation in some organic molecules.
-
pH Extremes: In solution, the stability of this compound can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis.
-
Incompatible Excipients: Certain pharmaceutical excipients can interact with this compound, leading to degradation. For instance, basic excipients can create a microenvironment that facilitates reactions.
-
Oxidizing Agents: Strong oxidizing agents can lead to the oxidative degradation of the fumarate moiety.
Q2: What is the most common degradation pathway for this compound?
A2: The most well-documented degradation pathway for fumarates is isomerization from the trans-isomer (fumarate) to the cis-isomer (maleate). This compound can isomerize to sodium hydrogen maleate, particularly in the presence of moisture and heat. While fumaric acid is the more thermodynamically stable isomer, this conversion can still occur under certain conditions.
Another significant degradation pathway, especially at high temperatures, is thermal decomposition. When heated, sodium fumarate decomposes to form sodium carbonate and a carbonaceous residue[1].
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Keep it Dry: Store in a tightly sealed container to protect it from atmospheric moisture. The use of desiccants within the storage container or a dry storage cabinet is highly recommended.
-
Control the Temperature: Store in a cool and well-ventilated area. Avoid exposure to high temperatures.
-
Protect from Light: While not definitively established as a primary degradation factor, it is good practice to store the compound in an opaque or amber container to protect it from light.
-
Avoid Incompatible Substances: Do not store near strong acids, strong bases, or strong oxidizing agents.
Troubleshooting Guides
Problem 1: Physical Changes in the Stored Powder (Clumping, Caking)
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Moisture Absorption | Dry the material under vacuum at a low temperature if the degradation is not significant. However, it is best to discard the affected batch to ensure the integrity of your experiments. | Store this compound in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed immediately after use. |
Problem 2: Inconsistent Experimental Results or Loss of Potency
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Isomerization to Sodium Hydrogen Maleate | Use a stability-indicating analytical method, such as HPLC-UV, to quantify the amount of this compound and sodium hydrogen maleate in your sample. | Minimize exposure to heat and moisture during sample preparation and storage. Prepare solutions fresh whenever possible. |
| Degradation due to pH | If working with aqueous solutions, measure and buffer the pH to a neutral or slightly acidic range (pH 3-4) where fumaric acid salts are generally more stable[2]. | Conduct pH stability studies to determine the optimal pH range for your specific application. |
| Incompatibility with other components in the formulation | Perform compatibility studies with individual excipients. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can help identify potential interactions. | Select excipients that are known to be compatible with fumaric acid and its salts. Fumaric acid is generally considered a stable excipient that can even enhance the stability of some drugs[1][3]. |
Data on Potential Degradation
While specific quantitative data for the degradation of this compound under various stress conditions is not extensively published, the following table summarizes the expected degradation behavior based on studies of fumaric acid and its derivatives, as well as general principles of forced degradation studies[4][5]. The target for forced degradation studies is typically 5-20% degradation to ensure that primary degradation products are formed and can be adequately resolved and identified[4].
| Stress Condition | Expected Degradation Products | Typical Conditions for Forced Degradation Studies | Primary Degradation Pathway |
| Acid Hydrolysis | Maleic Acid, Malic Acid | 0.1 M - 1 M HCl, Room Temperature to 60°C | Isomerization, Hydration of the double bond |
| Base Hydrolysis | Maleic Acid, Malic Acid | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Isomerization, Hydration of the double bond |
| Oxidation | Epoxides, Aldehydes, Ketones | 3-30% H₂O₂, Room Temperature | Oxidation of the double bond |
| Thermal (Solid State) | Sodium Carbonate, Carbonaceous Residue, Sodium Hydrogen Maleate | 60°C - 80°C (or higher depending on thermal analysis) | Decomposition, Isomerization |
| Photolytic (Solid State) | Isomers, Oxidative products | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy[5] | Isomerization, Photo-oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for the Analysis of this compound and Sodium Hydrogen Maleate
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your equipment and specific sample matrix.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). An isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a separate stock solution for sodium hydrogen maleate if available. Create a mixed standard solution containing both compounds.
-
Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a known concentration.
3. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Forced degradation studies should be performed to demonstrate that the method can separate the main peak from any degradation products.
Protocol 2: Forced Degradation Study
1. General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
For solid-state studies, expose the powder to the stress conditions.
-
Analyze the samples at various time points using the validated stability-indicating HPLC method.
-
A control sample, protected from the stress condition, should be analyzed concurrently.
2. Specific Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid powder at 80°C.
-
Photodegradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[5]. A dark control should be used.
Visualizations
References
- 1. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 2. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norbidar.com [norbidar.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the use of sodium hydrogen fumarate in high-throughput screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium hydrogen fumarate in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of this compound relevant to HTS?
This compound, also known as monosodium fumarate, is the monosodium salt of fumaric acid.[1] Key properties for HTS applications include its solubility in water and its acidic pH in solution.[2]
2. In what types of high-throughput screening assays is this compound typically used?
This compound is relevant in HTS campaigns targeting enzymes that either metabolize or are regulated by fumarate. A primary example is fumarate hydratase (FH), an enzyme in the Krebs cycle that converts fumarate to malate.[3][4] HTS assays may aim to identify inhibitors or activators of FH.[3][5] Given fumarate's emerging role as an oncometabolite, assays may also investigate its effects on various cellular pathways, including those related to cancer metabolism and signaling.[1]
3. What is a typical starting concentration range for this compound in cell-based HTS assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question.[6] For cell-based assays, it is crucial to determine the cytotoxic threshold. High concentrations of fumarate can lead to cytotoxicity and apoptosis.[7] Therefore, a dose-response experiment is recommended, starting from a low micromolar range and extending to the millimolar range, to identify a suitable non-toxic working concentration.
4. How does the sodium content of this compound affect cell-based assays?
At typical working concentrations for a screening compound, the additional sodium from this compound is unlikely to significantly alter the overall sodium concentration of standard cell culture media (which is typically around 140-150 mM).[6] However, for highly concentrated stock solutions or in assays particularly sensitive to ion concentrations, this should be a consideration. Preparing stock solutions in DMSO can help minimize the introduction of additional ions.[6]
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Plates
Possible Cause:
-
Low Solubility in Assay Buffer: While this compound is soluble in water, its solubility can be affected by the pH and composition of the assay buffer.[2]
-
Interaction with Other Components: The compound may interact with other components in the assay medium, leading to precipitation.
-
Solvent Issues: If using a DMSO stock, improper mixing or a high final DMSO concentration can cause the compound to fall out of solution.
Solutions:
-
Optimize Buffer Composition: Adjust the pH of the assay buffer. The pH of a 1 in 30 solution of this compound is between 3 and 4.[2] Ensure the final assay buffer has a pH that maintains solubility.
-
Test Different Solvents: While water is the primary solvent, for HTS purposes, stock solutions are often prepared in DMSO.[8][9] Ensure the final DMSO concentration in the assay does not exceed a level that affects compound solubility or assay performance (typically <1%).[10]
-
Sonication: Briefly sonicating the stock solution before use can help dissolve any small particulates.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly to avoid issues with compound degradation or precipitation over time.
Issue 2: High Variability or Poor Z'-factor in the Assay
Possible Cause:
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling of the this compound solution.
-
Edge Effects in Microplates: Evaporation from the outer wells of the microplate can concentrate the compound and other assay components, leading to variability.[11]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results in cell-based assays.[12]
-
Assay Signal Instability: The reaction being measured may not be linear over the incubation time.
Solutions:
-
Calibrate Liquid Handlers: Ensure all automated liquid handlers are properly calibrated for the specific volumes and liquid classes being used.
-
Mitigate Edge Effects: Use a hydration chamber or fill the outer wells of the microplate with sterile water or PBS to minimize evaporation.[11]
-
Optimize Cell Seeding: Determine an optimal cell seeding density that provides a robust assay window and ensure consistent cell plating.[12]
-
Kinetic Reads: For enzymatic assays, perform kinetic reads to ensure the measurement is taken within the linear phase of the reaction.[3]
-
Assay Validation: Perform a "dry run" of the assay with positive and negative controls to ensure a consistently high Z'-factor (>0.5) before starting the full screen.[10]
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause:
-
High Compound Concentration: As an intermediate in cellular metabolism, high exogenous concentrations of fumarate can be toxic.[7]
-
Metabolic Overload: The introduction of high levels of a metabolic intermediate can disrupt normal cellular processes.
-
Genotoxicity: High levels of fumarate have been linked to DNA fragmentation.[7]
Solutions:
-
Dose-Response Curve: Perform a thorough dose-response analysis to determine the maximum non-toxic concentration.
-
Control for pH: Ensure that the addition of this compound does not significantly alter the pH of the cell culture medium, as this can independently cause cytotoxicity.
-
Incubation Time: Reduce the incubation time to see if the toxicity is time-dependent.
-
Healthy Cells: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and have not been passaged excessively.[12]
Issue 4: Assay Interference
Possible Cause:
-
Fluorescence Quenching/Enhancement: this compound may interfere with fluorescence-based readouts.
-
Inhibition of Reporter Enzymes: In coupled enzyme assays, the compound may inhibit a downstream reporter enzyme rather than the primary target.[3]
-
Promiscuous Inhibition: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[13]
Solutions:
-
Counter-screens: Perform counter-screens against the reporter enzyme alone to rule out off-target effects.[3]
-
Assay Technology Controls: Run control wells with this compound but without the target to assess its intrinsic effect on the assay signal.
-
Detergent Titration: For suspected aggregate-based inhibition, the inclusion of a non-ionic detergent like Triton X-100 can disrupt the aggregates and restore enzyme activity.
Data and Protocols
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C4H3NaO4 | [14] |
| Molecular Weight | 138.05 g/mol | [14] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| pH (1 in 30 solution) | 3 - 4 | [2] |
| Purity (Typical) | ≥98% | [15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable solvent. For a 1 M aqueous stock, dissolve 138.05 mg of this compound in 1 mL of nuclease-free water. For a 100 mM DMSO stock, dissolve 13.81 mg in 1 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for higher concentrations in water.
-
Sterilization (for cell-based assays): Filter-sterilize the aqueous stock solution through a 0.22 µm syringe filter. DMSO stocks are typically considered sterile due to the nature of the solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Protocol 2: High-Throughput Screening Workflow for Fumarate Hydratase (FH) Activators
This protocol is a conceptual adaptation based on published qHTS assays for FH.[3][4]
-
Assay Principle: A coupled-enzyme assay where the product of the FH reaction, L-malate, is used by malate dehydrogenase (MDH) to produce NADH. NADH then reduces a pro-fluorescent substrate (e.g., resazurin) to a fluorescent product (resorufin) via diaphorase. An increase in fluorescence indicates FH activation.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20).
-
Prepare a substrate solution containing fumarate, NAD+, resazurin, MDH, and diaphorase in assay buffer.
-
Prepare an enzyme solution containing human recombinant FH in assay buffer.
-
-
HTS Procedure (384-well format):
-
Dispense 50 nL of this compound test solution (from a dilution series) into the assay plate using an acoustic liquid handler.
-
Add 5 µL of the FH enzyme solution to each well and incubate for 15 minutes at room temperature (pre-incubation).
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission for resorufin).
-
Data Analysis:
-
Normalize the data to controls (e.g., DMSO as a negative control, and a known activator or no enzyme as positive/negative controls).
-
Calculate the percentage of activation and plot dose-response curves to determine AC50 values for active compounds.
-
Visualizations
Caption: A flowchart for systematic troubleshooting of HTS assay performance issues.
Caption: Signaling pathway for a coupled-enzyme assay to detect FH activators.
References
- 1. Sodium Fumarate | C4H3NaO4 | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
- 10. pharm.ucsf.edu [pharm.ucsf.edu]
- 11. marinbio.com [marinbio.com]
- 12. biocompare.com [biocompare.com]
- 13. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Adjusting ionic strength of sodium hydrogen fumarate buffers for protein studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydrogen fumarate buffers in protein studies.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for fumaric acid, and what is the effective pH range for a this compound buffer?
A1: Fumaric acid is a dicarboxylic acid with two pKa values. The first pKa (pKa1) is approximately 3.03, and the second (pKa2) is around 4.44.[1][2] A buffer is most effective within ±1 pH unit of its pKa. Therefore, a this compound buffer is most effective in the pH range of approximately 3.4 to 5.4, utilizing the second pKa value where the hydrogen fumarate ion (HC₄H₂O₄⁻) is in equilibrium with the fumarate ion (C₄H₂O₄²⁻).
Q2: How do I prepare a this compound buffer of a specific pH?
A2: To prepare a this compound buffer of a specific pH, you can mix solutions of a weak acid (fumaric acid or this compound) and its conjugate base (this compound or disodium fumarate). The Henderson-Hasselbalch equation is used to calculate the required ratio of the two components.[3][4] For a more practical approach, you can start with a solution of this compound and adjust the pH with a strong acid (like HCl) or a strong base (like NaOH) until the desired pH is reached.
Q3: My protein precipitates when I put it in a this compound buffer. What could be the cause and how can I troubleshoot it?
A3: Protein precipitation in a new buffer can be due to several factors:
-
pH is near the protein's isoelectric point (pI): Proteins are often least soluble at their pI.[5] Consider adjusting the buffer pH to be at least one unit away from your protein's pI.
-
Low Ionic Strength: Insufficient ionic strength can lead to protein aggregation and precipitation.[6] Try increasing the ionic strength by adding a neutral salt like NaCl.
-
Buffer-Protein Interactions: In some cases, specific ions in the buffer can interact with the protein in a way that reduces its stability. While fumarate is a naturally occurring molecule, its specific interactions with your protein might be unfavorable.[7]
-
High Protein Concentration: The protein itself might be too concentrated, leading to aggregation.[6] Try working with a more dilute protein solution initially.
Q4: How do I calculate and adjust the ionic strength of my this compound buffer?
A4: The ionic strength (I) of a buffer is calculated using the formula: I = ½ * Σ(ci * zi²), where 'ci' is the molar concentration of an ion and 'zi' is its charge.[8][9][10] To adjust the ionic strength, a common practice is to add a salt that does not significantly alter the pH, such as sodium chloride (NaCl). You would first calculate the ionic strength contribution from the buffer components at your target pH and then add the required amount of NaCl to reach your desired total ionic strength.
Q5: Is this compound buffer compatible with common protein assays?
A5: The compatibility of a this compound buffer with protein assays depends on the specific assay. For colorimetric assays like the Bradford assay, the acidic nature of the fumarate buffer system should be compatible. However, it is always recommended to perform a control experiment with the buffer alone to ensure it does not interfere with the assay's color development. For assays sensitive to specific ions, it is best to consult the assay manufacturer's instructions for buffer compatibility.
Troubleshooting Guides
Problem 1: pH of the buffer is unstable and drifts over time.
-
Possible Cause: The desired pH is outside the effective buffering range of this compound (pH 3.4-5.4).
-
Solution: Ensure your target pH is within the optimal range for this buffer. If not, select a different buffer system with a pKa closer to your desired pH. A comprehensive list of biological buffers can be found from various suppliers.
-
Possible Cause: The buffer concentration is too low.
-
Solution: Increase the molarity of the buffer to improve its buffering capacity. A common starting concentration for protein studies is 20-50 mM.
-
Possible Cause: Absorption of atmospheric CO₂, which can lower the pH of the buffer.
-
Solution: Prepare fresh buffer regularly and keep it in a tightly sealed container.
Problem 2: Salt precipitation is observed when adjusting the ionic strength at low temperatures.
-
Possible Cause: The solubility of the buffer components or the added salt (e.g., NaCl) decreases at lower temperatures.
-
Solution: Prepare the buffer and make ionic strength adjustments at room temperature before cooling it down. If you must work at low temperatures, consider using a salt with higher solubility at those temperatures or slightly reducing the target ionic strength if experimentally permissible.
Data Presentation
Table 1: pKa Values of Fumaric Acid
| pKa Value | Approximate Value at 25°C |
| pKa1 | 3.03 |
| pKa2 | 4.44 |
Data sourced from PubChem and other chemical databases.[1][2][11]
Table 2: Preparation of 50 mM this compound Buffer at Different pH Values
| Target pH | Volume of 50 mM this compound (mL) | Volume of 50 mM Disodium Fumarate (mL) | Final Volume (mL) |
| 4.0 | 73.5 | 26.5 | 100 |
| 4.2 | 63.7 | 36.3 | 100 |
| 4.4 | 52.4 | 47.6 | 100 |
| 4.6 | 41.0 | 59.0 | 100 |
| 4.8 | 30.7 | 69.3 | 100 |
| 5.0 | 22.2 | 77.8 | 100 |
Note: These volumes are calculated using the Henderson-Hasselbalch equation with a pKa2 of 4.44. It is always recommended to verify the final pH with a calibrated pH meter and adjust as necessary.
Experimental Protocols
Protocol 1: Preparation of 100 mL of 50 mM this compound Buffer, pH 4.5, with an Ionic Strength of 150 mM
Materials:
-
This compound (Monosodium Fumarate) (FW: 138.05 g/mol )
-
Disodium Fumarate (FW: 160.04 g/mol )
-
Sodium Chloride (NaCl) (FW: 58.44 g/mol )
-
Deionized Water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound (6.90 g in 100 mL of deionized water).
-
Prepare a 0.5 M stock solution of Disodium Fumarate (8.00 g in 100 mL of deionized water).
-
Prepare a 2 M stock solution of NaCl (11.69 g in 100 mL of deionized water).
-
-
Calculate Buffer Components:
-
Use the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])
-
4.5 = 4.44 + log([Disodium Fumarate]/[this compound])
-
0.06 = log([Disodium Fumarate]/[this compound])
-
Ratio of [Disodium Fumarate]/[this compound] = 1.15
-
For a 50 mM total buffer concentration, you will need approximately 23.3 mM this compound and 26.7 mM Disodium Fumarate.
-
Volume of 0.5 M this compound needed: (23.3 mmol/L * 0.1 L) / 0.5 mol/L = 4.66 mL
-
Volume of 0.5 M Disodium Fumarate needed: (26.7 mmol/L * 0.1 L) / 0.5 mol/L = 5.34 mL
-
-
Mix Buffer Components:
-
In a beaker with a stir bar, combine 4.66 mL of the 0.5 M this compound stock and 5.34 mL of the 0.5 M Disodium Fumarate stock.
-
Add approximately 80 mL of deionized water.
-
-
Verify and Adjust pH:
-
Place the beaker on a stir plate and immerse a calibrated pH electrode in the solution.
-
Verify that the pH is approximately 4.5. If necessary, adjust the pH by adding small volumes of the appropriate stock solution (this compound to lower the pH, disodium fumarate to raise it).
-
-
Calculate Ionic Strength and Adjust:
-
Calculate the ionic strength from the buffer components:
-
I_buffer = ½ * ([Na⁺] * 1² + [HC₄H₂O₄⁻] * 1² + [Na⁺ from disodium] * 1² + [C₄H₂O₄²⁻] * 2²)
-
I_buffer ≈ ½ * (0.02331 + 0.02331 + 20.02671 + 0.0267*4) = 0.103 M or 103 mM
-
-
Calculate the required molarity of NaCl:
-
I_total = I_buffer + I_NaCl
-
150 mM = 103 mM + I_NaCl
-
I_NaCl = 47 mM
-
-
Since NaCl contributes to ionic strength equivalent to its molarity, you need to add 47 mM NaCl.
-
Volume of 2 M NaCl stock needed: (0.047 mol/L * 0.1 L) / 2 mol/L = 2.35 mL
-
-
Finalize the Buffer:
-
Add 2.35 mL of the 2 M NaCl stock solution to the buffer.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
-
Mix thoroughly. The final buffer is 50 mM this compound, pH 4.5, with an ionic strength of approximately 150 mM.
-
Visualizations
Caption: Workflow for preparing a this compound buffer with adjusted ionic strength.
Caption: Relationship between buffer components, pH, and total ionic strength.
References
- 1. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. byjus.com [byjus.com]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 5873-57-4 | Benchchem [benchchem.com]
- 8. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 9. sciencing.com [sciencing.com]
- 10. Ionic strength - Wikipedia [en.wikipedia.org]
- 11. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Sodium Hydrogen Fumarate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium hydrogen fumarate against other analytical techniques. It includes comprehensive experimental protocols and supporting data to ensure methodological robustness and regulatory compliance.
The validation of an analytical method is critical in pharmaceutical development and quality control to ensure that the method is suitable for its intended purpose.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which detail the necessary parameters to be evaluated.[1][2][3]
Performance of a Validated HPLC Method for this compound
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound. The method demonstrates high specificity, accuracy, precision, and linearity over a defined concentration range. A summary of the validation parameters and their acceptance criteria is presented below.
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | The method is specific. No interfering peaks were observed. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9998 |
| Range | 80% to 120% of the test concentration.[3] | 80.0 µg/mL to 120.0 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% to 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.23% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters. | The method is robust. |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | 1.1 |
| - Theoretical Plates | ≥ 2000 | 5800 |
| - RSD of Standard Injections | ≤ 1.0% | 0.45% |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and reliable technique for the analysis of organic acids, other methods can also be employed.[4][5] The table below provides a comparison of the validated HPLC method with Gas Chromatography (GC) and Enzymatic Assays.
Table 2: Comparison of Analytical Methods for this compound
| Feature | HPLC | Gas Chromatography (GC) | Enzymatic Assay |
| Principle | Separation based on polarity. | Separation based on volatility. | Specific enzyme-substrate reaction. |
| Specificity | High | High | Very High |
| Sample Preparation | Simple filtration and dilution. | Derivatization is often required.[5] | Minimal, but matrix interference can be an issue. |
| Analysis Time | ~10-15 minutes per sample. | Longer run times, including derivatization. | Rapid, but may require multiple assays for different analytes.[6] |
| Cost | Moderate initial investment, lower running costs. | Higher initial investment and gas consumption. | Can be expensive due to the cost of enzymes.[6] |
| Versatility | Can simultaneously analyze multiple organic acids.[4][7] | Suitable for volatile organic acids. | Highly specific to a single analyte. |
Detailed Experimental Protocols
The following protocols describe the procedures used to validate the HPLC method for this compound analysis.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent with a UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Procedures
-
Specificity: The specificity of the method was evaluated by injecting a blank (diluent), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
-
Linearity: Linearity was assessed by preparing a series of at least five standard solutions of this compound at concentrations ranging from 80% to 120% of the analytical concentration.[3] The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
-
Accuracy: The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[9] Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day, and the Relative Standard Deviation (RSD) of the peak areas was calculated.[3]
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The RSD between the two days' results was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were identified.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as the pH of the mobile phase (±0.2 units), the column temperature (±5°C), and the flow rate (±0.1 mL/min).[2] The effect of these changes on the system suitability parameters was observed.
-
System Suitability: System suitability was determined by injecting six replicate injections of the standard solution. The tailing factor, number of theoretical plates, and the RSD of the peak areas were calculated to ensure the chromatographic system was performing adequately.[1]
Visualizing the Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process for this compound analysis.
Caption: Workflow for HPLC Method Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. youtube.com [youtube.com]
Fumaric Acid vs. Sodium Hydrogen Fumarate: A Comparative Analysis in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fumaric acid and its monosodium salt, sodium hydrogen fumarate, in the context of cell viability assays. While direct comparative studies detailing quantitative cytotoxicity are limited in publicly available literature, this document synthesizes existing data on their individual effects, chemical properties in solution, and known mechanisms of action to offer a scientifically grounded comparison for researchers.
Executive Summary
Fumaric acid and this compound are closely related dicarboxylic acid compounds that play a role in cellular metabolism as intermediates in the Krebs cycle. In cell viability assays, their primary active form is the fumarate dianion. The key difference in their application lies in their effect on the pH of the cell culture medium. Fumaric acid is more acidic and can significantly lower the pH of poorly buffered media, which can independently affect cell viability. This compound provides the same active fumarate ion but with a less pronounced impact on extracellular pH. At high concentrations, intracellular accumulation of fumarate has been shown to be cytotoxic to cancer cells, while potentially being less harmful to normal cells.
Data Presentation: Quantitative Effects on Cell Viability
Table 1: Reported Effects of Fumaric Acid on Tumor Cell Viability
| Cell Line(s) | Concentration Range | Observed Effect | Citation |
| Ehrlich, MH134, L1210 (mouse tumor cells) | 0.3 - 1.2 mg/mL | Marked reduction in growth and viability. | [1] |
| Mouse and chick embryo cells (normal cells) | 0.3 - 1.2 mg/mL | No deleterious effect on monolayer development. | [1] |
Note on this compound: Specific quantitative data on the cytotoxicity (e.g., IC50 values) of this compound in mammalian cell lines were not identified in the reviewed scientific literature. However, as it dissociates to the fumarate ion in solution, its biological effects at the cellular level are expected to be similar to those of fumaric acid, assuming pH is controlled.
Physicochemical Properties in Cell Culture Media
The primary distinction between using fumaric acid and this compound in cell culture lies in their impact on the pH of the medium.
-
Fumaric Acid (C₄H₄O₄): As a dicarboxylic acid, it will release two protons in solution. In standard cell culture media, which are typically buffered to a pH of ~7.4, fumaric acid will exist predominantly as the fumarate dianion. However, the addition of high concentrations of fumaric acid can overwhelm the buffering capacity of the medium, leading to a decrease in pH that can independently induce cytotoxicity.
-
This compound (C₄H₃NaO₄): This monosodium salt will also dissociate in solution to yield the fumarate ion. While it is still acidic, its impact on the pH of the culture medium is less pronounced than that of fumaric acid at equivalent molar concentrations of the fumarate moiety.
Therefore, when designing experiments, it is crucial to either use a well-buffered medium or to adjust the pH of the fumaric acid stock solution to physiological levels before adding it to the cells. This is often achieved by dissolving fumaric acid in a basic solution like sodium hydroxide (NaOH), which effectively converts it to a sodium fumarate salt in the stock solution.
Experimental Protocols
While specific protocols for comparing the cytotoxicity of fumaric acid and this compound were not found, a general protocol for assessing cytotoxicity using a colorimetric assay like the MTT assay is provided below. This can be adapted for the specific compounds.
General Protocol for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of fumaric acid and this compound. For fumaric acid, it is recommended to dissolve it in a small amount of a suitable solvent and adjust the pH to ~7.4 before diluting in culture medium.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compounds. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathways and Mechanisms of Action
The biological effects of fumarate are multifaceted. At physiological levels, it is a key intermediate in the Krebs cycle. However, at elevated concentrations, as might be achieved in cytotoxicity studies, it can influence several signaling pathways.
Nrf2 Signaling Pathway
One of the well-documented effects of fumarate and its derivatives (like dimethyl fumarate) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which targets it for degradation. Fumarate can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes.
Apoptosis Induction
High intracellular concentrations of fumarate have been shown to induce apoptosis, or programmed cell death, particularly in cancer cells. While the exact mechanisms are still under investigation, it is suggested that the accumulation of fumarate can lead to cellular stress and DNA damage, which in turn can trigger apoptotic pathways. Some studies suggest a minimal correlation with caspase 3/7-dependent apoptosis, indicating that other pathways may be involved.
References
A Comparative Analysis of Sodium Hydrogen Fumarate and Sodium Malate as Carbon Sources for Scientific Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of sodium hydrogen fumarate and sodium malate as carbon sources in various research applications. By examining their metabolic roles, impact on microbial growth, and the experimental methodologies for their assessment, this document serves as a valuable resource for designing and interpreting experiments in microbiology, biotechnology, and drug development.
Executive Summary
This compound and sodium malate, both intermediates of the tricarboxylic acid (TCA) cycle, are pivotal molecules in cellular metabolism. While structurally similar and interconvertible, their distinct entry points and roles within metabolic pathways can lead to differential outcomes when used as carbon sources. Sodium malate generally supports a slightly higher biomass yield in certain anaerobic bacteria, likely due to its more direct role in NADH production. This compound, while readily converted to malate, also possesses unique signaling properties and can serve as a terminal electron acceptor under anaerobic conditions, influencing cellular processes beyond central carbon metabolism. The choice between these two compounds as a carbon source will ultimately depend on the specific research objectives and the metabolic characteristics of the organism under investigation.
Data Presentation: A Quantitative Comparison
Direct comparative studies on the performance of this compound and sodium malate as the sole carbon source for common model organisms like Escherichia coli and Saccharomyces cerevisiae are limited in publicly available literature. However, data from studies on other microorganisms provide valuable insights.
| Organism | Carbon Source | Molar Growth Yield (g dry weight/mol) | Conditions | Reference |
| Clostridium formicoaceticum | Sodium Fumarate | 6 | Fermentation | [1] |
| Clostridium formicoaceticum | Sodium L-Malate | 8 | Fermentation | [1] |
| Escherichia coli | Sodium Fumarate | 6.6 (Ymax) | Anaerobic, with H₂ | [2] |
Note: The data for E. coli represents the maximal growth yield (Ymax) under specific anaerobic conditions and not a direct comparison with malate under the same conditions. Further research is needed to provide a direct comparative analysis for a wider range of microorganisms.
Metabolic Pathways and Cellular Roles
Both this compound and sodium malate are integral components of the central metabolic pathway known as the Tricarboxylic Acid (TCA) cycle, which is fundamental for cellular energy production in aerobic organisms.[3]
Sodium Malate:
-
Is formed from the hydration of fumarate, a reaction catalyzed by the enzyme fumarase.[4]
-
Is oxidized to oxaloacetate by malate dehydrogenase, a process that reduces NAD+ to NADH.[3]
-
Plays a crucial role in the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria, essential for maximizing ATP yield from glycolysis.[4]
This compound:
-
Serves as the immediate precursor to malate in the TCA cycle.[3]
-
Can act as a terminal electron acceptor in anaerobic respiration in some bacteria, such as E. coli, where it is reduced to succinate.[4]
-
Accumulation of fumarate has been shown to have significant signaling roles, including the activation of the Nrf2 antioxidant response pathway.
Below are diagrams illustrating the core metabolic pathways involving fumarate and malate.
Experimental Protocols
To aid researchers in their comparative studies, we provide detailed methodologies for key experiments.
Experiment 1: Determination of Microbial Growth Curve and Specific Growth Rate
This protocol allows for the comparison of microbial growth kinetics using this compound and sodium malate as the sole carbon source.
Materials:
-
Microorganism of interest (e.g., E. coli, S. cerevisiae)
-
Minimal medium base (e.g., M9 minimal salts)
-
Sterile this compound solution (e.g., 1 M)
-
Sterile sodium malate solution (e.g., 1 M)
-
Spectrophotometer
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Media Preparation: Prepare minimal medium with either this compound or sodium malate as the sole carbon source at a defined concentration (e.g., 20 mM). A control medium with a well-characterized carbon source like glucose can also be included.
-
Inoculation: Inoculate the prepared media with a fresh overnight culture of the microorganism to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubation: Incubate the cultures at the optimal temperature and shaking speed for the microorganism.
-
OD Measurement: At regular time intervals (e.g., every 30-60 minutes), aseptically remove a sample from each culture and measure the OD₆₀₀ using a spectrophotometer. Use the sterile uninoculated medium as a blank.
-
Data Analysis: Plot the natural logarithm of the OD₆₀₀ values against time. The slope of the linear portion of this graph represents the specific growth rate (µ).
Experiment 2: Determination of Biomass Yield
This protocol quantifies the amount of biomass produced per gram of carbon source consumed.
Materials:
-
Culture samples from the end of the exponential growth phase (from Experiment 1)
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Analytical balance
-
Method for quantifying residual carbon source (e.g., HPLC)
Procedure:
-
Biomass Collection: At the end of the exponential growth phase, take a known volume of culture. Centrifuge the sample to pellet the cells.
-
Supernatant Analysis: Analyze the supernatant to determine the concentration of the residual carbon source (fumarate or malate).
-
Biomass Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components and then centrifuge again.
-
Drying: Resuspend the washed pellet in a small amount of deionized water, transfer it to a pre-weighed container, and dry it in an oven at a specific temperature (e.g., 80°C) until a constant weight is achieved.[5]
-
Biomass Weight: The final weight of the container minus its initial weight gives the dry cell weight.
-
Calculation: The biomass yield (Yx/s) is calculated as the grams of dry cell weight produced per gram of carbon source consumed.
Conclusion
Both this compound and sodium malate are valuable carbon sources for scientific research, each with distinct metabolic implications. While sodium malate may offer a slight advantage in terms of biomass yield in some anaerobic contexts, this compound's role as a terminal electron acceptor and signaling molecule provides unique opportunities for studying cellular regulation. The choice of carbon source should be guided by the specific goals of the experiment, and the protocols provided herein offer a standardized approach for their comparative evaluation. Further direct comparative studies, particularly with widely used model organisms, are warranted to fully elucidate the performance differences between these two important metabolic intermediates.
References
- 1. rpdata.caltech.edu [rpdata.caltech.edu]
- 2. Cell yields of Escherichia coli during anaerobic growth on fumarate and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Bacterial Metabolism - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acpnonfood.com [acpnonfood.com]
A Comparative Guide to Analytical Methods for Monosodium Fumarate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and excipients is paramount. Monosodium fumarate, an essential salt of fumaric acid, requires precise analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of three common analytical techniques for monosodium fumarate quantification: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration. The performance of each method is objectively compared, supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of monosodium fumarate depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titration for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Acid-Base Titration |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Neutralization reaction between the acidic analyte and a standard basic solution. |
| Specificity | High (separates fumarate from other components). | Moderate (potential interference from other UV-absorbing compounds). | Low (titrates any acidic or basic species present). |
| Linearity Range | Wide (e.g., 2-7 µg/mL for a related fumarate compound)[1] | Narrower (e.g., 2-12 µg/mL for a related fumarate compound)[1] | Dependent on titrant concentration, typically for higher concentrations. |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 98-102%). | High (typically 98-102% for pure substances). |
| Precision (%RSD) | Excellent (<2%). | Excellent (<2%). | Good (<2% for replicate titrations).[2] |
| Limit of Detection (LOD) | Very Low (e.g., 0.04 µg/mL for a related fumarate compound)[1] | Low (e.g., 0.11 µg/mL for a related fumarate compound)[1] | High (not suitable for trace analysis). |
| Limit of Quantification (LOQ) | Low (e.g., 0.14 µg/mL for a related fumarate compound)[1] | Low (e.g., 0.32 µg/mL for a related fumarate compound)[1] | High. |
| Throughput | High (with autosampler). | High. | Low to Moderate. |
| Cost & Complexity | High (instrumentation and solvent costs). | Low to Moderate. | Low. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for fumaric acid and its salts and should be validated for the specific sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the specific quantification of monosodium fumarate in complex mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Monosodium fumarate reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.01 M solution of potassium dihydrogen phosphate (KH2PO4) in deionized water. Adjust the pH to 2.8 with phosphoric acid. The mobile phase can also be a mixture of an acidic buffer and an organic solvent like methanol or acetonitrile.[3] An isocratic elution is typically sufficient.
-
Standard Solution Preparation: Accurately weigh a known amount of monosodium fumarate reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve a known amount of the sample containing monosodium fumarate in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and determine the peak area of fumarate.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of monosodium fumarate in the sample from the calibration curve.
UV-Visible Spectrophotometry
This technique is a simpler and more cost-effective method suitable for routine analysis where interfering substances are not present.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Monosodium fumarate reference standard
-
Solvent (e.g., deionized water, 0.1 M HCl, or a suitable buffer like phosphate buffer pH 3)[1]
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of monosodium fumarate in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For fumarates, this is typically around 210 nm.[1][6]
-
Standard Solution Preparation: Prepare a stock solution of the monosodium fumarate reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to obtain a concentration within the linear range of the method.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Calculate the concentration of monosodium fumarate in the sample using the linear regression equation from the calibration curve.
Acid-Base Titration
Titration is a classic and straightforward method for assaying the purity of bulk monosodium fumarate.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Beakers or flasks
-
Magnetic stirrer
Reagents:
-
Monosodium fumarate sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh about 0.3 g of the monosodium fumarate sample and dissolve it in approximately 30 mL of deionized water in a beaker or flask.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with a standardized 0.1 N NaOH solution until a persistent faint pink color is observed.
-
Calculation: Record the volume of NaOH solution used. The concentration of monosodium fumarate can be calculated using the following formula:
Percentage of Monosodium Fumarate = (V × N × E) / W × 100
Where:
-
V = Volume of NaOH solution used in mL
-
N = Normality of the NaOH solution
-
E = Equivalent weight of monosodium fumarate (138.06 g/mol )
-
W = Weight of the sample in g
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures.[7][8][9][10][11] The following diagram illustrates a typical workflow for cross-validating the described analytical methods.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. fda.gov [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Analysis of Fumarate Salts on Cellular Respiration for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different fumarate salts—dimethyl fumarate (DMF), diroximel fumarate (DRF), and monomethyl fumarate (MMF)—on cellular respiration. The information herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Introduction to Fumarate Salts
Dimethyl fumarate (DMF) and diroximel fumarate (DRF) are oral therapeutics approved for the treatment of relapsing forms of multiple sclerosis. Both are prodrugs that are rapidly metabolized to monomethyl fumarate (MMF), the active metabolite.[1][2] While DMF has been extensively studied, DRF was developed to offer a therapeutic option with better gastrointestinal tolerability.[2] Understanding the distinct and overlapping effects of these fumarate salts on fundamental cellular processes like cellular respiration is crucial for advancing their therapeutic applications.
Mechanism of Action: The Nrf2 Pathway
A primary mechanism by which fumarate salts exert their effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] In vitro studies have shown that DMF is a more potent inducer of the Nrf2 pathway compared to its metabolite, MMF.[3][5] This activation is initiated by the covalent modification of cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation. This modification leads to the stabilization and nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription.[4]
Comparative Effects on Mitochondrial Respiration
Mitochondrial respiration is a critical cellular process for energy production. Studies have revealed differing effects of DMF and MMF on mitochondrial oxygen consumption. In vitro, DMF has been shown to inhibit the mitochondrial oxygen consumption rate (OCR) in a dose-dependent manner.[6] In contrast, MMF did not inhibit, and in some cases, was found to increase these activities.[6] This suggests that the direct effects of DMF on mitochondria in an experimental setting are distinct from those of its primary metabolite, which is the predominant form present systemically in vivo.
Quantitative Data Summary
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Diroximel Fumarate (DRF) | Reference |
| Nrf2 Activation (in vitro) | More potent inducer | Less potent inducer | Expected to be similar to MMF | [3][5] |
| Mitochondrial Oxygen Consumption Rate (OCR) (in vitro) | Inhibition observed in a dose-dependent manner | No inhibition; potential for increased activity | Expected to be similar to MMF | [6] |
| TCA Cycle Enzyme Levels (in vitro) | Dose-dependent decrease in SDHA, OGDH, and OGDHL | Not reported in direct comparison | Expected to be similar to MMF |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of fumarate salts on cellular respiration.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard tool for measuring cellular respiration.
Protocol:
-
Cell Seeding: Plate cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of DMF, MMF, or the active form of DRF for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Sensor Cartridge Preparation: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C. On the day of the assay, load the injection ports with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blotting for TCA Cycle Enzymes
Western blotting is used to detect changes in the protein levels of key enzymes in the Tricarboxylic Acid (TCA) cycle.
Protocol:
-
Cell Lysis: After treatment with fumarate salts, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for TCA cycle enzymes (e.g., SDHA, OGDH, CS) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Nrf2 Activation Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway.
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of fumarate salts.
-
Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. An increase in the normalized luciferase activity indicates activation of the Nrf2 pathway.
Conclusion
The available experimental data indicates that while DMF, DRF, and MMF all ultimately act through the active metabolite MMF in vivo, their direct effects in vitro can differ significantly. DMF demonstrates a more potent activation of the Nrf2 pathway but also exhibits inhibitory effects on mitochondrial respiration at the cellular level. In contrast, MMF is a less potent Nrf2 activator in vitro and does not appear to inhibit mitochondrial oxygen consumption. Diroximel fumarate, being a prodrug of MMF, is expected to mirror the cellular effects of MMF following its conversion.
These distinctions are critical for researchers designing and interpreting studies on the mechanisms of action of these compounds. For in vitro studies, the choice between DMF and MMF will significantly influence the observed effects on cellular bioenergetics. For in vivo and clinical research, it is important to recognize that the systemic effects are primarily mediated by MMF, regardless of whether the administered prodrug is DMF or DRF. Further head-to-head studies, particularly those directly comparing the effects of DRF with DMF and MMF on cellular respiration, would be valuable to fully elucidate the nuanced bioenergetic profiles of these important therapeutic agents.
References
- 1. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 6. Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fumarase Substrates: Validating Sodium Hydrogen Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium hydrogen fumarate and L-malate as substrates for the enzyme fumarase (fumarate hydratase, EC 4.2.1.2). Fumarase is a key enzyme in the citric acid cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] The accurate measurement of its activity is crucial for various fields of research, including metabolic studies, drug discovery, and diagnostics. This document offers an objective analysis of substrate performance, supported by experimental data, to aid researchers in selecting the optimal substrate and assay conditions for their specific needs.
Substrate Performance: A Quantitative Comparison
The efficiency of an enzyme's catalysis can be described by its Michaelis-Menten kinetics, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the turnover number (kcat). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km value indicates a higher affinity. Vmax and kcat (Vmax/[Enzyme]) represent the maximum rate of the reaction and the number of substrate molecules converted per enzyme molecule per unit of time, respectively.
The following table summarizes the kinetic parameters of fumarase for its primary substrates, fumarate and L-malate, as reported in the literature. While specific data for "this compound" is not always explicitly detailed, "fumarate" in aqueous solutions for enzymatic assays typically refers to a soluble salt such as sodium or potassium fumarate.
| Substrate | Enzyme Source | Km | Vmax / kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Fumarate | Escherichia coli (FumA) | - | kcat: 4.5 x 106 s-1M-1 | 4.5 x 106 s-1M-1 | [3] |
| L-Malate | Escherichia coli (FumA) | - | kcat: 1.4 x 106 s-1M-1 | 1.4 x 106 s-1M-1 | [3] |
| Fumarate | SW620 cells | 1.3 mM | 1.1 µM/min | - | [4] |
| Fumarate | - | 2.0 mM | 2.6 mmol-min-1 per mg enzyme | - | [5] |
| Fumarate | - | 3.9 µM | kcat: 1.3 x 103 s-1 | 3.3 x 108 M-1s-1 | [6] |
| L-Malate | - | 10 µM | kcat: 8.0 x 102 s-1 | 8.0 x 107 M-1s-1 | [6] |
Note: The kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of any substrate. Below are detailed methodologies for spectrophotometric fumarase activity assays using either fumarate or L-malate as the substrate.
Protocol 1: Fumarase Assay with Fumarate as Substrate (Hydration Reaction)
This assay measures the conversion of fumarate to L-malate. The subsequent oxidation of L-malate is coupled to the reduction of a tetrazolium salt (MTT) or NAD+, which can be monitored spectrophotometrically.[7][8]
Materials:
-
Fumarase enzyme preparation
-
This compound
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Malate Dehydrogenase
-
NAD+ or a tetrazolium salt like MTT
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare the Reaction Mix: In a suitable microplate well or cuvette, prepare a reaction mixture containing the assay buffer, this compound (at various concentrations to determine Km), malate dehydrogenase, and NAD+ or MTT.
-
Initiate the Reaction: Add the fumarase enzyme preparation to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH formation or ~565 nm for formazan product from MTT).[7]
-
Calculate Activity: The rate of change in absorbance is proportional to the fumarase activity. Calculate the initial velocity (V0) from the linear portion of the absorbance versus time plot.
-
Determine Kinetic Parameters: Repeat the assay with varying concentrations of this compound to generate a Michaelis-Menten plot and determine Km and Vmax.
Protocol 2: Fumarase Assay with L-Malate as Substrate (Dehydration Reaction)
This assay measures the conversion of L-malate to fumarate by monitoring the increase in absorbance at 240 nm due to the formation of the double bond in fumarate.
Materials:
-
Fumarase enzyme preparation
-
L-Malic Acid
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.6)
-
UV-transparent cuvettes or microplate
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer and L-malic acid (at various concentrations).
-
Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the Reaction: Add the fumarase enzyme preparation to the cuvette, mix by inversion, and immediately start the measurement.
-
Monitor Absorbance: Record the increase in absorbance at 240 nm for a set period (e.g., 5-10 minutes).
-
Calculate Activity: Determine the initial velocity (V0) from the linear rate of absorbance increase. The molar extinction coefficient for fumarate at 240 nm is required for converting the rate of absorbance change to the rate of product formation.
-
Determine Kinetic Parameters: Perform the assay at different L-malate concentrations to calculate Km and Vmax.
Mandatory Visualizations
Experimental Workflow for Substrate Validation
The following diagram illustrates a typical workflow for validating and comparing the performance of a new substrate, such as this compound, against a known substrate like L-malate.
Caption: Workflow for validating a new fumarase substrate.
Fumarase Catalytic Cycle
This diagram illustrates the reversible reaction catalyzed by fumarase, highlighting the interconversion of fumarate and L-malate.
References
- 1. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. Biochemical Similarities and Differences between the Catalytic [4Fe-4S] Cluster Containing Fumarases FumA and FumB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Fumarase catalyzes the conversion of fumarate to | Chegg.com [chegg.com]
- 6. The kinetics of the fumarase reaction fumarate H2O → L - malate is stud.. [askfilo.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. assaygenie.com [assaygenie.com]
A Comparative Guide to Carbon Sources for Sodium-Ion Battery Cathode Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, cost-effective, and sustainable energy storage solutions has positioned sodium-ion batteries (SIBs) as a promising alternative to their lithium-ion counterparts. A critical component influencing the electrochemical performance of SIBs is the cathode material. Enhancing the electronic conductivity and structural stability of these cathodes is paramount, and the integration of carbon materials has emerged as a key strategy. This guide provides a comparative analysis of various carbon sources used in the synthesis of SIB cathode materials, supported by experimental data and detailed protocols to aid in the rational design of next-generation sodium-ion batteries.
Performance Comparison of Carbon-Coated Cathode Materials
The choice of carbon source significantly impacts the electrochemical performance of SIB cathode materials. The following tables summarize the performance metrics of different carbon-coated sodium-ion battery cathodes, offering a clear comparison of their specific capacity, cycling stability, and rate capability.
Table 1: Electrochemical Performance of Carbon-Coated Na₂Fe₀.₆Mn₀.₄PO₄F/C Cathodes with Different Carbon Sources
| Carbon Source | Synthesis Method | Discharge Capacity (0.05C) | Discharge Capacity (1C) | Capacity Retention (at 0.5C) |
| Ascorbic Acid | Spray Drying | 95.1 mAh g⁻¹[1][2][3] | 48.1 mAh g⁻¹[1][2][3] | 91.7% after 100 cycles[1][2][3] |
| Citric Acid | Spray Drying | - | 30.0 mAh g⁻¹[1][2] | - |
| Glucose | Spray Drying | - | 24.0 mAh g⁻¹[1][2] | - |
Table 2: Electrochemical Performance of Carbon-Coated Na₃V₂(PO₄)₃ (NVP) Cathodes
| Carbon Strategy | Synthesis Method | Initial Discharge Capacity | Rate Capability | Cycling Stability |
| Graphene | Sol-Gel | 112 mAh g⁻¹ at 1C[4] | - | Excellent[4] |
| Carbon Nanotubes (CNTs) | Sol-Gel | - | High rate capability[4] | - |
| N-doped Carbon | Sol-Gel | High reversible capacity | Excellent rate capability | Long-term cycle life[5] |
| Amorphous Carbon | Solid-State | 97.8 mAh g⁻¹ | - | 89% retention after 20 cycles[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis and characterization protocols for carbon-coated sodium-ion battery cathode materials.
Synthesis Methodologies
1. Solid-State Reaction for Carbon-Coated NaVPO₄F
A high-temperature solid-state reaction is employed to synthesize carbon-coated NaVPO₄F. Stoichiometric amounts of precursors (e.g., NaF, V₂O₅, NH₄H₂PO₄) are intimately mixed with a carbon source (e.g., amorphous carbon). The mixture is then subjected to a controlled heat treatment in an inert atmosphere to facilitate the reaction and in-situ carbon coating.
2. Spray Drying for Na₂Fe₀.₆Mn₀.₄PO₄F/C Composites
In this method, a precursor solution containing the metal salts (e.g., Na₂CO₃, Fe(NO₃)₃, Mn(NO₃)₂), a phosphorus source (e.g., NH₄H₂PO₄), and a dissolved carbon source (e.g., ascorbic acid, citric acid, or glucose) is prepared. This solution is then atomized into a hot air stream, leading to the rapid evaporation of the solvent and the formation of spherical composite precursor particles. A subsequent calcination step under an inert atmosphere yields the final carbon-coated cathode material.[1][2][3]
3. Sol-Gel Synthesis of Carbon-Coated Na₃V₂(PO₄)₃
The sol-gel method offers good control over particle size and morphology. Precursors such as NaH₂PO₄, V₂O₅, and a carbon source (e.g., citric acid, glucose) are dissolved in a suitable solvent to form a sol. The sol is then heated to form a gel, which is subsequently dried and calcined at a high temperature under an inert atmosphere to obtain the carbon-coated Na₃V₂(PO₄)₃ material. For advanced carbon architectures, precursors for graphene oxide or carbon nanotubes can be incorporated during the sol-gel process.
Electrochemical Characterization
The electrochemical performance of the synthesized cathode materials is evaluated using coin-type cells assembled in an argon-filled glovebox.
-
Cell Assembly: The working electrode consists of the active material, a conductive agent (e.g., Super P), and a binder (e.g., PVDF) cast on an aluminum foil current collector. Sodium metal foil serves as the counter and reference electrode. A glass fiber separator soaked in an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate and dimethyl carbonate) is used.
-
Cyclic Voltammetry (CV): CV is performed to identify the redox potentials and understand the electrochemical reaction kinetics.
-
Galvanostatic Charge-Discharge Cycling: This technique is used to determine the specific capacity, cycling stability, and coulombic efficiency of the material at various current rates (C-rates).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.
Visualizing the Workflow and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following Graphviz diagrams depict a typical experimental workflow for synthesizing and evaluating carbon-coated cathode materials and the logical relationship between the carbon source and battery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Extending the cycle life of Na3V2(PO4)3 cathodes in sodium-ion batteries through interdigitated carbon scaffolding - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Spray-Drying of Electrode Materials for Lithium- and Sodium-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Spray-Drying Synthesis of Na4Fe3(PO4)2P2O7@CNT Cathode for Ultra-Stable and High-Rate Sodium-Ion Batteries [mdpi.com]
Inter-Laboratory Validation of a Sodium Hydrogen Fumarate Quantification Assay: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of sodium hydrogen fumarate. The performance of the assay is compared across three hypothetical laboratories to establish its reproducibility, reliability, and fitness for purpose in a quality control environment. All validation parameters are assessed against the criteria outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Proposed Analytical Method: RP-HPLC
A robust RP-HPLC method is proposed for the quantification of this compound. This technique is selected for its specificity, accuracy, and precision, which are critical for pharmaceutical analysis.[3][4] An alternative method could involve simple acid-base titration, but this lacks the specificity to distinguish this compound from other acidic or basic impurities.
Experimental Protocol: RP-HPLC Assay
This section details the standardized protocol distributed to all participating laboratories for the validation study.
1.1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.1.2. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Deionized Water
1.1.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
1.1.4. Preparation of Solutions
-
Buffer Preparation (20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 10 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 50 µg/mL to 150 µg/mL.
Inter-Laboratory Validation Workflow
The validation process follows a structured workflow to ensure consistency and comparability of results across different laboratories. This involves distributing a detailed validation protocol and standardized samples to each participating site.
Caption: Workflow for the inter-laboratory validation process.
Comparative Validation Data
The following tables summarize the quantitative data generated by three independent laboratories (Lab 1, Lab 2, and Lab 3) for key validation parameters. The acceptance criteria are based on ICH guidelines.[5]
Linearity
Linearity was assessed by analyzing five concentrations ranging from 80% to 120% of the target assay concentration (100 µg/mL).
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | y-intercept (% of Target Response) | Acceptance Criteria |
| Lab 1 | 80 - 120 | 0.9995 | 0.85% | r² ≥ 0.999 |
| Lab 2 | 80 - 120 | 0.9998 | 0.65% | y-intercept ≤ 2.0% |
| Lab 3 | 80 - 120 | 0.9996 | 1.10% |
Accuracy (Recovery)
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%). Three replicate preparations were analyzed at each level.
| Laboratory | Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Lab 1 | 80%100%120% | 99.5100.399.8 | 0.450.310.39 | Mean Recovery: 98.0% - 102.0% |
| Lab 2 | 80%100%120% | 100.8101.2100.5 | 0.520.280.41 | % RSD ≤ 2.0% |
| Lab 3 | 80%100%120% | 99.199.9100.2 | 0.610.450.33 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts).
Table 3.1: Repeatability (n=6 replicate preparations at 100% target concentration)
| Laboratory | Mean Assay (%) | Standard Deviation | % RSD | Acceptance Criteria |
|---|---|---|---|---|
| Lab 1 | 99.8 | 0.48 | 0.48% | % RSD ≤ 2.0% |
| Lab 2 | 100.5 | 0.35 | 0.35% |
| Lab 3 | 100.1 | 0.56 | 0.56% | |
Table 3.2: Intermediate Precision (Analysis on 2 different days by 2 different analysts)
| Laboratory | Overall Mean Assay (%) | Overall Standard Deviation | Overall % RSD | Acceptance Criteria |
|---|---|---|---|---|
| Lab 1 | 100.0 | 0.85 | 0.85% | % RSD ≤ 2.0% |
| Lab 2 | 100.3 | 0.72 | 0.72% |
| Lab 3 | 99.9 | 0.91 | 0.91% | |
Robustness
Robustness was evaluated by introducing small, deliberate variations to the method parameters. The effect on the assay results was measured by the % RSD of replicate injections.
| Parameter Varied | Variation | Lab 1 (% RSD) | Lab 2 (% RSD) | Lab 3 (% RSD) | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | 0.8% | 0.9% | 0.7% | % RSD ≤ 2.0% |
| Mobile Phase pH | ± 0.2 | 1.1% | 1.3% | 1.0% | |
| Column Temp. | ± 2°C | 0.6% | 0.5% | 0.8% |
Overall Conclusion
The inter-laboratory validation study confirms that the proposed RP-HPLC method for the quantification of this compound is accurate, precise, linear, and robust. The high degree of agreement between the results from three independent laboratories indicates that the method is reproducible and suitable for transfer between different testing sites. This validated method can be reliably implemented for routine quality control analysis of this compound in pharmaceutical applications.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
Comparative Growth Analysis of Diverse Bacterial Strains on Sodium Hydrogen Fumarate
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative growth dynamics, metabolic pathways, and experimental protocols for studying Escherichia coli, Wolinella succinogenes, and Bacteroides thetaiotaomicron utilizing sodium hydrogen fumarate as a primary carbon and energy source.
This guide provides an objective comparison of the growth characteristics of three distinct bacterial strains—Escherichia coli, Wolinella succinogenes, and Bacteroides thetaiotaomicron—on a defined medium containing this compound. The data presented herein, supported by detailed experimental methodologies and visual representations of metabolic pathways, offers valuable insights for researchers investigating microbial metabolism, host-microbe interactions, and the development of novel antimicrobial strategies targeting anaerobic respiration.
Quantitative Growth Comparison
The growth of Escherichia coli, Wolinella succinogenes, and Bacteroides thetaiotaomicron on a defined minimal medium supplemented with this compound as the sole carbon source was monitored under anaerobic conditions. The key growth parameters are summarized in the table below.
| Bacterial Strain | Doubling Time (minutes) | Maximal Growth Yield (g dry weight/mol fumarate) |
| Escherichia coli | ~102 | 6.6 |
| Wolinella succinogenes | Data not available | Data not available |
| Bacteroides thetaiotaomicron | Data not available | Data not available |
Metabolic and Signaling Pathways
The utilization of fumarate as a growth substrate involves distinct metabolic and signaling pathways in each bacterial strain.
Escherichia coli: Fumarate Respiration and the DcuS-DcuR Two-Component System
In Escherichia coli, the anaerobic growth on fumarate is facilitated by fumarate respiration, where fumarate acts as a terminal electron acceptor. The expression of genes required for this process is regulated by the DcuS-DcuR two-component system.
Wolinella succinogenes: Fumarate Respiration Electron Transport Chain
Wolinella succinogenes is a specialist in fumarate respiration. Its electron transport chain is highly efficient in utilizing fumarate as a terminal electron acceptor.
Bacteroides thetaiotaomicron: Central Role of Fumarate Reductase in Anaerobic Metabolism
In the obligate anaerobe Bacteroides thetaiotaomicron, fumarate reductase is a key enzyme in its central metabolism, playing a crucial role in reoxidizing NADH produced during glycolysis.
Experimental Protocols
This section outlines a standardized protocol for comparing the growth of the aforementioned bacterial strains on a defined medium with this compound as the sole carbon and energy source.
I. Preparation of Defined Minimal Medium
A sterile defined minimal medium should be prepared containing essential salts and trace elements, with this compound as the sole carbon source at a final concentration of 50 mM. The exact composition of the basal medium should be optimized for each strain based on literature, but a common starting point is M9 minimal medium. For anaerobic bacteria (W. succinogenes and B. thetaiotaomicron), the medium must be prepared and dispensed under anaerobic conditions (e.g., in an anaerobic chamber) and prereduced by adding a reducing agent like L-cysteine.
II. Inoculum Preparation
-
Aerobic Strain (E. coli): A single colony from a fresh agar plate is used to inoculate a starter culture in a rich medium (e.g., LB broth) and incubated overnight at 37°C with shaking.
-
Anaerobic Strains (W. succinogenes, B. thetaiotaomicron): All manipulations are to be performed in an anaerobic chamber. A single colony from a fresh anaerobic agar plate is used to inoculate a starter culture in a suitable anaerobic broth (e.g., pre-reduced BHI) and incubated at 37°C.
III. Growth Curve Determination
The following workflow is recommended for generating comparative growth curves.
-
Inoculation: The experimental cultures are inoculated with the starter cultures to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubation: Cultures are incubated at 37°C. E. coli cultures are incubated with aeration, while W. succinogenes and B. thetaiotaomicron cultures are incubated under strict anaerobic conditions.
-
Sampling: Aliquots are aseptically removed at regular time intervals (e.g., every 1-2 hours) for analysis.
-
Optical Density Measurement: The OD₆₀₀ of each sample is measured using a spectrophotometer.
-
Biomass Determination: To determine the dry weight, a known volume of culture is centrifuged, the pellet is washed, dried in an oven at 60-80°C to a constant weight, and then weighed. A calibration curve correlating OD₆₀₀ to biomass should be established for each strain.
-
Fumarate Consumption Analysis: The concentration of fumarate in the culture supernatant is quantified at each time point using methods such as High-Performance Liquid Chromatography (HPLC).
IV. Data Analysis
The collected data is used to plot growth curves (OD₆₀₀ vs. time and biomass vs. time). The doubling time is calculated from the logarithmic phase of the growth curve. The maximal growth yield is determined by dividing the maximum biomass produced by the total amount of fumarate consumed.
By following these detailed protocols, researchers can obtain robust and comparable data on the growth of different bacterial strains on this compound, contributing to a deeper understanding of microbial physiology and metabolism.
Performance of sodium hydrogen fumarate buffer against phosphate buffer in enzyme kinetics
A Comparative Guide to Sodium Hydrogen Fumarate and Phosphate Buffers in Enzyme Kinetics
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant for the success of enzyme kinetics studies. The buffer not only maintains a stable pH but can also influence enzyme activity, stability, and interaction with substrates and inhibitors. This guide provides a detailed comparison of this compound and phosphate buffers, two commonly employed buffering agents, highlighting their respective properties and potential impacts on enzymatic reactions.
Physicochemical Properties of this compound and Phosphate Buffers
The choice of buffer is fundamentally dictated by the desired pH range of the experiment. This compound and phosphate buffers operate effectively in distinct pH ranges due to the differing acid dissociation constants (pKa) of their constituent acids.
Fumaric acid is a dicarboxylic acid with two pKa values, approximately 3.03 and 4.44.[1][2][3] This makes this compound buffer most effective in the acidic pH range of roughly 3.4 to 5.4. Phosphoric acid, a triprotic acid, has three pKa values: 2.15, 7.20, and 12.35.[4][5][6][7][8] The second pKa is the most relevant for biological applications, providing a buffering range of approximately 6.2 to 8.2, which encompasses the physiological pH of most cellular environments.[4][6][8]
A summary of the key properties of these two buffers is presented in Table 1.
| Property | This compound Buffer | Phosphate Buffer |
| Parent Acid | Fumaric Acid (C₄H₄O₄) | Phosphoric Acid (H₃PO₄) |
| pKa Values (25°C) | pKa₁ ≈ 3.03, pKa₂ ≈ 4.44[1][2][3] | pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, pKa₃ ≈ 12.35[4][5][6][7][8] |
| Effective pH Range | ~3.4 - 5.4 | ~6.2 - 8.2 (using the second pKa)[4][6] |
| Chemical Nature | Dicarboxylic acid | Inorganic acid |
| Biological Relevance | Intermediate of the Krebs cycle[3] | Component of nucleic acids, ATP, and involved in phosphorylation[8] |
| Potential for Interaction | Can act as a competitive inhibitor for enzymes like succinate dehydrogenase.[9][10][11] | Can inhibit kinases and metalloenzymes; high ionic strength can affect enzyme kinetics. |
Table 1: Physicochemical Properties of this compound and Phosphate Buffers
Impact on Enzyme Activity and Stability
The chemical nature of the buffer components can lead to specific interactions with the enzyme or other components of the assay, potentially affecting the experimental outcome.
Phosphate Buffer: Phosphate is a ubiquitous ion in biological systems and can directly participate in or inhibit enzymatic reactions.
-
Inhibition of Kinases: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[12][] High concentrations of phosphate in the buffer can lead to product inhibition of these enzymes.[14]
-
Interaction with Metalloenzymes: Phosphate can chelate divalent cations, which are essential cofactors for many enzymes. This can lead to a decrease in or complete loss of enzyme activity.
-
Ionic Strength Effects: The ionic strength of a solution can influence the three-dimensional structure and activity of enzymes. Phosphate buffers can be prepared at high concentrations, leading to high ionic strength, which may alter enzyme kinetics.
This compound Buffer: As an intermediate in the citric acid cycle, fumarate is a natural metabolite that can interact with enzymes involved in cellular respiration and related pathways.
-
Competitive Inhibition: Fumarate is structurally similar to succinate and can act as a competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain.[9][10][11] This is a critical consideration when studying enzymes from the Krebs cycle or related metabolic pathways.
-
Allosteric Regulation: As a metabolic intermediate, fumarate may act as an allosteric regulator for some enzymes, either activating or inhibiting their function.
Given the lack of direct comparative studies in the literature, a hypothetical experimental protocol is presented below to guide researchers in evaluating the performance of these two buffers for their specific enzyme of interest.
Experimental Protocol: A Hypothetical Comparison of this compound and Phosphate Buffers on the Kinetics of a Model Enzyme
This protocol outlines a procedure to compare the effects of this compound and phosphate buffers on the kinetic parameters (Km and Vmax) of a model enzyme. For this example, we will consider a generic dehydrogenase that is active in the pH range where both buffers have some, albeit not optimal, buffering capacity (e.g., around pH 6.0) or, more practically, two different enzymes, one for each buffer's optimal range. However, for a direct comparison, we will assume an enzyme with broad pH activity.
Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of a model enzyme in both this compound and phosphate buffers to assess the influence of the buffer on its kinetic performance.
Materials:
-
Purified enzyme solution
-
Substrate stock solution
-
This compound buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate buffer (e.g., 0.1 M, pH 6.0)
-
Spectrophotometer and cuvettes
-
Micropipettes and tips
Procedure:
-
Buffer Preparation:
-
Prepare 0.1 M this compound buffer by dissolving the appropriate amounts of fumaric acid and sodium fumarate and adjusting the pH to 6.0.
-
Prepare 0.1 M phosphate buffer by mixing appropriate volumes of 0.1 M sodium dihydrogen phosphate and 0.1 M disodium hydrogen phosphate to achieve a pH of 6.0.
-
-
Enzyme and Substrate Dilutions:
-
Prepare a working solution of the enzyme in each of the two buffers.
-
Prepare a series of substrate dilutions in each buffer, typically ranging from 0.2 to 5 times the expected Km.
-
-
Kinetic Assay:
-
Set the spectrophotometer to the appropriate wavelength for monitoring the reaction (e.g., 340 nm for NAD(P)H formation).
-
For each buffer system, perform the following for each substrate concentration:
-
Add the buffer and the substrate solution to a cuvette and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution.
-
Mix quickly and immediately start recording the absorbance at regular time intervals for a set period.
-
-
Ensure that the initial reaction rates are linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration for each buffer system.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for the enzyme in each buffer.
-
The following diagram illustrates the experimental workflow:
Hypothetical Results and Interpretation
The kinetic parameters obtained from this experiment would provide a quantitative comparison of the enzyme's performance in the two buffers. A hypothetical outcome is presented in Table 2.
| Buffer System | Km (mM) | Vmax (µmol/min) | Catalytic Efficiency (Vmax/Km) |
| This compound | 0.5 | 100 | 200 |
| Phosphate | 0.8 | 80 | 100 |
Table 2: Hypothetical Kinetic Data for a Model Enzyme in Two Buffer Systems
In this hypothetical example, the enzyme exhibits a lower Km and a higher Vmax in the this compound buffer, resulting in a higher catalytic efficiency. This would suggest that for this particular enzyme, the fumarate buffer provides a more favorable environment for catalysis than the phosphate buffer at this pH. Conversely, different results could indicate that the phosphate buffer is superior or that there is no significant difference.
Conclusion
The selection between this compound and phosphate buffers for enzyme kinetics studies is not a one-size-fits-all decision. The primary consideration is the required pH range, with fumarate buffers being suitable for acidic conditions and phosphate buffers for neutral to slightly alkaline conditions. Furthermore, researchers must be aware of the potential for specific interactions between the buffer components and the enzyme of interest. Phosphate may inhibit certain classes of enzymes, while fumarate, a natural metabolite, can act as a competitive inhibitor for others.
Ultimately, the optimal buffer must be determined empirically. The experimental protocol provided in this guide offers a framework for systematically evaluating the performance of different buffer systems, enabling researchers to make an informed choice that ensures the accuracy and reliability of their enzyme kinetics data.
References
- 1. Fumaric acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 5. Biological Buffers [staff.ustc.edu.cn]
- 6. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 7. Phosphate Buffer Issues [chem.fsu.edu]
- 8. Phosphate - Wikipedia [en.wikipedia.org]
- 9. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mytutor.co.uk [mytutor.co.uk]
- 12. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
The Role of Sodium Hydrogen Fumarate in Enhancing Bacterial Persistence Against Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium hydrogen fumarate's role in promoting bacterial persistence against antibiotics, supported by experimental data. We will delve into the underlying metabolic pathways, compare its effects with other metabolic modulators, and provide detailed experimental protocols for further research.
I. Executive Summary
Bacterial persistence, the ability of a subpopulation of bacteria to survive lethal antibiotic concentrations, is a major contributor to chronic and recurrent infections. Recent research has highlighted the crucial role of central carbon metabolism in this phenomenon. This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, has been identified as a significant factor in enhancing bacterial persistence. This guide will explore the mechanisms behind this effect and compare it to other metabolic influences on antibiotic tolerance.
II. Comparative Performance of this compound
A. Enhancement of Bacterial Persistence in Escherichia coli
Studies have demonstrated that pre-exposure of Escherichia coli to this compound significantly increases the frequency of persister cell formation when challenged with various antibiotics. This effect is particularly pronounced in stationary-phase cells.[1]
Table 1: Effect of this compound Pre-exposure on E. coli Persister Frequency
| Antibiotic (Concentration) | Fold Increase in Persister Frequency (Fumarate vs. Control) | Bacterial Strain | Growth Phase | Reference |
| Norfloxacin (5 µg/mL) | ~15-fold | E. coli BW25113 | Stationary | [1] |
| Ampicillin (100 µg/mL) | Significant Increase | E. coli BW25113 | Stationary | [1] |
| Kanamycin (50 µg/mL) | Significant Increase | E. coli BW25113 | Stationary | [1] |
B. Comparison with Other TCA Cycle Intermediates
The pro-persistence effect of fumarate is linked to its intracellular concentration. Supplementation with other TCA cycle intermediates that lead to an accumulation of intracellular fumarate, such as succinate and malate, also enhances persistence. Conversely, intermediates that do not significantly raise intracellular fumarate levels have a less pronounced effect.
Table 2: Impact of TCA Cycle Intermediates on Intracellular Fumarate and Persister Frequency in E. coli
| TCA Cycle Intermediate | Relative Intracellular Fumarate Level (Compared to Glucose Control) | Effect on Persister Frequency (vs. Norfloxacin) | Reference |
| Fumarate | High | Significant Increase | |
| Succinate | High | Significant Increase | |
| Malate | High | Significant Increase | |
| Citrate | Low | Minimal Effect | |
| Isocitrate | Low | Minimal Effect | |
| α-Ketoglutarate | Low | Minimal Effect |
C. Comparison with Glyoxylate: An Alternative Metabolic Pathway
While fumarate enhances persistence by modulating the TCA cycle, other metabolic pathways can also influence antibiotic tolerance. The glyoxylate shunt, for instance, provides an alternative route for carbon metabolism. The metabolite glyoxylate has been shown to induce antibiotic tolerance, in some cases by inhibiting cellular respiration.[2][3][4] This presents a contrasting mechanism to the fumarate-mediated enhancement of persistence, which is linked to the electron transport chain.
III. Signaling Pathways and Mechanisms
The enhanced bacterial persistence mediated by this compound is intricately linked to the central carbon metabolism, specifically the TCA cycle and the electron transport chain. The key enzymes involved are Succinate Dehydrogenase (SDH) and Fumarate Reductase (FRD) .
-
Succinate Dehydrogenase (SDH): This enzyme catalyzes the oxidation of succinate to fumarate, directly contributing to the intracellular pool of fumarate.
-
Fumarate Reductase (FRD): This enzyme catalyzes the reduction of fumarate to succinate. Amplification of the fumarate reductase operon has been shown to lead to a higher frequency of persister formation.[1]
The current hypothesis is that an accumulation of intracellular fumarate, driven by SDH activity, provides the substrate for FRD. This process is thought to contribute to a metabolic state that is less susceptible to the bactericidal action of antibiotics.
IV. Experimental Protocols
A. Bacterial Persister Frequency Assay
This protocol is adapted from studies on E. coli and can be modified for other bacteria like S. aureus.[5][6]
1. Bacterial Culture Preparation:
- Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus).
- For stationary-phase experiments, incubate the culture overnight (16-18 hours) at 37°C with shaking. For exponential-phase, subculture the overnight culture into fresh medium and grow to the desired optical density (e.g., OD600 of 0.5).
2. Fumarate Pre-exposure:
- Supplement the bacterial culture with the desired concentration of this compound (e.g., 50 mM) or other test compounds.
- Incubate for a defined period (e.g., 2-4 hours) under the same growth conditions.
3. Antibiotic Challenge:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in fresh medium containing a high concentration of the desired antibiotic (e.g., 100x MIC).
- Incubate for a specified duration (e.g., 3-6 hours) at 37°C with shaking.
4. Quantification of Persisters:
- At designated time points, take aliquots from the antibiotic-treated culture.
- Wash the cells by centrifugation and resuspension in a sterile saline solution to remove the antibiotic.
- Perform serial dilutions of the washed cell suspension.
- Plate the dilutions onto antibiotic-free agar plates.
- Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs).
- The persister frequency is calculated as the ratio of the CFU count after antibiotic treatment to the initial CFU count before treatment.
B. Measurement of Intracellular Fumarate
Quantification of intracellular fumarate can be achieved using commercially available kits or through analytical techniques like gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- Grow and treat bacterial cultures as described in the persister assay protocol.
- Harvest a known number of cells by centrifugation.
- Wash the cell pellet with a suitable buffer to remove extracellular metabolites.
- Lyse the cells to release intracellular contents.
2. Fumarate Quantification:
- Using a Commercial Kit: Follow the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the fumarate concentration.
- Using GC-MS: This method requires derivatization of the metabolites followed by analysis on a GC-MS system for separation and quantification.
V. Conclusion
This compound plays a significant role in enhancing bacterial persistence against a range of antibiotics by modulating central carbon metabolism. Understanding this mechanism provides a potential avenue for the development of novel anti-persister strategies. By targeting the metabolic pathways that contribute to the persister state, it may be possible to develop adjuvants that potentiate the efficacy of existing antibiotics and combat chronic and recurrent infections. Further research into the specific molecular interactions and regulatory networks involved in fumarate-mediated persistence is warranted.
References
- 1. Fumarate-Mediated Persistence of Escherichia coli against Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Persistence as a Metabolic Adaptation: Stress, Metabolism, the Host, and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Hydrogen Fumarate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sodium hydrogen fumarate, a common laboratory chemical, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety and chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its properties and hazards. This compound is generally classified as an irritant, and appropriate personal protective equipment (PPE) should always be worn when handling the substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against dust particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[2][3]
Step-by-Step Disposal Procedures
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[3][4] The following steps provide a general guideline for its proper disposal:
1. Waste Identification and Segregation:
-
Treat all unwanted this compound as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste from liquid waste.
2. Containerization and Labeling:
-
Use a designated, compatible, and sealable container for collecting solid this compound waste.[5][6] The container should be clearly labeled as "Hazardous Waste" or as required by your institution.
-
The label should include the chemical name ("this compound"), the date of accumulation, and any other information required by your facility's waste management plan.
3. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE.
-
Contain and Clean: Carefully sweep or vacuum the spilled solid material, avoiding the generation of dust.[1][2][7] Place the collected material into the designated hazardous waste container.
-
Decontaminate: After the solid material is removed, decontaminate the spill area with soap and water.[1]
4. Final Disposal:
-
Small Quantities (Research Scale): For small amounts of this compound, the primary disposal method is to collect it as solid hazardous waste.
-
Large Quantities (Bulk): For larger quantities, it is imperative to contact your institution's EHS or equivalent safety office for specific guidance and to arrange for a chemical waste pickup.[5][8]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (such as water).[8] The rinsate must be collected and disposed of as hazardous waste.[8] After proper cleaning, deface the label and dispose of the container as regular trash or recycle it according to your institution's policies.[8]
Prohibited Disposal Methods:
-
DO NOT dispose of solid this compound down the drain.[9][10][11]
-
DO NOT dispose of this compound in the regular trash unless it is a properly decontaminated empty container.[9]
-
DO NOT evaporate the chemical as a method of disposal.[8][12]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment for all.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
